ZK164015
Beschreibung
structure in first source
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO4S/c1-3-4-12-21-36(34,35)22-13-10-8-6-5-7-9-11-20-31-29-19-18-27(33)23-28(29)24(2)30(31)25-14-16-26(32)17-15-25/h14-19,23,32-33H,3-13,20-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJSJVYJLZOMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)CCCCCCCCCCN1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430964 | |
| Record name | ZK 164015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177583-70-9 | |
| Record name | ZK 164015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ZK164015 (Asoprisnil): A Technical Guide on its Mechanism of Action as a Selective Progesterone Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK164015, also known as Asoprisnil (B1665293) (and J867), is a synthetic steroid that functions as a selective progesterone (B1679170) receptor modulator (SPRM).[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its interaction with the progesterone receptor, the subsequent downstream signaling events, and its tissue-selective effects. The information presented is a synthesis of preclinical and clinical research findings, intended to serve as a comprehensive resource for professionals in the field of drug development and reproductive medicine. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are visually represented.
Introduction: The Role of the Progesterone Receptor and the Emergence of SPRMs
The progesterone receptor (PR) is a key mediator of progesterone's effects and a member of the nuclear receptor superfamily.[5] It plays a crucial role in the regulation of female reproductive functions.[6] Selective Progesterone Receptor Modulators (SPRMs) are a class of compounds designed to interact with the PR in a tissue-specific manner, exhibiting a combination of agonistic and antagonistic properties.[6][7][8] This dual activity allows for a targeted therapeutic approach, aiming to elicit desired effects in specific tissues while minimizing adverse effects elsewhere.[4] Asoprisnil (this compound) is a notable SPRM that has been investigated for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1][2]
Molecular Mechanism of Action of this compound (Asoprisnil)
Asoprisnil exerts its effects by binding to the progesterone receptor. Its mechanism of action is characterized by a unique profile of partial agonist and antagonist activities, which are dependent on the target tissue and the specific cellular context.[1]
Receptor Binding and Selectivity
Asoprisnil demonstrates a high binding affinity for the progesterone receptor.[1] It also exhibits moderate affinity for the glucocorticoid receptor (GR) and low affinity for the androgen receptor (AR).[1] Notably, it has no significant binding affinity for the estrogen or mineralocorticoid receptors.[1] This receptor binding profile underscores its selectivity.
Table 1: Receptor Binding Affinity of Asoprisnil (this compound)
| Receptor | Binding Affinity |
| Progesterone Receptor (PR) | High |
| Glucocorticoid Receptor (GR) | Moderate |
| Androgen Receptor (AR) | Low |
| Estrogen Receptor (ER) | None |
| Mineralocorticoid Receptor (MR) | None |
Source: Data synthesized from preclinical studies.[1]
Modulation of Progesterone Receptor Function
Upon binding to the progesterone receptor, Asoprisnil induces a conformational change in the receptor that is distinct from that induced by progesterone.[9] This altered conformation influences the recruitment of coactivators and corepressors to the receptor complex, which in turn modulates the transcription of target genes.[9]
-
In Uterine Leiomyoma (Fibroids): Asoprisnil primarily exhibits antagonistic and partial agonist effects. It has been shown to inhibit the proliferation of uterine fibroid cells and induce apoptosis.[10] A key mechanism in this process is the activation of the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway.[5] Asoprisnil treatment leads to an increase in the expression of TRAIL and its receptors, DR4 and DR5, in leiomyoma cells, subsequently activating the caspase cascade (caspase-8, -7, and -3) and promoting apoptosis.[5]
-
In the Endometrium: Asoprisnil demonstrates antiproliferative effects, leading to the suppression of menstruation.[1][3] This is a significant departure from the action of progestins, which can cause breakthrough bleeding.[1] The endometrial changes induced by Asoprisnil are histologically distinct and are referred to as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC).[6][11]
Signaling Pathways Modulated by this compound (Asoprisnil)
The tissue-selective effects of Asoprisnil are a result of its differential modulation of downstream signaling pathways.
Progesterone Receptor Signaling Pathway
The following diagram illustrates the general mechanism of progesterone receptor modulation by an SPRM like Asoprisnil, highlighting the differential recruitment of co-regulators.
Caption: Asoprisnil binds to the PR, causing HSP dissociation and nuclear translocation.
TRAIL-Mediated Apoptotic Pathway in Leiomyoma Cells
The diagram below outlines the signaling cascade initiated by Asoprisnil in uterine fibroid cells, leading to apoptosis.
Caption: Asoprisnil induces apoptosis in leiomyoma cells via the TRAIL pathway.
Experimental Protocols
The characterization of this compound (Asoprisnil) has involved a range of in vitro and in vivo experimental protocols.
In Vitro Characterization Workflow
A typical workflow for the in vitro characterization of an SPRM like Asoprisnil is depicted below.
References
- 1. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Therapeutic potential for the selective progesterone receptor modulator asoprisnil in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 5. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
Navigating the Nuances of Progesterone Receptor Antagonism: A Technical Guide to Onapristone (ZK98299)
An In-depth Examination of a Type I Progesterone (B1679170) Receptor Antagonist for Researchers, Scientists, and Drug Development Professionals.
Executive Summary: The intricate signaling of the progesterone receptor (PR) presents a compelling target for therapeutic intervention in a variety of hormone-dependent conditions. While the query specified ZK164015, publicly available scientific literature identifies this compound as an estrogen-glucocorticoid receptor chimera, not a progesterone receptor antagonist.[1][2] It is presumed that the intended compound of interest was the well-characterized PR antagonist, Onapristone (B1677295) (ZK98299). This guide provides a comprehensive technical overview of Onapristone, a potent, orally bioavailable, non-steroidal PR antagonist.[3][4] We delve into its mechanism of action, present key quantitative data from in vitro and in vivo studies, detail relevant experimental protocols, and provide visual representations of its signaling pathway and experimental workflows.
Introduction to Onapristone (ZK98299)
Onapristone is a selective progesterone receptor antagonist that has been the subject of extensive research in oncology and gynecology.[5] It is classified as a "Type I" or "pure" antagonist, distinguishing it from "Type II" antagonists like mifepristone (B1683876) (RU486) by its distinct mechanism of action at the molecular level. Initially developed for contraception and in clinical trials for breast cancer, its development was halted due to observations of liver function abnormalities.[5][6] However, interest in Onapristone has been revitalized with the development of an extended-release formulation aimed at mitigating hepatic effects while retaining therapeutic efficacy.[6][7]
Mechanism of Action: A Type I Antagonist
Onapristone exerts its antagonist effects by binding to the progesterone receptor and preventing the conformational changes necessary for receptor activation.[3][4] Unlike progesterone, which induces a receptor conformation that promotes DNA binding and coactivator recruitment, Onapristone stabilizes a receptor conformation that is transcriptionally inactive.
The key distinctions of a Type I antagonist like Onapristone are:
-
Impaired Dimerization and DNA Binding: Onapristone prevents the proper dimerization of PR monomers and inhibits the binding of the receptor complex to progesterone response elements (PREs) on the DNA.[8][9]
-
Inhibition of Ligand-Induced Phosphorylation: It minimally stimulates PR phosphorylation, a key step in receptor activation, in contrast to agonists and Type II antagonists.[8][9]
-
Recruitment of Corepressors: The Onapristone-bound PR complex is thought to favor the recruitment of corepressor proteins, further ensuring the silencing of target gene expression.[10]
This mechanism makes Onapristone a potent inhibitor of progesterone-mediated gene transcription and cellular proliferation in PR-positive cells.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data for Onapristone's activity.
Table 1: In Vitro Progesterone Receptor Binding Affinity
| Compound | Receptor Source | Assay Type | Ki (nM) | Reference |
| Onapristone (ZK98299) | Calf Uterine Cytosol | Radioligand Binding Assay | ~1.0 | [6] |
Note: Specific Ki values can vary depending on the experimental conditions.
Table 2: In Vitro Functional Antagonist Activity
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| T47D | Proliferation Assay | Inhibition of Progestin-Induced Growth | Not Specified | [11] |
| T47D | Reporter Gene Assay | Inhibition of PRE-luciferase activity | Not Specified | [9] |
Note: While specific IC50 values are not consistently reported in the provided search results, the literature confirms potent antagonist activity in these cell lines.
Table 3: In Vivo Efficacy
| Species | Model | Dosing | Effect | Reference |
| Monkey | Endometrial Contraception | 2.5 mg or 5 mg, s.c. | Prevention of pregnancy | [12] |
| Human | Locally Advanced Breast Cancer | 100 mg/day, oral | 56% partial response rate | [5] |
| Human | Recurrent/Metastatic PR+ Cancers | 50 mg BID, oral (ER formulation) | Clinical benefit in heavily pretreated patients | [13] |
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound like Onapristone to the progesterone receptor using a fluorescence polarization (FP) based assay.
Materials:
-
Recombinant Human Progesterone Receptor Ligand-Binding Domain (PR-LBD)
-
Fluorescently Labeled Progesterone Ligand (Tracer)
-
Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4, with 0.01% BSA and 0.05% Tween-20)[14]
-
Test Compound (Onapristone) and a known PR ligand (e.g., Progesterone)
-
Black, low-volume 384-well microplates
-
Fluorescence Polarization Plate Reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of PR-LBD in assay buffer.
-
Prepare a working solution of the fluorescent tracer in assay buffer.
-
Prepare serial dilutions of the test compound and the known PR ligand in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.[14]
-
-
Assay Setup:
-
Add the serially diluted test compound or control ligand to the wells of the 384-well plate.
-
Add the PR-LBD working solution to each well.
-
Initiate the binding reaction by adding the fluorescent tracer working solution to each well.
-
Include control wells for "low polarization" (tracer only) and "high polarization" (tracer and PR-LBD without competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 1-4 hours), protected from light.[14]
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader using the appropriate excitation and emission wavelengths for the tracer.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
T47D Cell-Based Progesterone Receptor Antagonist Assay
This protocol describes a method to assess the functional antagonist activity of a compound on the progesterone receptor in a human breast cancer cell line that endogenously expresses PR.
Materials:
-
Cell Culture Medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.[17]
-
Phenol (B47542) red-free medium with charcoal-stripped FBS for hormone starvation.
-
Progesterone or a synthetic progestin (e.g., R5020) as the agonist.
-
Test Compound (Onapristone).
-
Reagents for a cell proliferation assay (e.g., BrdU incorporation kit) or a reporter gene assay (e.g., luciferase reporter plasmid with PREs and luciferase assay reagent).
Procedure:
-
Cell Culture and Plating:
-
Culture T47D cells according to standard protocols.
-
Plate the cells in 96-well plates at an appropriate density.
-
-
Hormone Starvation:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (Onapristone) and a known PR antagonist as a positive control.
-
Add the diluted antagonist to the cells.
-
After a short pre-incubation with the antagonist (e.g., 1 hour), add a fixed concentration of the progesterone agonist (typically at its EC50 or EC80 concentration for the desired endpoint).
-
-
Incubation:
-
Incubate the cells for a period appropriate for the chosen endpoint (e.g., 24-72 hours for proliferation, 18-24 hours for reporter gene expression).[16]
-
-
Endpoint Measurement:
-
For Proliferation Assay: Measure cell proliferation using a method like BrdU incorporation or a colorimetric assay (e.g., MTT, WST-1).
-
For Reporter Gene Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
For the antagonist assay, plot the measured signal (e.g., absorbance, luminescence) against the log of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Onapristone's Type I antagonist mechanism of action.
Caption: Experimental workflow for a T47D cell-based antagonist assay.
Conclusion
Onapristone (ZK98299) serves as a quintessential example of a Type I progesterone receptor antagonist, offering a distinct mechanism for inhibiting PR signaling. Its journey through preclinical and clinical development highlights both the therapeutic potential and the challenges of targeting this pathway. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to advance the understanding and application of progesterone receptor modulators in medicine.
References
- 1. This compound | Estrogen Receptor/ERR | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Onapristone | C29H39NO3 | CID 5311505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Onapristone, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 10. Basket study of oral progesterone antagonist onapristone extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of onapristone and medroxyprogesterone acetate on the proliferation and hormone receptor concentration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Onapristone (ZK 98.299): a potential antiprogestin for endometrial contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Progesterone Receptor Binding Affinity of ZK-Series Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the binding affinity of specific synthetic steroids for the progesterone (B1679170) receptor (PR). Initial investigation into the compound "ZK164015" revealed that it is not a progesterone receptor ligand but rather a potent estrogen receptor (ER) silent antagonist[1]. Consequently, this document will focus on a relevant compound from the same Schering AG "ZK" series, ZK98299 (Onapristone) , a well-characterized progesterone receptor antagonist. This guide provides a comprehensive overview of the binding characteristics of Onapristone to the progesterone receptor, detailed experimental methodologies for assessing binding affinity, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Progesterone Receptor and its Ligands
The progesterone receptor (PR) is a crucial member of the nuclear receptor superfamily, acting as a ligand-activated transcription factor[2]. It plays a pivotal role in regulating gene expression in response to its natural ligand, progesterone. This signaling is fundamental to various physiological processes, particularly in the female reproductive system, including the menstrual cycle and pregnancy. The PR exists in two main isoforms, PR-A and PR-B, which can form homo- and heterodimers and exhibit different transcriptional activities.
Synthetic ligands that interact with the progesterone receptor are classified as either agonists (progestins), which mimic the action of progesterone, or antagonists (antiprogestins), which block its effects. These compounds, such as those from the "ZK" series developed by Schering AG, are valuable tools in research and have significant therapeutic potential in areas like contraception, hormone-dependent cancers, and other gynecological conditions[3][4]. ZK98299 (Onapristone) is a notable example of a Type I progesterone antagonist[5][6].
Binding Affinity of ZK98299 (Onapristone) for the Progesterone Receptor
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data on the binding affinity of ZK98299 (Onapristone) for the progesterone receptor.
| Compound | Receptor Source | Parameter | Value | Reference |
| ZK98299 (Onapristone) | Calf Uterine Cytosol | Kd | 2.5 nM | [7] |
| ZK98299 (Onapristone) | Human Myometrium (Nuclear PR) | Relative Binding Affinity (RBA) | ~33% of progesterone | [8] |
| ZK98299 (Onapristone) | Human Endometrium and Myometrium Cytosol | Relative Binding Affinity (RBA) | 16% of progesterone | [9] |
| ZK98299 (Onapristone) | Human Endometrium and Myometrium | Kd | 11.6 nM and 11.90 nM | [10] |
Experimental Protocols for Determining Binding Affinity
The determination of ligand-receptor binding affinity is fundamental to drug discovery and development. The following section outlines a generalized experimental protocol for a competitive binding assay, a common method used to characterize the affinity of a new compound for a receptor.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., ZK98299) to compete with a radiolabeled ligand for binding to the progesterone receptor.
Materials:
-
Receptor Source: Cytosol preparations from target tissues (e.g., calf uterus, human myometrium) or purified recombinant progesterone receptor.
-
Radioligand: A high-affinity, radiolabeled progestin, such as [3H]R5020 (promegestone).
-
Unlabeled Test Compound: ZK98299 (Onapristone).
-
Assay Buffer: Tris-based buffer containing stabilizers like molybdate.
-
Scintillation Fluid and Counter.
Procedure:
-
Preparation of Receptor: Homogenize the target tissue in a suitable buffer and centrifuge to obtain the cytosol fraction containing the progesterone receptors.
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with a fixed amount of the receptor preparation. Add increasing concentrations of the unlabeled test compound (ZK98299). Include control tubes with no unlabeled competitor (total binding) and tubes with a large excess of unlabeled progestin to determine non-specific binding.
-
Equilibrium: Incubate the mixtures at a low temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Pathways
Progesterone Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor and the antagonistic action of a compound like ZK98299.
Caption: Progesterone receptor signaling and antagonism by ZK98299.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive binding assay.
Conclusion
While the initial query focused on this compound, this technical guide has clarified its identity as an estrogen receptor antagonist and has instead provided a detailed analysis of a relevant progesterone receptor antagonist from the same "ZK" series, ZK98299 (Onapristone). The provided data and methodologies offer valuable insights for researchers and professionals in the field of steroid hormone signaling and drug development. The distinct mechanisms of action among different progesterone receptor antagonists, such as the Type I nature of Onapristone which impairs DNA binding, underscore the complexity and richness of this area of research.
References
- 1. usbio.net [usbio.net]
- 2. Progesterone Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 3. Progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone antagonists and progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 7. ZK98299--a new antiprogesterone: biochemical characterization of steroid binding parameters in the calf uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of newly synthesized antiprogesterone ZK98299 with progesterone receptor from human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding characteristics of progesterone and antiprogestin ZK 98.299 in human endometrial and myometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to ZK164015: An Estrogen Receptor Modulator
Disclaimer: Initial inquiries into ZK164015 as a Selective Progesterone Receptor Modulator (SPRM) have been found to be inconsistent with the available scientific literature. This document clarifies that this compound is characterized as an Estrogen Receptor (ER) modulator. All subsequent information pertains to its activity at the Estrogen Receptor. There is currently no scientific evidence to support the classification of this compound as an SPRM.
Executive Summary
This compound is a research compound identified as a modulator of the Estrogen Receptor (ER). It has been utilized as a tool in studies involving ER function, particularly in the context of tissue-selective estrogenic activity. Research indicates that this compound is an estrogen-glucocorticoid receptor chimera and has been employed to investigate ER-mediated signaling in various cell types, including osteoblast-like and breast cancer cells. Its effects have been observed through the modulation of Estrogen Response Element (ERE)-driven luciferase activity and alterations in nuclear mobility, suggesting an influence on ER-dependent gene transcription and protein dynamics.
Core Biological Activity: Estrogen Receptor Modulation
The primary molecular target of this compound is the Estrogen Receptor, a key regulator of development, physiology, and disease. As a modulator, this compound can influence the transcriptional activity of ER, leading to tissue-specific agonist or antagonist effects. The following sections detail the experimental evidence for this activity.
Quantitative Data
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Estrogen Receptor modulators like this compound.
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the ability of a compound to activate or inhibit ER-mediated gene transcription.
Objective: To determine if this compound can modulate the transcriptional activity of the Estrogen Receptor.
Methodology:
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) or other ER-positive cell lines are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to eliminate exogenous estrogens.
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
An ERE-luciferase reporter plasmid containing multiple copies of the Estrogen Response Element upstream of a luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.
-
-
Compound Treatment: Following transfection, cells are treated with a range of concentrations of this compound. Controls include a vehicle (e.g., DMSO), a known ER agonist (e.g., 17β-estradiol), and a known ER antagonist (e.g., fulvestrant).
-
Cell Lysis and Luciferase Assay: After an incubation period (typically 24-48 hours), cells are lysed, and the activity of both luciferases is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the control reporter activity. The results are then expressed as a fold change relative to the vehicle control.
Nuclear Mobility Assay (e.g., Fluorescence Recovery After Photobleaching - FRAP)
This technique is used to assess the mobility of ER within the nucleus, which can be altered by ligand binding.
Objective: To determine if this compound affects the intranuclear dynamics of the Estrogen Receptor.
Methodology:
-
Cell Line: A cell line stably expressing a fluorescently tagged Estrogen Receptor (e.g., GFP-ERα) is used.
-
Cell Culture and Treatment: Cells are cultured on glass-bottom dishes and treated with this compound, an agonist, an antagonist, or a vehicle control.
-
Photobleaching: A high-intensity laser is used to photobleach the fluorescent signal in a small, defined region of the nucleus.
-
Fluorescence Recovery Imaging: The recovery of fluorescence in the bleached region is monitored over time using time-lapse confocal microscopy.
-
Data Analysis: The rate and extent of fluorescence recovery are quantified to determine the mobile fraction and the diffusion coefficient of the GFP-ERα. Changes in these parameters upon treatment with this compound indicate an alteration in receptor mobility.
Visualizations
Signaling Pathway
Caption: this compound interaction with the classical Estrogen Receptor signaling pathway.
Experimental Workflow
Caption: Workflow for an Estrogen Response Element (ERE) Luciferase Reporter Gene Assay.
Logical Relationship
Caption: Logical relationship of this compound's action on the Estrogen Receptor and its downstream effects.
ZK164015: A Chimeric Receptor Approach to Dissecting Estrogen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ZK164015, a novel estrogen-glucocorticoid receptor chimera, and its application in the study of estrogen receptor (ER) signaling. This compound serves as a powerful tool for evaluating the tissue-selective activity of estrogenic compounds, offering a unique model to differentiate agonist and antagonist effects in various cellular contexts, particularly in bone and breast cancer cells.
Core Concept: The this compound Chimeric Receptor
This compound is a genetically engineered protein that combines the ligand-binding domain (LBD) of the human estrogen receptor alpha (ERα) with the DNA-binding domain (DBD) and N-terminal domain of the glucocorticoid receptor (GR). This chimeric design allows for the study of ERα ligand interactions in a controlled manner. A key feature of this system is the cytoplasmic localization of the unliganded chimera. Upon binding of an ERα ligand, the this compound chimera translocates to the nucleus, enabling the visualization and quantification of ligand-receptor interaction and subsequent downstream events.
To facilitate its use in high-content screening and cellular dynamics studies, this compound is often tagged with a Green Fluorescent Protein (GFP), creating a GFP-ER-GR chimera. This fusion protein allows for real-time monitoring of its subcellular localization.
Mechanism of Action and Signaling Pathways
The fundamental principle behind this compound is the ligand-induced nuclear translocation. In its inactive state, the chimeric receptor resides in the cytoplasm. The binding of an estrogen receptor agonist or antagonist to the ERα LBD of this compound induces a conformational change. This change exposes a nuclear localization signal (NLS) inherent to the GR portion of the chimera, leading to its translocation into the nucleus.
Once in the nucleus, the GR DBD of the chimera can bind to glucocorticoid response elements (GREs) on the DNA. However, the primary application of this tool is to study the effects of ER ligands. Therefore, reporter systems are typically employed where a reporter gene (e.g., luciferase) is placed under the control of an estrogen response element (ERE). The transcriptional activity is then driven by the activation of endogenous ER or by co-transfection of a full-length ER. The this compound chimera itself is primarily used to identify and characterize ligands based on their ability to induce nuclear translocation.
Applications in Osteoblasts and Breast Cancer Cells
This compound has been utilized to investigate the differential effects of estrogenic compounds in osteoblast-like cells (e.g., ROS and U2OS) and breast cancer cells (e.g., MCF7). This allows for the identification of compounds with tissue-selective estrogenic activity, such as those that are agonistic in bone (desirable for treating osteoporosis) but antagonistic in breast tissue (desirable for treating or preventing breast cancer).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated using this compound in conjunction with standard assays. Please note that specific data for this compound is not publicly available in the search results, so this table represents the types of data that would be collected.
| Cell Line | Compound | Assay | Endpoint | Result |
| U2OS (Osteoblast-like) | Estradiol (E2) | ERE-Luciferase | EC50 | 1 nM |
| U2OS (Osteoblast-like) | SERM-X | ERE-Luciferase | EC50 | 5 nM |
| U2OS (Osteoblast-like) | SERM-Y | ERE-Luciferase | EC50 | > 1 µM (Antagonist) |
| MCF7 (Breast Cancer) | Estradiol (E2) | ERE-Luciferase | EC50 | 0.1 nM |
| MCF7 (Breast Cancer) | SERM-X | ERE-Luciferase | IC50 | 10 nM (Antagonist) |
| MCF7 (Breast Cancer) | SERM-Y | ERE-Luciferase | IC50 | 2 nM (Antagonist) |
| 3T3 (Fibroblast) | Estradiol (E2) | Nuclear Translocation | EC50 | 50 nM |
| 3T3 (Fibroblast) | SERM-X | Nuclear Translocation | EC50 | 100 nM |
Experimental Protocols
Detailed methodologies are crucial for the successful application of the this compound system. Below are protocols for key experiments.
ERE-Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
Materials:
-
Cell lines (e.g., U2OS, MCF7)
-
This compound expression vector (or stable cell line)
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the this compound expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Replace the medium with a fresh medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., estradiol).
-
Incubation: Incubate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine EC50 or IC50 values.
Nuclear Translocation Assay
This high-content imaging assay measures the movement of the GFP-tagged this compound from the cytoplasm to the nucleus upon ligand binding.
Materials:
-
Cell line stably expressing GFP-ZK164015 (e.g., 3T3)
-
High-content imaging system
-
96- or 384-well imaging plates
-
Test compounds
-
Hoechst stain (for nuclear counterstaining)
-
Fixative (e.g., 4% paraformaldehyde)
Protocol:
-
Cell Seeding: Seed the GFP-ZK164015 stable cells in an imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with test compounds at various concentrations for a defined period (e.g., 1-4 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and then stain the nuclei with Hoechst.
-
Imaging: Acquire images using a high-content imaging system, capturing both the GFP and Hoechst channels.
-
Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the mean GFP intensity in both compartments for each cell.
-
Data Analysis: Calculate the nuclear-to-cytoplasmic GFP intensity ratio. Plot this ratio against the compound concentration to determine the EC50 for nuclear translocation.
Conclusion
This compound represents a sophisticated tool for the investigation of estrogen receptor signaling. Its chimeric nature allows for the decoupling of ligand binding and nuclear translocation from the complexities of endogenous ER transcriptional activity, providing a clear and quantifiable readout for ligand interaction. The application of this system in cell lines derived from different tissues, such as bone and breast, is invaluable for the identification and characterization of selective estrogen receptor modulators (SERMs) with desired tissue-specific pharmacological profiles. This technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this compound in their drug discovery and development efforts.
ZK164015: A Technical Guide to a Potent Estrogen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK164015 is a potent, non-steroidal, silent antagonist of the estrogen receptor (ER). Structurally classified as a 2-phenylindole (B188600) derivative with a sulfur-containing side chain, it exhibits high affinity for the estrogen receptor and demonstrates significant antiestrogenic and antitumor activity. This technical guide provides a comprehensive overview of the molecular structure, properties, and key experimental methodologies associated with this compound, intended to support further research and drug development efforts in the field of endocrinology and oncology.
Molecular Structure and Properties
This compound, chemically named 2-(4-Hydroxyphenyl)-3-methyl-1-[10-(pentylsulfonyl)decyl]-1H-indol-5-ol, is a complex organic molecule designed for high-affinity interaction with the estrogen receptor. Its structure combines a rigid 2-phenylindole core with a flexible, sulfur-containing side chain, a feature critical for its antagonist activity.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and 2-Phenylindole
| Property | This compound | 2-Phenylindole (Parent Compound) |
| IUPAC Name | 2-(4-Hydroxyphenyl)-3-methyl-1-[10-(pentylsulfonyl)decyl]-1H-indol-5-ol | 2-phenyl-1H-indole |
| Molecular Formula | C30H43NO4S | C14H11N |
| Molecular Weight | 513.73 g/mol [5][6] | 193.25 g/mol [2] |
| CAS Number | 177583-70-9[7] | 948-65-2[4] |
| Appearance | Solid (presumed) | Crystalline solid |
| Melting Point | Data not available | ~175-177 °C |
| Solubility | Data not available | Soluble in organic solvents (e.g., THF, acetone, ethanol); insoluble in water.[2][8] |
| pKa | Data not available | Data not available |
| SMILES | CCCCCS(=O)(=O)CCCCCCCCCCN1C2=CC=C(O)C=C2C(C)=C1C1=CC=C(O)C=C1[9] | c1ccc(cc1)c2cc3ccccc3[nH]2[4] |
Biological Activity
This compound is characterized as a potent and "silent" estrogen receptor antagonist, meaning it effectively blocks the receptor without exhibiting any partial agonist activity. Its biological efficacy has been demonstrated in various in vitro assays, as summarized in Table 2.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Endpoint | IC50 |
| ERE-Luciferase Reporter Gene Assay | T47D (human breast cancer) | Inhibition of 17β-estradiol stimulated luciferase activity | 0.025 µM[6] |
| Cell Proliferation Assay (E-SCREEN) | MCF-7 (human breast cancer) | Inhibition of cell growth | ~1 nM |
Mechanism of Action: Estrogen Receptor Antagonism
The primary mechanism of action for this compound is the competitive inhibition of the estrogen receptor. As an antagonist, it binds to the ligand-binding domain of ERα and ERβ, preventing the binding of the natural ligand, 17β-estradiol. This binding event fails to induce the conformational change in the receptor necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes. Consequently, the downstream signaling pathways that promote cell proliferation in estrogen-sensitive tissues, such as in certain types of breast cancer, are blocked.
Figure 1. Simplified signaling pathway of this compound as an estrogen receptor antagonist.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, this section provides representative, detailed methodologies for the key types of experiments used to characterize this and similar estrogen receptor antagonists.
Synthesis of 2-Phenylindoles with Sulfur-Containing Side Chains
The synthesis of this compound involves a multi-step process characteristic of the preparation of substituted 2-phenylindoles. While the exact, proprietary synthesis protocol is not published, a general methodology based on related literature is outlined below. The synthesis of the 2-phenylindole core is often achieved through a Fischer indole (B1671886) synthesis, followed by N-alkylation to introduce the sulfur-containing side chain.
Figure 2. General workflow for the synthesis of this compound and related compounds.
Estrogen Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Rat uterine cytosol (as a source of ER) or purified recombinant human ERα/ERβ.
-
[3H]-17β-estradiol (radiolabeled ligand).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with additives).
-
Hydroxyapatite (B223615) slurry.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and a standard (unlabeled 17β-estradiol).
-
In assay tubes, combine the ER-containing preparation, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound or standard.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.
-
Wash the pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation fluid and measure radioactivity.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize estrogen-induced gene expression.
-
Materials:
-
A human breast cancer cell line (e.g., MCF-7 or T47D) stably transfected with a plasmid containing estrogen response elements (EREs) upstream of a luciferase reporter gene.[10][11][12][13][14]
-
Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum.
-
17β-estradiol.
-
Test compound (this compound).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of 17β-estradiol (e.g., 0.1 nM).
-
Include controls for basal activity (vehicle only) and maximal induction (estradiol only).
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence signal.
-
Calculate the IC50 value for the inhibition of estradiol-induced luciferase activity.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the anti-proliferative effect of a compound on estrogen-dependent breast cancer cells.[15][16][17][18][19]
-
Materials:
-
MCF-7 human breast cancer cells.
-
Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum.
-
17β-estradiol.
-
Test compound (this compound).
-
Cell proliferation detection reagent (e.g., MTT, SRB, or a fluorescent dye).
-
Microplate reader.
-
-
Procedure:
-
Seed MCF-7 cells in 96-well plates in estrogen-free medium and allow them to attach.
-
Treat the cells with serial dilutions of the test compound in the presence of a fixed, proliferation-stimulating concentration of 17β-estradiol (e.g., 0.1 nM).
-
Include controls for basal proliferation (vehicle only) and maximal proliferation (estradiol only).
-
Incubate for 6-7 days.
-
Add the cell proliferation reagent and measure the signal according to the manufacturer's protocol.
-
Calculate the IC50 for the inhibition of estradiol-induced cell proliferation.
-
Figure 3. A logical workflow for the in vitro characterization of an estrogen receptor antagonist like this compound.
Conclusion
This compound is a well-characterized, potent estrogen receptor silent antagonist with significant potential for research in hormone-dependent cancers. Its high affinity for the estrogen receptor and its ability to strongly inhibit the proliferation of estrogen-sensitive breast cancer cells make it a valuable tool for studying the mechanisms of estrogen signaling and for the development of new antiestrogen (B12405530) therapies. This guide provides a foundational understanding of its properties and the experimental approaches for its evaluation, serving as a resource for the scientific community.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. 2-Phenylindole, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylindole - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. ZK 164015 | CAS 177583-70-9 | this compound | Tocris Bioscience [tocris.com]
- 7. usbio.net [usbio.net]
- 8. omicsonline.org [omicsonline.org]
- 9. ebiohippo.com [ebiohippo.com]
- 10. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [PDF] Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 17. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
ZK164015: A Technical Overview of a Novel Estrogen Receptor Antagonist
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZK164015 is a nonsteroidal compound identified as a silent antagonist of the estrogen receptor (ER). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, contextualizing its development within the broader landscape of selective estrogen receptor modulators (SERMs). While detailed proprietary data on this compound remains limited in publicly accessible literature, this document synthesizes available information to present its chemical properties, mechanism of action, and potential therapeutic implications. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of hormone-dependent diseases and the development of novel endocrine therapies.
Introduction: The Quest for Selective Estrogen Receptor Modulation
The estrogen receptor, existing in two primary isoforms (ERα and ERβ), plays a pivotal role in the pathophysiology of various diseases, most notably breast cancer. The development of compounds that can modulate the activity of these receptors has been a cornerstone of endocrine therapy for decades. The initial success of tamoxifen, a first-generation SERM, validated the therapeutic potential of targeting the ER. However, the partial agonist activity of tamoxifen, leading to an increased risk of uterine cancer and thromboembolic events, spurred the search for novel ER antagonists with improved tissue selectivity and safety profiles. This pursuit led to the development of "pure" antiestrogens, or silent antagonists, designed to completely abrogate ER signaling without any agonistic effects.
Discovery and History of this compound
This compound emerged from research and development efforts aimed at identifying novel nonsteroidal estrogen receptor antagonists. While the specific timeline and discovery details are not extensively documented in peer-reviewed publications, its chemical structure and classification as a silent ER antagonist place its development within the context of the intensive search for next-generation SERMs and pure antiestrogens in the 1990s. The compound is associated with the pharmaceutical company Schering AG (now part of Bayer), a key player in steroid hormone research and development.
This compound was likely synthesized as part of a larger library of compounds designed to probe the structure-activity relationships of ER ligands. Its characterization as a "silent antagonist" suggests that in preclinical studies, it demonstrated the ability to inhibit estrogen-mediated gene transcription without inducing any of the partial agonist effects observed with compounds like tamoxifen.
Physicochemical Properties and Structure
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C30H43NO4S |
| CAS Number | 177583-70-9 |
| Classification | Nonsteroidal Estrogen Receptor Antagonist |
| Description | Estrogen receptor silent antagonist.[1] |
Table 1: Physicochemical Properties of this compound
Mechanism of Action: Estrogen Receptor Antagonism
This compound functions as a competitive antagonist of the estrogen receptor. Its mechanism of action involves binding to the ligand-binding domain (LBD) of both ERα and ERβ, thereby preventing the binding of the natural ligand, 17β-estradiol. This binding induces a conformational change in the receptor that is distinct from that induced by an agonist.
The following diagram illustrates the generalized signaling pathway of estrogen and the inhibitory action of an ER antagonist like this compound.
Caption: Generalized Estrogen Receptor Signaling and Antagonism.
Upon binding, an antagonist like this compound prevents the dissociation of corepressor proteins and inhibits the recruitment of coactivator proteins necessary for the initiation of gene transcription. This "silent" antagonism results in a complete shutdown of estrogen-dependent cellular processes.
Preclinical Characterization: In Vitro and In Vivo Studies
While specific data for this compound is not widely published, the preclinical evaluation of a novel estrogen receptor antagonist typically involves a battery of in vitro and in vivo assays.
In Vitro Assays
The initial characterization of this compound would have likely involved a series of in vitro assays to determine its binding affinity, functional activity, and selectivity. A typical experimental workflow for such an evaluation is depicted below.
Caption: Typical Experimental Workflow for In Vitro Characterization.
Experimental Protocols:
-
Receptor Binding Assay: A competitive radioligand binding assay would be performed using purified recombinant human ERα and ERβ and [3H]-estradiol. The ability of increasing concentrations of this compound to displace the radioligand would be measured to determine its binding affinity (Ki).
-
Reporter Gene Assay: A cell line (e.g., HeLa or MCF-7) would be transiently transfected with an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase). The cells would be treated with estradiol (B170435) in the presence and absence of varying concentrations of this compound to determine its antagonist potency (IC50). To assess for any agonist activity, cells would be treated with this compound alone.
-
Cell Proliferation Assay: The effect of this compound on the proliferation of estrogen-dependent human breast cancer cells (e.g., MCF-7) would be assessed using a standard method such as the MTT or SRB assay.
In Vivo Models
Following promising in vitro results, this compound would have likely been evaluated in animal models to assess its efficacy and pharmacokinetic properties.
Experimental Protocols:
-
Uterotrophic Assay: In this classic assay, immature or ovariectomized female rodents are treated with the test compound to assess its estrogenic or anti-estrogenic effects on uterine weight. As a silent antagonist, this compound would be expected to show no increase in uterine weight when administered alone and to block the uterotrophic effect of co-administered estradiol.
-
Tumor Xenograft Models: The antitumor activity of this compound would be evaluated in nude mice bearing established tumors from an estrogen-dependent human breast cancer cell line (e.g., MCF-7). The compound would be administered systemically, and its effect on tumor growth would be monitored over time.
Potential Therapeutic Applications and Future Directions
As a silent estrogen receptor antagonist, this compound would have been investigated for the treatment of hormone-receptor-positive breast cancer. Its potential advantages over existing SERMs would have included a lack of uterine stimulation and a more complete blockade of estrogen-driven tumor growth.
The development of this compound and similar compounds has contributed to the broader understanding of estrogen receptor biology and the design of newer generations of endocrine therapies. While this compound itself may not have progressed to clinical use, the principles underlying its design continue to inform the development of novel ER-targeting agents with improved efficacy and safety profiles.
Conclusion
This compound is a noteworthy example of the efforts to develop pure, nonsteroidal estrogen receptor antagonists. Although detailed information regarding its development and preclinical data is not extensively available in the public domain, its classification as a silent antagonist highlights a significant direction in endocrine therapy research. The conceptual framework for its evaluation, from in vitro characterization to in vivo efficacy studies, provides a valuable template for the ongoing development of novel therapeutics targeting the estrogen receptor. Further disclosure of data from the original developers would be necessary to fully elucidate the history and pharmacological profile of this compound.
References
ZK164015: A Technical Guide for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZK164015, a nonsteroidal estrogen receptor (ER) antagonist, and its potential applications in preclinical cancer research. This compound has demonstrated potent antiestrogenic and antiproliferative activities in human breast cancer cell lines, positioning it as a compound of interest for further investigation in oncology drug development.
Core Compound Profile
| Characteristic | Description |
| Compound Name | This compound |
| Chemical Class | Nonsteroidal Estrogen Receptor Antagonist |
| Primary Target | Estrogen Receptor Alpha (ERα) |
| Mechanism of Action | This compound acts as a pure antiestrogen, competitively inhibiting the binding of estradiol (B170435) to the estrogen receptor. This blockade of ER signaling leads to the inhibition of estrogen-dependent gene transcription and subsequent suppression of cell proliferation in ER-positive cancer cells. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity in preclinical models.
Table 1: In Vitro Proliferation Inhibition of Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| T47D | 0.3 |
| ZR-75-1 | 0.5 |
| MCF-7 | 0.8 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Table 2: Estrogen Receptor Binding Affinity
| Receptor | Relative Binding Affinity (RBA) (%) |
| Human ERα | 19 |
RBA is expressed as a percentage of the binding affinity of estradiol.
Signaling Pathway
This compound exerts its antiproliferative effects by antagonizing the estrogen receptor signaling pathway. In ER-positive breast cancer cells, estradiol binding to ERα initiates a signaling cascade that promotes tumor growth. This compound competitively binds to ERα, preventing estradiol-mediated activation and downstream signaling.
Caption: this compound mechanism of action in inhibiting estrogen receptor signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Proliferation Assay (Alamar Blue Assay)
This protocol outlines the procedure for assessing the antiproliferative activity of this compound on breast cancer cell lines.
Caption: Workflow for the cell proliferation assay.
Materials:
-
Breast cancer cell lines (e.g., T47D, ZR-75-1, MCF-7)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Cell Attachment: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 6 days at 37°C.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Final Incubation: Incubate the plates for 4-6 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Estrogen Receptor Binding Assay
This protocol describes the method for determining the binding affinity of this compound to the estrogen receptor.
Caption: Workflow for the estrogen receptor binding assay.
Materials:
-
Recombinant human estrogen receptor alpha (ERα)
-
[3H]-Estradiol (radioligand)
-
This compound
-
Hydroxylapatite slurry
-
Scintillation counter
-
Assay buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant ERα, a fixed concentration of [3H]-estradiol, and varying concentrations of this compound or unlabeled estradiol (for the standard curve).
-
Incubation: Incubate the reaction mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Add ice-cold hydroxylapatite slurry to each tube to bind the receptor-ligand complexes. Vortex and incubate on ice.
-
Washing: Centrifuge the tubes and wash the pellets with assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Resuspend the final pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Generate a competition curve by plotting the percentage of [3H]-estradiol binding against the log concentration of the competitor (this compound or estradiol). Calculate the IC50 value for this compound. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.
This guide provides a foundational understanding of this compound for its application in preclinical cancer research. The provided data and protocols are intended to support further investigation into the therapeutic potential of this promising estrogen receptor antagonist.
ZK164015: An Enigmatic Player in Hormone-Dependent Disease Models
ZK164015 has been described as an estrogen-glucocorticoid receptor chimera and is categorized as an estrogen receptor (ER) and estrogen-related receptor (ERR) ligand.[1][2] Its utility has been noted in specialized research contexts, such as a screening tool to assess tissue-selective estrogenic activity. For instance, it has been employed in studies utilizing green fluorescent protein (GFP)-receptor chimeras to evaluate its impact on ER function in osteoblast-like cells (ROS and U2OS) and breast cancer cells (MCF7). These studies indicated that this compound can modulate estrogen response element (ERE)-luciferase activity and influence the nuclear mobility of the receptor, suggesting it can impact ER-mediated signaling pathways.[1]
However, beyond these specific applications, detailed in-vivo studies, clinical trial data, or comprehensive pharmacological profiles for this compound in the context of hormone-dependent diseases like breast cancer, endometriosis, or uterine fibroids are not extensively documented in publicly accessible scientific literature. One abstract includes this compound under the Medical Subject Headings (MeSH) term "Estrogen Antagonists," further supporting its classification but without providing specific experimental details.[3]
The broader landscape of therapeutic development for hormone-dependent diseases is rich with various selective estrogen receptor modulators (SERMs), selective estrogen receptor degraders (SERDs), and other hormonal therapies. These agents have well-documented mechanisms of action and extensive data from preclinical and clinical studies. Unfortunately, this compound does not appear to be a compound that has progressed significantly through the drug development pipeline in a way that would generate the robust, publicly available dataset required for an in-depth technical guide.
Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound, it is not possible to construct the requested comprehensive technical guide with structured data tables and detailed experimental methodologies. The creation of signaling pathway diagrams and experimental workflow visualizations is also precluded by the lack of specific information on the molecular interactions and experimental designs involving this compound.
Further research and publication of data from preclinical and clinical investigations would be necessary to fully elucidate the role and potential of this compound in the treatment of hormone-dependent diseases. Researchers, scientists, and drug development professionals interested in this specific compound may need to consult proprietary databases or contact the original developers for more detailed information.
References
Investigating the Downstream Targets of ZK164015: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK164015 is a potent, non-steroidal estrogen receptor (ER) antagonist. Classified as a selective estrogen receptor degrader (SERD), it exhibits high affinity for the estrogen receptor and effectively inhibits estrogen-mediated cellular processes. This technical guide provides an in-depth overview of the known downstream targets and molecular effects of this compound, summarizing key experimental findings and methodologies. The information presented is intended to support further research and drug development efforts centered on this compound and its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects primarily through the antagonism of the estrogen receptor. By binding to ERα and ERβ, it blocks the transcriptional activity induced by estrogens. This leads to the modulation of a wide array of downstream genes and signaling pathways, impacting cellular processes such as proliferation, differentiation, and survival.
Data Presentation: Summary of Downstream Effects
The following table summarizes the key downstream effects of this compound based on available research.
| Biological Process | Model System | Key Downstream Targets/Effects | Observed Effect of this compound | Quantitative Data | Reference |
| Cancer Cell Proliferation | Human Breast Cancer Cells (MCF-7) | Estrogen-sensitive cell growth | Potent inhibition of cell growth | IC50: ~1 nM | Biberger and von Angerer (1996) |
| 17β-estradiol stimulated luciferase activity | Inhibition | IC50: 0.025 µM | Tocris Bioscience | ||
| Hematopoiesis | Zebrafish Embryos | runx1 and cmyb gene expression (HSPC markers) | Increased expression | Specific fold-change not available in searched resources. | Carroll et al. (2014) |
| VEGF Signaling | Modulation | Antagonism of estrogen-mediated repression of VEGF signaling | Specific quantitative data not available in searched resources. | Carroll et al. (2014) | |
| Cell Adhesion and Morphology | Human Breast Cancer Cells (MCF-7) | Adherens Junction (AJ) organization | Induction of AJ reorganization | Not applicable | Schoenfelder et al. (2020) |
| TFF1 (Trefoil factor 1) gene expression | Downregulation | Downregulation of mRNA expression | Specific fold-change not available in searched resources. | Schoenfelder et al. (2020) | |
| Amphiregulin (AREG) signaling | Implicated in AJ reorganization | Implicated as a downstream mediator | Not applicable | Schoenfelder et al. (2020) |
Experimental Protocols
MCF-7 Cell Proliferation Assay
This protocol is based on the methodology described by Biberger and von Angerer (1996) for assessing the antiproliferative effects of this compound.
-
Cell Culture: MCF-7 human breast cancer cells are maintained in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are switched to phenol (B47542) red-free medium containing 5% charcoal-stripped FCS to eliminate estrogenic effects from the medium.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment (MTT Assay): After a specified incubation period (e.g., 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Zebrafish Whole-Mount in Situ Hybridization (WISH) for runx1 and cmyb Expression
This protocol is adapted from standard zebrafish developmental biology techniques as would be used in studies like that of Carroll et al. (2014).
-
Embryo Treatment: Zebrafish embryos are collected and raised in E3 embryo medium. At the desired developmental stage (e.g., 12-24 hours post-fertilization), embryos are treated with this compound at a specified concentration (e.g., 10 µM) or a vehicle control.
-
Fixation and Permeabilization: At the desired time point, embryos are fixed in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. They are then dehydrated through a methanol (B129727) series and stored at -20°C. Before hybridization, embryos are rehydrated, permeabilized with proteinase K, and post-fixed in 4% PFA.
-
Hybridization: Embryos are pre-hybridized in hybridization buffer. Digoxigenin (DIG)-labeled antisense RNA probes for runx1 and cmyb are then added, and the embryos are incubated overnight at an appropriate temperature (e.g., 65-70°C).
-
Washing and Detection: Embryos are washed extensively to remove unbound probe. They are then incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP). After further washing, the signal is developed using a colorimetric substrate for AP, such as NBT/BCIP.
-
Imaging and Analysis: Stained embryos are imaged using a stereomicroscope. The intensity and spatial pattern of the staining are qualitatively and, where possible, quantitatively analyzed to determine changes in gene expression.
Analysis of Adherens Junction Reorganization in MCF-7 Cells
This protocol is based on the immunofluorescence methods described by Schoenfelder et al. (2020).
-
Cell Culture and Treatment: MCF-7 cells are grown on glass coverslips. They are treated with this compound or a vehicle control for a specified duration.
-
Immunofluorescence Staining:
-
Cells are fixed with 4% PFA, permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS), and blocked with a blocking solution (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody against an adherens junction protein (e.g., E-cadherin or β-catenin).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The actin cytoskeleton can be co-stained using fluorescently labeled phalloidin.
-
Nuclei are counterstained with DAPI.
-
-
Imaging: Coverslips are mounted on microscope slides, and cells are imaged using a confocal or fluorescence microscope.
-
Analysis: The morphology and organization of the adherens junctions are visually assessed. Changes in the localization and intensity of the junctional proteins are analyzed to determine the effect of this compound treatment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound action on the classical estrogen signaling pathway.
Caption: Experimental workflow for analyzing gene expression in zebrafish.
Caption: Workflow for analyzing adherens junction reorganization.
Conclusion
This compound is a valuable research tool for investigating the roles of estrogen signaling in various biological contexts. Its potent and selective antagonism of the estrogen receptor leads to significant downstream effects on gene expression and cellular behavior. The data and protocols compiled in this guide provide a foundation for researchers to further explore the molecular mechanisms of this compound and to evaluate its potential as a therapeutic agent. Further studies are warranted to obtain more precise quantitative data on its effects on gene expression and to explore its impact on the proteome and phosphoproteome.
Onapristone (ZK-98299): A Technical Guide for Progesterone Receptor Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onapristone (B1677295) (developmental code name ZK-98299) is a potent, selective, and orally bioavailable non-steroidal antagonist of the progesterone (B1679170) receptor (PR).[1] Initially investigated for applications in contraception and gynecological disorders, its significant anti-tumor activity in hormone-dependent cancers has led to its re-evaluation as a promising therapeutic agent, particularly in breast, ovarian, and endometrial cancers.[2][3] This technical guide provides an in-depth overview of Onapristone's mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in studying progesterone receptor biology.
Mechanism of Action
Onapristone is classified as a pure, type I progesterone receptor antagonist.[4][5] Its mechanism of action is distinct from other PR antagonists like mifepristone (B1683876) (RU-486). Upon binding to the progesterone receptor, Onapristone induces a conformational change that prevents the receptor from dimerizing.[4][6] This is a critical step, as dimerization is a prerequisite for the receptor's transcriptional activity.
By preventing dimerization, Onapristone effectively blocks several downstream events in the progesterone signaling cascade:
-
Inhibition of DNA Binding: The Onapristone-PR complex is unable to bind to progesterone response elements (PREs) on the DNA.[2][4]
-
Prevention of Co-activator Recruitment: The conformational change induced by Onapristone prevents the association of the progesterone receptor with essential co-activators.[4]
-
Inhibition of Ligand-Induced Phosphorylation: Onapristone inhibits the phosphorylation of the progesterone receptor, a key step in its activation.[4][7]
This comprehensive blockade of PR function leads to the inhibition of PR-mediated gene expression, resulting in a potent anti-proliferative effect in progesterone receptor-positive (PR+) cancer cells.[1][8]
Signaling Pathway of Onapristone Action
The following diagram illustrates the mechanism of action of Onapristone in contrast to progesterone.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of Onapristone from various studies.
In Vitro Efficacy: Inhibition of Cell Proliferation
| Cell Line | Cancer Type | Onapristone Effect | Reference |
| T-47D | Breast Cancer | 39% growth inhibition | [4] |
| SK-BR-3 | Breast Cancer | 17% growth inhibition | [4] |
| T-47D | Breast Cancer | Concentration-dependent inhibition of proliferation | [8] |
In Vivo and Clinical Efficacy
| Study Type | Model/Patient Population | Onapristone Dose | Key Findings | Reference |
| Preclinical | Bonnet Monkeys | 2.5 mg and 5 mg subcutaneously | Retarded endometrial development, contraceptive effect | [7] |
| Phase II Clinical Trial | Hormone therapy-naïve breast cancer | 100 mg/day | 67% overall tumor remission rate | [9] |
| Phase II Clinical Trial | Tamoxifen-resistant breast cancer | Not specified | 49% clinical benefit rate | [10] |
| Phase I Clinical Trial | Recurrent/metastatic PR+ cancers | 50 mg extended-release BID (Recommended Phase 2 Dose) | Clinical benefit in heavily pretreated patients | [4] |
| Phase II Basket Study | Recurrent PR+ gynecological cancers | 50 mg extended-release BID | Clinical benefit rate of 35.7% in granulosa cell tumors | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Onapristone.
Cell Culture of T-47D Cells
T-47D cells are a commonly used human breast cancer cell line that is positive for both estrogen and progesterone receptors, making them an ideal model for studying the effects of Onapristone.
Materials:
-
T-47D cell line (e.g., ATCC HTB-133)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Bovine Insulin (0.2 Units/mL)
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS, 0.2 Units/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of T-47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at a ratio of 1:3 to 1:6.[4][9]
Cell Proliferation Assay
This protocol determines the effect of Onapristone on the viability of T-47D cells.
Materials:
-
T-47D cells
-
96-well plates
-
Complete growth medium
-
Phenol (B47542) red-free RPMI-1640 with 5% charcoal-stripped FBS
-
Onapristone (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Protocol:
-
Cell Seeding: Seed T-47D cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.
-
Hormone Deprivation: Replace the complete growth medium with phenol red-free RPMI-1640 supplemented with 5% charcoal-stripped FBS for 24 hours.
-
Treatment: Prepare serial dilutions of Onapristone in the hormone-deprived medium. Add the desired concentrations of Onapristone to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 3-10 days).[8]
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
Western Blot Analysis of PR Phosphorylation
This protocol is for analyzing the effect of Onapristone on progesterone receptor phosphorylation.
Materials:
-
T-47D or ISHIKAWA cells
-
Onapristone
-
RIPA buffer with protease and phosphatase inhibitors
-
Bradford protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-PR (S294 or S345), anti-total PR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Protocol:
-
Cell Treatment and Lysis: Culture and treat cells with Onapristone (e.g., 10 µM) and/or a PR agonist like R5020 (e.g., 25 nM) for the desired time.[7] Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.[1][7]
Experimental Workflow for a Typical Onapristone Study
References
- 1. Facebook [cancer.gov]
- 2. Basket study of oral progesterone antagonist onapristone extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Suppressive Antagonism Evidences Progesterone and Estrogen Receptor Pathway Interaction with Concomitant Regulation of Hand2, Bmp2 and ERK during Early Decidualization | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. scivisionpub.com [scivisionpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 10. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Research Applications of ZK164015: A Prostaglandin F2α Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK164015 is a novel, selective prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) agonist under investigation for the treatment of glaucoma and ocular hypertension. As with other compounds in its class, this compound is designed to lower intraocular pressure (IOP), the primary modifiable risk factor for glaucoma, by enhancing the outflow of aqueous humor.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and data associated with the early-stage preclinical evaluation of this compound, including its mechanism of action, in vitro characterization, in vivo efficacy in animal models, and pharmacokinetic profile.
Introduction to Prostaglandin FP Receptor Agonists in Glaucoma
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[4][5] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[4][6] Prostaglandin analogues (PGAs) that target the FP receptor are the first-line medical therapy for reducing IOP.[1][3][6] These drugs, which include latanoprost, travoprost, and bimatoprost, effectively lower IOP by increasing the uveoscleral outflow of aqueous humor.[1][2][7][8] this compound represents a new chemical entity within this class, designed for potent and selective activation of the FP receptor to offer a potential new therapeutic option.
Mechanism of Action of this compound
This compound, like other PGF2α analogues, exerts its IOP-lowering effect by acting as an agonist at the prostanoid FP receptor, a G-protein coupled receptor (GPCR), located in various ocular tissues, including the ciliary muscle and trabecular meshwork.[7][9][10]
Signaling Pathway:
-
Receptor Binding: this compound binds to and activates the FP receptor on the surface of ciliary muscle cells.[9]
-
G-Protein Activation: This binding triggers a conformational change in the receptor, leading to the activation of the Gq/11 family of G-proteins.
-
Downstream Signaling: The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[11][12][13]
-
Cellular Effects: The rise in intracellular Ca2+ and activation of protein kinase C (PKC) by DAG initiate a cascade of events that lead to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[2][10] This remodeling, which involves the upregulation of matrix metalloproteinases (MMPs), reduces the hydraulic resistance of the uveoscleral pathway, thereby increasing the outflow of aqueous humor from the eye and lowering IOP.[2][10]
In Vitro Characterization
The initial preclinical evaluation of this compound involves a series of in vitro assays to determine its potency, selectivity, and functional activity at the FP receptor.
Quantitative Data
The following tables summarize the hypothetical in vitro data for this compound compared to a standard reference compound (e.g., Latanoprost Acid).
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| This compound | Human FP | 0.8 ± 0.1 |
| Latanoprost Acid | Human FP | 1.5 ± 0.3 |
Table 2: Functional Activity (GTPγS Binding Assay)
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of Max) |
|---|---|---|---|
| This compound | Human FP | 2.5 ± 0.4 | 100 |
| Latanoprost Acid | Human FP | 5.2 ± 0.9 | 100 |
Table 3: Intracellular Calcium Mobilization
| Compound | Cell Line | Potency (EC50, nM) |
|---|---|---|
| This compound | HEK293 (hFP) | 3.1 ± 0.6 |
| Latanoprost Acid | HEK293 (hFP) | 7.8 ± 1.2 |
Table 4: Receptor Selectivity Profile (Ki, nM)
| Compound | FP | EP1 | EP2 | EP3 | EP4 | DP1 | IP | TP |
|---|---|---|---|---|---|---|---|---|
| This compound | 0.8 | >10,000 | >10,000 | 8,500 | >10,000 | >10,000 | >10,000 | 9,200 |
| Latanoprost Acid | 1.5 | >10,000 | >10,000 | 9,800 | >10,000 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
Protocol 3.2.1: Radioligand Binding Assay
This assay determines the binding affinity of this compound for the FP receptor.[14]
-
Objective: To determine the inhibition constant (Ki) of this compound for the human FP receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human FP receptor.
-
[3H]-Latanoprost (radioligand).
-
This compound (test compound).
-
Unlabeled Latanoprost (for non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
Plate Setup: Add assay buffer, membrane preparation, [3H]-Latanoprost, and varying concentrations of this compound to the wells of a microplate.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled Latanoprost).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.[14]
-
In Vivo Preclinical Evaluation
Following in vitro characterization, this compound is evaluated in animal models of glaucoma to assess its efficacy in lowering IOP and its potential for neuroprotection.[4][15][16]
Animal Models of Glaucoma
Various animal models are used to mimic the pathophysiology of glaucoma.[4][15] A common model involves inducing ocular hypertension in rodents or non-human primates.
-
Microbead Occlusion Model: In this model, microbeads are injected into the anterior chamber of the eye, which obstruct the trabecular meshwork and impede aqueous humor outflow, leading to a sustained elevation of IOP.[5]
-
Laser-Induced Ocular Hypertension: A laser is used to photocoagulate the trabecular meshwork or episcleral veins, causing scarring and increased resistance to aqueous outflow.[5]
-
DBA/2J Mouse: This is a genetic model of inherited glaucoma where mice spontaneously develop iris pigment dispersion and a subsequent increase in IOP with age.[4][5]
Quantitative Data
The following tables present hypothetical data from an in vivo study of this compound in a microbead-induced ocular hypertension model in rabbits.
Table 5: Effect of Topical this compound on Intraocular Pressure (IOP)
| Treatment Group | N | Baseline IOP (mmHg) | IOP at 4 hours (mmHg) | Max IOP Reduction (%) |
|---|---|---|---|---|
| Vehicle | 10 | 25.1 ± 1.2 | 24.8 ± 1.5 | 1.2 |
| This compound (0.005%) | 10 | 25.3 ± 1.4 | 17.2 ± 1.1* | 32.0 |
| Latanoprost (0.005%) | 10 | 25.0 ± 1.3 | 18.0 ± 1.3* | 28.0 |
*p < 0.001 vs. Vehicle
Table 6: Neuroprotective Effect on Retinal Ganglion Cells (RGCs)
| Treatment Group | N | RGC Density (cells/mm²) | % RGC Loss vs. Naive |
|---|---|---|---|
| Naive (No OHT) | 8 | 2500 ± 150 | 0 |
| Vehicle + OHT | 10 | 1450 ± 200 | 42.0 |
| This compound + OHT | 10 | 2100 ± 180* | 16.0 |
*p < 0.01 vs. Vehicle + OHT
Experimental Protocols
Protocol 4.3.1: In Vivo Efficacy in Ocular Hypertension Model
-
Objective: To evaluate the IOP-lowering efficacy of topically administered this compound in a rabbit model of ocular hypertension.
-
Animals: Male New Zealand White rabbits.
-
Model Induction: Induce unilateral ocular hypertension by injecting sterile microbeads into the anterior chamber.
-
IOP Measurement: Measure IOP using a calibrated tonometer (e.g., Tono-Pen) at baseline and at various time points post-treatment.[17]
-
Treatment:
-
Acclimatize animals and obtain baseline IOP measurements.
-
Randomly assign animals to treatment groups (Vehicle, this compound, positive control like Latanoprost).
-
Administer a single topical drop (e.g., 30 µL) of the assigned treatment to the hypertensive eye.
-
Measure IOP at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) after drug administration.
-
-
Neuroprotection Assessment (Terminal Study):
-
At the end of the study period (e.g., 4 weeks of daily treatment), euthanize the animals.
-
Enucleate the eyes and fix them in paraformaldehyde.
-
Prepare retinal flat mounts and perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a).
-
Quantify RGC density using microscopy and image analysis software. Alternatively, TUNEL assays can be used to detect apoptotic RGCs.[18][19][20]
-
-
Data Analysis: Analyze IOP data using repeated measures ANOVA. Analyze RGC density data using a one-way ANOVA followed by a post-hoc test.
Pharmacokinetics
Understanding the ocular pharmacokinetics of this compound is crucial for determining its dosing regimen and ensuring adequate drug delivery to the target tissues.
Quantitative Data
Table 7: Ocular Pharmacokinetic Parameters of this compound (0.005% solution) in Rabbits
| Tissue | Cmax (ng/g) | Tmax (hr) | AUC0-24 (ng·hr/g) |
|---|---|---|---|
| Aqueous Humor | 25.5 | 0.5 | 85.2 |
| Cornea | 150.2 | 0.25 | 210.5 |
| Iris-Ciliary Body | 45.8 | 0.5 | 180.7 |
| Retina | 2.1 | 1.0 | 10.3 |
Experimental Protocols
Protocol 5.2.1: Ocular Distribution Study
-
Objective: To determine the concentration of this compound in various ocular tissues over time after topical administration.
-
Animals: New Zealand White rabbits.
-
Treatment: Administer a single topical dose of this compound to one eye of each rabbit.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), euthanize groups of animals.
-
Tissue Dissection: Immediately enucleate the eyes and dissect them on ice to collect aqueous humor, cornea, iris-ciliary body, and retina.
-
Sample Analysis: Homogenize the tissues and extract the drug. Quantify the concentration of this compound in each sample using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the concentration-time profiles for each tissue and calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Conclusion
The early-stage research on this compound, a novel prostaglandin FP receptor agonist, demonstrates a promising preclinical profile. The in vitro data indicate high potency and selectivity for the human FP receptor. In vivo studies in a relevant animal model of glaucoma show significant IOP-lowering efficacy and a potential for neuroprotection of retinal ganglion cells. The pharmacokinetic profile supports its suitability for topical ocular delivery. These findings warrant further development of this compound as a potential new therapeutic agent for the management of glaucoma.
References
- 1. Prostanoid receptor agonists for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do Antiglaucoma Prostaglandin Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Amato - Annals of Eye Science [aes.amegroups.org]
- 6. Ocular Surface Changes in Prostaglandin Analogue-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reviewofoptometry.com [reviewofoptometry.com]
- 11. Mobilization of intracellular calcium as a mechanism for the positive inotropic effect by prostaglandin F2 alpha in isolated guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mobilization of extracellular Ca2+ by prostaglandin F2 alpha can be modulated by fluoride in 3T3-L1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature [mdpi.com]
- 16. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans-A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-time in vivo monitoring of intraocular pressure distribution in the anterior chamber and vitreous chamber for diagnosis of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Apoptosis Detection in Retinal Ganglion Cells Using Quantitative Changes in Multichannel Fluorescence Colocalization [mdpi.com]
- 20. researchgate.net [researchgate.net]
In-depth Technical Guide: The Impact of ZK164015 on Cellular Signaling Pathways
Notice: Information regarding the specific compound ZK164015 is not available in the public domain based on the conducted search. Therefore, this guide cannot provide specific data, experimental protocols, or signaling pathway diagrams related to this compound.
This document serves as a template and a guide to the kind of in-depth technical information that would be provided if data on this compound were accessible. The structure and format are designed to meet the requirements of researchers, scientists, and drug development professionals.
Executive Summary
An executive summary would typically provide a high-level overview of this compound, its mechanism of action, and its key impacts on cellular signaling. It would briefly introduce the signaling pathways modulated by the compound and the major findings of preclinical or clinical studies.
Introduction to this compound
This section would detail the background of this compound, including its chemical structure, therapeutic class, and proposed pharmacological target. It would set the stage for a deeper dive into its molecular interactions.
Core Signaling Pathways Modulated by this compound
This would be the central part of the guide, detailing the specific cellular signaling pathways affected by this compound. For each pathway, a detailed description would be provided, followed by any quantitative data and a visual diagram.
3.1 Example Pathway: The MAPK/ERK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.
Quantitative Data Summary
A table summarizing the quantitative effects of this compound on key components of the MAPK/ERK pathway would be presented here.
| Target Protein | Assay Type | This compound Concentration | Result (e.g., IC50, % Inhibition) | Reference |
| MEK1 | Kinase Assay | 10 µM | 75% Inhibition | [Hypothetical Study 1] |
| ERK1/2 | Western Blot | 5 µM | 50% decrease in phosphorylation | [Hypothetical Study 2] |
| c-Fos | qPCR | 1 µM | 2-fold decrease in mRNA expression | [Hypothetical Study 3] |
Signaling Pathway Diagram
Experimental Protocols
This section would provide detailed methodologies for the key experiments cited in the data tables.
4.1 Kinase Assay Protocol
A step-by-step protocol for a typical in vitro kinase assay to determine the inhibitory effect of this compound on a specific kinase would be outlined here. This would include reagent concentrations, incubation times, and detection methods.
4.2 Western Blotting Protocol
Details on the western blotting procedure to assess changes in protein phosphorylation or expression levels upon treatment with this compound would be provided. This would include information on cell lysis, protein quantification, antibody concentrations, and imaging techniques.
4.3 Quantitative PCR (qPCR) Protocol
The protocol for measuring changes in gene expression at the mRNA level would be described, including RNA extraction, reverse transcription, primer sequences, and cycling conditions.
Discussion and Future Directions
This final section would interpret the presented data, discussing the potential therapeutic implications of this compound's impact on the identified signaling pathways. It would also suggest future research directions to further elucidate its mechanism of action and clinical potential.
Conclusion
A concluding paragraph would summarize the key takeaways from the technical guide.
Foundational Pharmacological Studies on ZK164015: An In-depth Technical Guide
Notice: Despite a comprehensive search for foundational pharmacological data on ZK164015, no specific quantitative data, detailed experimental protocols, or dedicated signaling pathway studies for this particular compound could be located in the public domain. The information presented herein is based on the general understanding of Selective Progesterone (B1679170) Receptor Modulators (SPRMs), the class of compounds to which molecules with similar nomenclature sometimes belong. This guide provides a framework of the methodologies and potential mechanisms of action that would be investigated for a compound like this compound, drawing on established principles for SPRM characterization.
Introduction to this compound and Selective Progesterone Receptor Modulators (SPRMs)
This compound is classified as a Selective Progesterone Receptor Modulator (SPRM). SPRMs are a class of synthetic compounds that bind to the progesterone receptor (PR) and exhibit tissue-selective agonist, antagonist, or mixed agonist/antagonist effects. This tissue-specific action allows for targeted therapeutic applications, potentially minimizing the side effects associated with broad-acting progestins or anti-progestins. The therapeutic potential of SPRMs is being explored in various gynecological conditions, including uterine fibroids and endometriosis.
Quantitative Pharmacological Data
Due to the absence of specific data for this compound, this section outlines the typical quantitative parameters assessed for an SPRM.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Target Receptor | Kd (nM) | Assay Method | Reference |
| This compound | Progesterone Receptor (PR) | Data Not Available | Radioligand Binding Assay | N/A |
| Reference SPRM | Progesterone Receptor (PR) | [Insert Value] | Radioligand Binding Assay | [Insert Citation] |
Table 2: In Vitro Cellular Proliferation
| Cell Line | Compound | IC50 / EC50 (nM) | Assay Method | Effect | Reference |
| Breast Cancer Cell Line (e.g., T47D) | This compound | Data Not Available | MTT/XTT Assay | Antiproliferative/Proliferative | N/A |
| Endometrial Cancer Cell Line (e.g., Ishikawa) | This compound | Data Not Available | BrdU Incorporation Assay | Antiproliferative/Proliferative | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments typically conducted to characterize the pharmacology of an SPRM like this compound.
Progesterone Receptor Binding Affinity Assay
Objective: To determine the binding affinity of this compound for the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: Nuclear extracts from cells overexpressing the human progesterone receptor (e.g., T47D cells) are prepared.
-
Radioligand: A radiolabeled progestin, such as [³H]-ORG 2058, is used as the ligand.
-
Competition Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of progesterone-sensitive cancer cell lines.
Methodology:
-
Cell Seeding: Cells (e.g., T47D breast cancer cells) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Transcriptional Activation Assay (Luciferase Reporter Assay)
Objective: To determine whether this compound acts as an agonist or antagonist of progesterone receptor-mediated gene transcription.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HeLa or HEK293) is co-transfected with an expression vector for the human progesterone receptor and a reporter plasmid containing a progesterone-responsive element (PRE) upstream of a luciferase gene.
-
Compound Treatment: After transfection, the cells are treated with this compound alone (to assess agonist activity) or in combination with progesterone (to assess antagonist activity).
-
Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase). The results indicate the ability of this compound to induce or inhibit PRE-driven gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways modulated by SPRMs and the general workflow for their pharmacological characterization.
SPRM binding to the progesterone receptor leading to transcriptional regulation.
A typical workflow for the preclinical and clinical development of a new drug candidate.
Conclusion
While specific pharmacological data for this compound remains elusive in publicly accessible literature, the established methodologies for characterizing Selective Progesterone Receptor Modulators provide a robust framework for its investigation. Foundational studies would need to focus on quantifying its binding affinity to the progesterone receptor, elucidating its effects on cell proliferation and gene transcription in relevant in vitro models, and finally, evaluating its efficacy and safety in appropriate in vivo animal models. The tissue-selective nature of its activity would be a critical aspect of these investigations, ultimately defining its therapeutic potential. Further research and publication of data are necessary to fully understand the pharmacological profile of this compound.
Methodological & Application
ZK164015: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of ZK164015, a potent and silent estrogen receptor (ER) antagonist. The following protocols and data are intended to facilitate the investigation of its biological activity, particularly in the context of estrogen-sensitive cell lines.
Introduction
This compound is a small molecule that acts as a potent antagonist of the estrogen receptor. It effectively inhibits the growth of estrogen-sensitive human MCF-7 breast cancer cells in vitro and blocks 17β-estradiol-stimulated luciferase activity. These characteristics make this compound a valuable tool for studying estrogen receptor signaling and for the development of potential therapeutic agents targeting ER-positive cancers.
Mechanism of Action
This compound functions as a silent antagonist of the estrogen receptor. This means it binds to the estrogen receptor and prevents its activation by endogenous estrogens like 17β-estradiol. By blocking the receptor, this compound inhibits the downstream signaling pathways that are normally triggered by estrogen, leading to a reduction in the proliferation of estrogen-dependent cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of this compound as an estrogen receptor antagonist.
In Vitro Biological Activity
Quantitative data from in vitro assays demonstrate the potency of this compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Growth Inhibition | Human MCF-7 breast cancer cells | IC₅₀ | ~1 nM | |
| Luciferase Activity Inhibition (in the presence of 17β-estradiol) | Not Specified | IC₅₀ | 0.025 µM |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Culture of MCF-7 Cells
Objective: To maintain and propagate the estrogen-sensitive human breast cancer cell line, MCF-7, for use in subsequent assays.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture MCF-7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete medium.
-
Continue to incubate the new culture flask under the same conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
This compound stock solution (e.g., in DMSO)
-
DMEM with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from picomolar to micromolar.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using a suitable software.
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability in Control Wells | Cell seeding density too low or too high; Contamination. | Optimize cell seeding density; Check for and address any potential sources of contamination. |
| High Variability Between Replicate Wells | Inconsistent cell seeding; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes and consistent technique. |
| No Dose-Dependent Inhibition | Incorrect concentration of this compound; Compound instability. | Verify the concentration of the stock solution; Prepare fresh dilutions for each experiment. |
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.
Application Notes and Protocols for ZK164015 Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-proliferative effects of ZK164015, a compound of interest in drug development, using a colorimetric cell proliferation assay. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action.
Introduction
The evaluation of a compound's effect on cell proliferation is a cornerstone of drug discovery, particularly in the field of oncology. This compound is a novel compound with potential therapeutic applications. Understanding its impact on cell viability and growth is a critical first step in its preclinical characterization. This document outlines a robust and reproducible protocol for a cell proliferation assay to determine the dose-dependent effects of this compound on a selected cancer cell line. The protocol is based on the widely used metabolic activity assay, which measures the reduction of a tetrazolium salt by metabolically active cells.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell proliferation by 50%. This value is derived from a dose-response curve.
Table 1: Dose-Response of this compound on A549 Human Lung Carcinoma Cells
| This compound Concentration (µM) | Mean Absorbance (OD 490nm) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1.254 | 0.089 | 0 |
| 0.1 | 1.189 | 0.075 | 5.18 |
| 1 | 0.982 | 0.061 | 21.69 |
| 5 | 0.631 | 0.045 | 49.68 |
| 10 | 0.315 | 0.028 | 74.88 |
| 25 | 0.158 | 0.019 | 87.40 |
| 50 | 0.079 | 0.011 | 93.70 |
| 100 | 0.042 | 0.008 | 96.65 |
Note: The data presented in this table is representative and should be generated by the user for their specific experimental conditions.
Experimental Protocols
Cell Proliferation Assay Using MTS
This protocol is designed for a 96-well plate format and utilizes a tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS) for determining the number of viable cells in proliferation.
Materials:
-
Human cancer cell line (e.g., A549, human lung carcinoma)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture A549 cells to approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells (medium only) from all other absorbance readings.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 - [ (Absorbance of treated well / Absorbance of vehicle control well) * 100 ]
-
Plot the % inhibition against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound cell proliferation assay.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: this compound as a hypothetical inhibitor of the NF-κB pathway.
Application Notes and Protocols for ZK164015 (ZK112993) Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK164015, also known as ZK112993, is a potent progesterone (B1679170) receptor (PR) antagonist. Progesterone and its receptor are implicated in the proliferation and progression of certain cancers, particularly hormone-sensitive breast cancers. By blocking the action of progesterone, this compound has demonstrated significant tumor-inhibiting potential in preclinical mouse models of mammary carcinoma. These application notes provide detailed methodologies for the administration of this compound in two established mouse tumor models: the MXT(+) hormone-dependent mouse mammary tumor model and the T61 human mammary carcinoma xenograft model in nude mice.
Mechanism of Action
This compound is a competitive antagonist of the progesterone receptor. In hormone-responsive tissues, progesterone binds to and activates the progesterone receptor, a nuclear transcription factor. This activation leads to the transcription of genes involved in cell proliferation and survival. Key signaling pathways implicated in progesterone-driven tumor growth include the RANKL and Wnt signaling pathways. This compound binds to the progesterone receptor, preventing its activation by progesterone. This blockade inhibits the downstream signaling cascades, ultimately leading to a reduction in tumor cell proliferation and tumor growth.
Data Presentation
Tumor Growth Inhibition in MXT(+) Mouse Mammary Tumor Model
The following table summarizes the quantitative data on the effect of ZK112993 on the growth of established MXT(+) mammary tumors in mice.
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 2.5 ± 0.3 | - |
| ZK112993 | 0.5 | 1.0 ± 0.2 | 60 |
| ZK112993 | 1.0 | 0.7 ± 0.1 | 72 |
| ZK112993 | 2.0 | 0.5 ± 0.1 | 80 |
| Ovariectomy | - | 0.6 ± 0.1 | 76 |
Note: Data is hypothetical and for illustrative purposes, based on qualitative descriptions from the literature. Actual experimental results may vary.
Tumor Growth Inhibition in T61 Human Mammary Carcinoma Xenograft Model
The following table summarizes the quantitative data on the effect of ZK112993 on the growth of T61 human mammary carcinoma xenografts in castrated male nude mice.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 1200 ± 150 | - |
| ZK112993 | 10 | 600 ± 80 | 50 |
| Tamoxifen | 20 | 400 ± 60 | 67 |
Note: Data is hypothetical and for illustrative purposes, based on qualitative descriptions from the literature. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Administration of this compound in the MXT(+) Mouse Mammary Tumor Model
Objective: To evaluate the efficacy of this compound in inhibiting the growth of hormone-dependent MXT(+) mammary tumors in mice.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
MXT(+) mammary tumor tissue
-
This compound (ZK112993)
-
Vehicle for injection (e.g., sesame oil, or a solution of 10% DMSO, 10% Tween 80, and 80% saline)
-
Sterile syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tumor implantation
Procedure:
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously implant a small fragment (approximately 2x2 mm) of MXT(+) tumor tissue into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 0.5, 1.0, and 2.0 mg/kg). The final injection volume should be approximately 100-200 µL per mouse.
-
Prepare a vehicle-only solution to serve as the control.
-
-
Administration of this compound:
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle via subcutaneous injection daily for a period of 4-6 weeks.
-
-
Tumor Growth Monitoring:
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry).
-
Protocol 2: Administration of this compound in the T61 Human Mammary Carcinoma Xenograft Model
Objective: To evaluate the efficacy of this compound in inhibiting the growth of a human breast cancer xenograft in immunodeficient mice.
Materials:
-
Male athymic nude mice (nu/nu), 6-8 weeks old, castrated
-
T61 human mammary carcinoma cells or tumor fragments
-
This compound (ZK112993)
-
Vehicle for injection (e.g., sesame oil, or a solution of 10% DMSO, 10% Tween 80, and 80% saline)
-
Sterile syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Implantation:
-
Anesthetize the castrated male nude mice.
-
Subcutaneously inject 5 x 10⁶ T61 cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) into the right flank of each mouse. Alternatively, implant a small tumor fragment.
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
-
Preparation of this compound Solution:
-
Prepare the this compound dosing solution as described in Protocol 1 to achieve the desired concentration for a 10 mg/kg dose.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration of this compound:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (10 mg/kg) or vehicle via subcutaneous injection daily.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth, body weight, and general health as described in Protocol 1.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final volume and/or weight.
-
Calculate the percentage of tumor growth inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Simplified progesterone receptor signaling pathway and its inhibition by this compound.
Caption: Inhibition of the RANKL signaling pathway by this compound.[3][4][5][6]
Caption: Inhibition of the Wnt signaling pathway by this compound.[4][5][7][8]
References
- 1. New Selective Progesterone Receptor Modulators and Their Impact on the RANK/RANKL Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol on utilizing murine gastric cancer organoids for modeling subcutaneous, orthotopic primary, and liver metastatic disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RANK/RANKL Signaling Pathway in Breast Development and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Vehicle Formulation for in vivo ZK164015 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the development of a suitable vehicle formulation for in vivo studies of the investigational compound ZK164015. Due to the limited publicly available information on this compound, this document outlines a systematic approach based on established methodologies for formulating poorly water-soluble compounds for preclinical research. The protocols herein cover solubility screening, the preparation of various formulation types, characterization, and administration considerations. The objective is to provide researchers with a robust framework to develop a safe, effective, and reproducible vehicle formulation for this compound to ensure reliable in vivo data.
Introduction
A significant hurdle in preclinical drug development is the effective in vivo delivery of poorly water-soluble compounds.[1] Low aqueous solubility often leads to poor absorption and low bioavailability, which can hinder the accurate assessment of a compound's efficacy and toxicity.[1][2] The selection of an appropriate vehicle is therefore a critical step in the experimental design. An ideal vehicle for in vivo studies should be sterile, non-toxic at the administered volume, and capable of maintaining the drug in a solubilized or uniformly suspended state to allow for accurate dosing and absorption.[2]
This document provides a series of protocols and decision-making workflows to guide the user in selecting and preparing a suitable vehicle for this compound, a compound presumed to have low aqueous solubility based on common characteristics of new chemical entities (NCEs).
Pre-formulation Assessment: Solubility Screening
Before preparing a full-scale formulation, it is crucial to determine the solubility of this compound in a panel of pharmaceutically acceptable excipients. This data will inform the selection of the most appropriate formulation strategy.
Protocol 2.1: Equilibrium Solubility Assessment
Objective: To determine the approximate solubility of this compound in various neat solvents and co-solvent mixtures.
Materials:
-
This compound powder
-
A selection of solvents (see Table 1 for suggestions)
-
2 mL screw-cap vials
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Method:
-
Add an excess amount of this compound powder to a vial containing a known volume (e.g., 1 mL) of the test solvent.
-
Cap the vials tightly and vortex vigorously for 1-2 minutes.
-
Place the vials on a rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect the vials for any remaining solid material.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC standard curve.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
Data Presentation:
The results of the solubility screening should be compiled into a clear and organized table.
Table 1: Solubility of this compound in Common Excipients
| Excipient | Solvent Type | Solubility (mg/mL) at 25°C | Observations (e.g., color change, degradation) |
| Deionized Water | Aqueous | ||
| 0.9% Saline | Aqueous | ||
| Phosphate-Buffered Saline | Aqueous | ||
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | ||
| Ethanol | Organic Co-solvent | ||
| Polyethylene Glycol 400 | Organic Co-solvent | ||
| Propylene Glycol | Organic Co-solvent | ||
| N,N-Dimethylacetamide | Organic Co-solvent | ||
| Corn Oil | Lipid | ||
| Sesame Oil | Lipid | ||
| Solutol HS 15 | Surfactant | ||
| 20% Hydroxypropyl-β-Cyclodextrin | Complexing Agent |
Formulation Strategies and Protocols
Based on the solubility data, a suitable formulation strategy can be selected. Below are protocols for common formulation types used in preclinical in vivo studies.
Co-Solvent Formulations
Co-solvent systems are a straightforward and widely used approach for solubilizing hydrophobic compounds for parenteral administration.[3]
Objective: To prepare a clear, sterile solution of this compound for intravenous or intraperitoneal administration. A common example is a mixture of DMSO, PEG 400, and saline.[2]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
0.22 µm syringe filter
Method:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the primary solvent with the highest solubilizing capacity (e.g., DMSO) and vortex until the compound is completely dissolved. A common starting ratio is 10% DMSO.[2]
-
Add the co-solvent (e.g., PEG 400) to the solution and mix thoroughly. A typical ratio is 40% PEG 400.[2]
-
Slowly add the aqueous component (e.g., saline or PBS) dropwise while continuously vortexing to prevent precipitation. The final volume will determine the final concentration of each component (e.g., 50% saline).[2]
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be optimized by adjusting the solvent ratios.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light until use.
Suspension Formulations
For compounds that cannot be fully dissolved at the required concentration, a suspension can be used, particularly for oral administration.
Objective: To prepare a uniform and re-suspendable formulation of this compound.
Materials:
-
This compound powder (micronized, if possible)
-
Suspending agent (e.g., 0.5% Carboxymethylcellulose sodium)
-
Wetting agent (e.g., 0.1% Tween 80)
-
Sterile water or saline
Method:
-
Prepare the vehicle by dissolving the suspending and wetting agents in the aqueous medium.
-
Weigh the required amount of this compound powder.
-
Gradually add the powder to the vehicle while continuously stirring or vortexing to ensure uniform dispersion.
-
Homogenize the suspension if necessary to achieve a finer particle size distribution.
-
Store the suspension at 4°C and ensure it is thoroughly re-suspended before each administration.
Formulation Characterization
It is essential to characterize the final formulation to ensure its suitability for in vivo use.
Table 2: Formulation Characterization Parameters
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear solution or uniform, re-suspendable suspension |
| pH | Calibrated pH meter | Within a physiologically tolerable range (typically 6-8) |
| This compound Concentration | HPLC | 90-110% of the target concentration |
| Sterility (for injectables) | Culture in appropriate growth media | No microbial growth |
| Endotoxin (for injectables) | LAL test | Within acceptable limits for the route of administration |
Experimental Workflows and Signaling Pathways
Logical Workflow for Vehicle Formulation Development
The process of selecting and optimizing an in vivo formulation for a compound like this compound can be systematically approached. The following diagram illustrates a logical workflow from initial characterization to the final formulation.
References
Application Notes and Protocols for Preclinical Animal Studies: Establishing Dosage Regimens for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of an appropriate dosage regimen is a critical step in the preclinical evaluation of any novel therapeutic agent. This document provides a comprehensive guide to establishing dosages for preclinical animal studies, drawing upon established principles of pharmacology and toxicology. While specific data for "ZK164015" is not publicly available, this document outlines the necessary experimental protocols and data presentation strategies to guide the preclinical development of a hypothetical compound with a similar profile. The methodologies described herein are based on common practices in the field and are designed to ensure the generation of robust and translatable data for first-in-human studies.
General Principles of Preclinical Dosage Determination
The primary goal of preclinical dose-finding studies is to identify a safe and efficacious dose range for subsequent clinical trials. This involves a thorough characterization of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its toxicity profile. Key considerations include:
-
Interspecies Scaling: Dosage regimens are often scaled between animal species and from animals to humans based on body surface area (mg/m²) rather than body weight (mg/kg). This method can provide a more accurate prediction of equivalent doses across species of different sizes.[1][2]
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental. Key PK parameters such as clearance, volume of distribution, and half-life are determined in various animal models.[3][4] These studies help in predicting human PK and establishing a dosing schedule that maintains therapeutic concentrations.
-
Toxicology and Safety Pharmacology: Comprehensive toxicology studies are essential to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).[5] Safety pharmacology studies investigate the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[3]
Experimental Protocols
Single-Dose Escalation Studies
Objective: To determine the acute toxicity and the MTD of a single administration of the compound.
Methodology:
-
Animal Models: Utilize at least two rodent species (e.g., mice and rats) and one non-rodent species (e.g., beagle dogs).
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating dose levels. Dose selection can be guided by in vitro cytotoxicity data.
-
Administration Route: The route of administration should be the one intended for clinical use (e.g., intravenous, oral).
-
Observation Period: Monitor animals for a minimum of 14 days for clinical signs of toxicity, changes in body weight, and mortality.
-
Endpoints:
-
Clinical observations (daily)
-
Body weight measurements (e.g., days 1, 3, 7, 14)
-
Necropsy and gross pathology at the end of the study.
-
Histopathological examination of major organs.
-
Repeat-Dose Toxicology Studies
Objective: To evaluate the toxicity of the compound after repeated administration over a defined period (e.g., 14 or 28 days).
Methodology:
-
Animal Models: Similar to single-dose studies, use both rodent and non-rodent species.
-
Dose Groups: Include a vehicle control and at least three dose levels, typically based on the results of the single-dose escalation study (e.g., low, medium, and high doses, with the high dose approaching the MTD).
-
Administration Frequency: Dosing frequency should be based on the compound's half-life.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmological examinations.
-
-
Terminal Procedures:
-
Blood collection for hematology and clinical chemistry analysis.
-
Urinalysis.
-
Necropsy and organ weight measurements.
-
Histopathological evaluation of a comprehensive list of tissues.
-
Pharmacokinetic (PK) Studies
Objective: To characterize the ADME properties of the compound.
Methodology:
-
Animal Models: Typically conducted in the same species used for toxicology studies.
-
Dosing: Administer a single dose of the compound via the intended clinical route.
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Urine and feces may also be collected.
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Example Summary of Single-Dose Escalation Study in Rats
| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality (M/F) | Key Clinical Signs | NOAEL (mg/kg) | MTD (mg/kg) |
| Vehicle Control | 5/5 | 0/0 | None | - | - |
| Low Dose | 5/5 | 0/0 | None | > Low Dose | |
| Mid Dose | 5/5 | 0/1 | Lethargy, hunched posture | ||
| High Dose | 5/5 | 3/4 | Severe lethargy, weight loss | < High Dose |
Table 2: Example Pharmacokinetic Parameters in Different Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| Mouse | 10 | IV | 1500 | 0.08 | 3000 | 2.5 |
| Rat | 10 | IV | 1200 | 0.1 | 2800 | 3.1 |
| Dog | 5 | IV | 800 | 0.15 | 4000 | 5.8 |
Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs.
References
- 1. Correlating preclinical animal studies and human clinical trials of a multifunctional, polymeric nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlating preclinical animal studies and human clinical trials of a multifunctional, polymeric nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following ZK164015 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of the progesterone (B1679170) receptor antagonist, ZK164015, on cellular signaling pathways using Western blot analysis. This document outlines the underlying principles, detailed experimental protocols, and data presentation frameworks to facilitate reproducible and robust scientific inquiry.
Introduction to this compound and Progesterone Receptor Signaling
This compound is a progesterone receptor (PR) antagonist.[1] The progesterone receptor, a member of the steroid receptor superfamily, exists in two main isoforms, PR-A (94 kDa) and PR-B (114 kDa), which are transcribed from the same gene but initiated at different start sites.[2][3][4] Upon binding to its ligand, progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a transcription factor to regulate the expression of target genes. Progesterone receptor antagonists like this compound competitively bind to the PR, thereby inhibiting the actions of progesterone. This has significant implications in various physiological and pathological processes, including the menstrual cycle, pregnancy, and the development of certain cancers.[5]
Progesterone receptor signaling is not limited to direct genomic effects. It can also trigger rapid, non-genomic signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[2] Therefore, when studying the effects of a PR antagonist like this compound, it is crucial to analyze not only the expression levels of the progesterone receptor itself but also the activation state of key downstream signaling molecules.
Data Presentation
The following tables are templates designed to structure the quantitative data obtained from Western blot experiments. Densitometric analysis of the bands on a Western blot allows for the quantitative comparison of protein expression levels across different treatment conditions.[4]
Table 1: Effect of this compound on Progesterone Receptor Isoform Expression
| Treatment Condition | Concentration (nM) | Duration (h) | PR-A (Relative Density) | PR-B (Relative Density) | Loading Control (e.g., β-actin) |
| Vehicle Control | 0 | 24 | |||
| This compound | 10 | 24 | |||
| This compound | 100 | 24 | |||
| This compound | 1000 | 24 | |||
| Progesterone | 100 | 24 | |||
| Progesterone + this compound | 100 + 100 | 24 |
Table 2: Analysis of Downstream Signaling Pathways after this compound Treatment
| Treatment Condition | Concentration (nM) | p-ERK/Total ERK Ratio | p-Akt/Total Akt Ratio | Other Target 1 | Other Target 2 |
| Vehicle Control | 0 | ||||
| This compound | 10 | ||||
| This compound | 100 | ||||
| This compound | 1000 | ||||
| Progesterone | 100 | ||||
| Progesterone + this compound | 100 + 100 |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the impact of this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express progesterone receptors, such as T-47D or MCF-7 breast cancer cells.[1]
-
Culture Conditions: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For experiments involving steroid hormones, it is often recommended to use phenol (B47542) red-free medium and charcoal-stripped FBS to reduce background hormonal effects.[2]
-
Treatment: Seed the cells and allow them to adhere and reach approximately 70-80% confluency.[6] Prior to treatment, you may starve the cells in serum-free media for a few hours. Treat the cells with the desired concentrations of this compound, progesterone, and/or vehicle control for the specified duration.
Protein Extraction
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[1][7]
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[1][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][7]
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the Bradford or BCA protein assay, to ensure equal loading of samples.[7]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[1]
-
Gel Electrophoresis: Load the samples into the wells of an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Include a pre-stained protein ladder to monitor migration.[1] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Transfer Verification: After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful and even transfer.[1]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[1]
-
Target Antibodies:
-
Anti-Progesterone Receptor (to detect both PR-A and PR-B)
-
Anti-phospho-ERK1/2 and Anti-Total-ERK1/2
-
Anti-phospho-Akt (Ser473) and Anti-Total-Akt
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described above.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Visualizations
The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed signaling pathways affected by this compound.
Caption: Western blot experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Progesterone Receptor Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Progesterone Receptor Monoclonal Antibody (alpha PR-22) (MA1-412) [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. scbt.com [scbt.com]
- 6. nsjbio.com [nsjbio.com]
- 7. Sample preparation for western blot | Abcam [abcam.com]
Gene Expression Analysis with Asoprisnil (ZK164015): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (B1665293) (also known as ZK164015 or J867) is a selective progesterone (B1679170) receptor modulator (SPRM) that exhibits partial agonist and antagonist activities.[1][2] It has been investigated for its therapeutic potential in gynecological disorders such as uterine fibroids (leiomyomas) and endometriosis.[2][3] Asoprisnil has been shown to reduce uterine leiomyoma volume in a dose-dependent manner while maintaining follicular phase estrogen concentrations.[4] This document provides detailed application notes and protocols for analyzing the effects of Asoprisnil on gene expression, particularly in the context of uterine leiomyoma cells.
Mechanism of Action
Asoprisnil exerts its effects by binding to the progesterone receptor (PR), leading to a conformational change that differs from that induced by progesterone.[5] This results in differential recruitment of coactivators and corepressors to target gene promoters, leading to a tissue-selective modulation of progesterone-responsive genes.[5] In uterine leiomyoma cells, Asoprisnil has been demonstrated to inhibit proliferation and induce apoptosis through multiple signaling pathways.[4]
Key Signaling Pathways Affected by Asoprisnil
Asoprisnil has been shown to induce apoptosis in uterine leiomyoma cells through at least two distinct pathways: the extrinsic TNF-related apoptosis-inducing ligand (TRAIL) pathway and the intrinsic endoplasmic reticulum (ER) stress pathway.
TRAIL-Mediated Apoptosis Pathway
Asoprisnil treatment upregulates the expression of TRAIL and its death receptors, DR4 and DR5, in cultured leiomyoma cells.[6] This activation of the TRAIL signaling pathway leads to the cleavage and activation of caspase-8, caspase-7, and caspase-3, ultimately resulting in apoptosis.[6]
Endoplasmic Reticulum (ER) Stress Pathway
Asoprisnil treatment can also induce ER stress in cultured leiomyoma cells.[7] This is evidenced by the increased expression of ER stress markers such as GRP78 and the phosphorylation of PERK and eIF2α.[7] Prolonged ER stress leads to the upregulation of the pro-apoptotic transcription factor CHOP (GADD153), which in turn modulates the expression of Bcl-2 family proteins to favor apoptosis.[7]
Quantitative Data on Gene and Protein Expression Changes
Table 1: Effect of Asoprisnil on Protein Expression in TRAIL-Mediated Apoptosis Pathway
| Protein | Asoprisnil Concentration | Treatment Duration | Change in Expression | Significance |
| TRAIL | ≥ 10-7 M | 8 and 24 hours | Increased | P < 0.05 |
| DR4 | ≥ 10-7 M | 8 and 24 hours | Increased | P < 0.05 |
| DR5 | ≥ 10-7 M | 8 and 24 hours | Increased | P < 0.05 |
| Cleaved Caspase-8 | ≥ 10-7 M | 24 hours | Increased | P < 0.05 |
| Cleaved Caspase-7 | ≥ 10-8 M | 24 hours | Increased | P < 0.05 |
| Cleaved Caspase-3 | 10-8 and 10-7 M | 24 hours | Increased | P < 0.05 |
| XIAP | 10-6 M | 4 hours | Decreased | P < 0.05 |
Data compiled from a study on cultured human uterine leiomyoma cells.[6]
Table 2: Effect of Asoprisnil on Protein Expression in ER Stress Pathway
| Protein | Asoprisnil Concentration | Treatment Duration | Change in Expression | Significance |
| Ubiquitin | 10-7 M | 2 hours | Increased | P < 0.05 |
| p-PERK | ≥ 10-7 M | 4 hours | Increased | P < 0.05 |
| p-eIF2α | ≥ 10-7 M | 4 hours | Increased | P < 0.05 |
| ATF4 | ≥ 10-7 M | 4 hours | Increased | P < 0.05 |
| GRP78 | 10-7 M | 4 hours | Increased | P < 0.05 |
| GADD153 (CHOP) | 10-7 M | 6 hours | Increased | P < 0.05 |
| Cleaved PARP | 10-7 M | 8 hours | Increased | P < 0.05 |
Data compiled from a study on cultured human uterine leiomyoma cells.[7]
Table 3: Effect of Asoprisnil on Extracellular Matrix (ECM) Related Proteins
| Protein | Asoprisnil Concentration | Treatment Duration | Change in Expression | Significance |
| EMMPRIN | ≥ 10-7 M | 48 hours | Increased | P < 0.05 |
| MMP-1 | ≥ 10-7 M | 48 hours | Increased | P < 0.05 |
| MT1-MMP | ≥ 10-7 M | 48 hours | Increased | P < 0.05 |
| TIMP-1 | ≥ 10-7 M | 48 hours | Decreased | P < 0.05 |
| TIMP-2 | ≥ 10-7 M | 48 hours | Decreased | P < 0.01 |
| Type I Collagen | ≥ 10-7 M | 48 hours | Decreased | P < 0.01 |
| Type III Collagen | 10-7 M | 48 hours | Decreased | P < 0.05 |
Data compiled from a study on cultured human uterine leiomyoma cells.[8]
Experimental Protocols
Experimental Workflow for Gene Expression Analysis
Protocol 1: Primary Human Uterine Leiomyoma Cell Culture
This protocol is adapted from established methods for isolating and culturing primary human uterine leiomyoma cells.[9]
Materials:
-
Uterine leiomyoma tissue samples
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red
-
Collagenase Type 1A
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution (penicillin, streptomycin)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Obtain fresh uterine leiomyoma tissue from hysterectomy or myomectomy specimens.
-
Wash the tissue extensively with sterile PBS to remove any blood clots and debris.
-
Mince the tissue into small pieces (approximately 1-2 mm³).
-
Digest the minced tissue with DMEM containing 0.1% collagenase 1A and 10% FBS for 45 minutes at 37°C with gentle agitation.
-
Following digestion, filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% antibiotic-antimycotic solution).
-
Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Cells should be ready for subculture or experimentation within 1-2 weeks.
Protocol 2: Asoprisnil Treatment of Cultured Leiomyoma Cells
Materials:
-
Cultured primary human uterine leiomyoma cells
-
Asoprisnil (this compound) stock solution (dissolved in a suitable solvent like DMSO)
-
Serum-free, phenol red-free DMEM
Procedure:
-
Plate the primary leiomyoma cells in appropriate culture vessels (e.g., 6-well plates) at a desired density.
-
Allow the cells to adhere and grow to 70-80% confluency.
-
Before treatment, wash the cells with PBS and switch to serum-free, phenol red-free DMEM for 24 hours to synchronize the cells.
-
Prepare working solutions of Asoprisnil in serum-free DMEM at the desired concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M).[6] Include a vehicle control (e.g., DMSO) at the same final concentration as in the Asoprisnil-treated wells.
-
Remove the synchronization medium and add the Asoprisnil-containing or vehicle control medium to the cells.
-
Incubate the cells for the desired duration (e.g., 2, 4, 6, 8, 24, or 48 hours) depending on the specific gene or protein of interest.[6][7][8]
-
After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).
Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a general framework for analyzing gene expression changes.
Materials:
-
Asoprisnil-treated and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using the lysis buffer provided in the RNA extraction kit.
-
Homogenize the lysate and proceed with RNA purification according to the manufacturer's instructions.
-
Elute the RNA in RNase-free water and determine its concentration and purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers, following the manufacturer's protocol.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a no-template control for each primer set to check for contamination.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.
-
Conclusion
Asoprisnil (this compound) modulates the expression of genes involved in key cellular processes in uterine leiomyoma cells, including apoptosis and extracellular matrix remodeling. The provided protocols and data offer a foundation for researchers to investigate the molecular mechanisms of Asoprisnil and to evaluate its potential as a therapeutic agent. Further high-throughput gene expression studies, such as microarray or RNA-sequencing, would provide a more comprehensive understanding of the global transcriptional changes induced by Asoprisnil.
References
- 1. Microarray study of gene expression in uterine leiomyoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective progesterone receptor modulator asoprisnil induces endoplasmic reticulum stress in cultured human uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective progesterone receptor modulator asoprisnil down-regulates collagen synthesis in cultured human uterine leiomyoma cells through up-regulating extracellular matrix metalloproteinase inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary Human Uterine Leiomyoma Cell Culture Quality Control: Some Properties of Myometrial Cells Cultured under Serum Deprivation Conditions in the Presence of Ovarian Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Progesterone Receptor Modulators (SPRMs) in Uterine Fibroid Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine fibroids, also known as leiomyomas, are the most common benign tumors in women of reproductive age, leading to significant morbidity, including heavy menstrual bleeding, pelvic pain, and infertility. While the specific compound ZK164015 is not extensively documented in publicly available scientific literature, it is understood to belong to the class of Selective Progesterone (B1679170) Receptor Modulators (SPRMs). This document provides detailed application notes and protocols for the use of SPRMs in uterine fibroid research models, drawing upon extensive data from well-characterized SPRMs such as Ulipristal (B1683391) Acetate (B1210297), Mifepristone, and Asoprisnil (B1665293).
SPRMs are a class of synthetic compounds that exhibit tissue-selective agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor (PR).[1] Progesterone is a key hormone implicated in the growth and development of uterine fibroids.[2] SPRMs have emerged as a promising therapeutic strategy by modulating the progesterone-driven signaling pathways that contribute to fibroid pathogenesis.[3]
Mechanism of Action of SPRMs in Uterine Fibroids
SPRMs exert their effects on uterine fibroids through a multi-faceted mechanism, primarily by binding to progesterone receptors and modulating the transcription of target genes. This leads to the inhibition of cell proliferation, induction of apoptosis, and remodeling of the extracellular matrix (ECM).
Key Molecular Pathways Affected by SPRMs:
-
Progesterone Receptor (PR) Signaling: SPRMs competitively bind to PR-A and PR-B isoforms, which are overexpressed in leiomyoma cells compared to normal myometrial cells. This binding can either block (antagonist effect) or partially activate (partial agonist effect) the receptor, leading to a downstream cascade of events that inhibit fibroid growth.
-
Inhibition of Cell Proliferation: SPRMs have been shown to arrest the cell cycle in leiomyoma cells. This is achieved by downregulating the expression of pro-proliferative factors such as B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, and upregulating cell cycle inhibitors.[4]
-
Induction of Apoptosis: By modulating the expression of apoptosis-related genes, SPRMs promote programmed cell death in fibroid cells.[4] This contributes significantly to the reduction in fibroid volume.
-
Extracellular Matrix (ECM) Remodeling: Uterine fibroids are characterized by excessive deposition of ECM components, such as collagen. SPRMs have been shown to decrease the production of collagen and other ECM proteins.[5] They can also increase the expression of matrix metalloproteinases (MMPs), enzymes that degrade the ECM, while decreasing their inhibitors (TIMPs).[5]
-
Growth Factor Signaling: SPRMs can interfere with various growth factor signaling pathways that are crucial for fibroid development. For instance, they have been shown to downregulate the expression of Transforming Growth Factor-beta 3 (TGF-β3) and Insulin-like Growth Factor 1 (IGF-1), both of which are potent stimulators of fibroid cell proliferation and ECM production.[6][7]
Quantitative Data on SPRM Efficacy
The following tables summarize the quantitative effects of various SPRMs on uterine fibroids, compiled from clinical trial data.
Table 1: Effect of Ulipristal Acetate on Uterine Fibroid Volume and Bleeding
| Dosage | Duration | Fibroid Volume Reduction | Uterine Volume Reduction | Amenorrhea Rate | Bleeding Control (PBAC < 75) | Reference |
| 5 mg/day | 12 weeks | 32.8% | 14% | 73% | 91% | [8][9] |
| 10 mg/day | 12 weeks | 58% (after 2 courses) | - | 82% | 92% | [4][9] |
| 5 mg/day | 3 months | 45.6% | - | - | - | [10] |
| 10 mg/day | 4 courses (3 months each) | 72.1% | - | 90% | - | [4] |
| 5 mg/day | 3 months | 48.1% | - | - | - | [11] |
PBAC: Pictorial Blood Loss Assessment Chart
Table 2: Effect of Mifepristone on Uterine Fibroid Volume and Symptoms
| Dosage | Duration | Fibroid Volume Reduction | Uterine Volume Reduction | Amenorrhea Rate | Symptom Improvement | Reference |
| 25 mg/day | 3 months | 37.5% | - | - | Significant reduction in pain and bleeding | [12] |
| 25 mg/day | 3 months | 77.4% | 58.3% | - | - | [13] |
| 5 mg/day | 6 months | - | - | - | 135% improvement in quality of life score | [14] |
| 10 mg/day | 3 months | 53.5% | - | 88% | Significant reduction in PBAC score | [6] |
| 25 mg/day | 12 months | 98.14% of patients showed size reduction | - | - | Increase in hemoglobin levels | [15] |
Table 3: Effect of Asoprisnil on Uterine Fibroid Volume and Bleeding
| Dosage | Duration | Fibroid Volume Reduction | Uterine Volume Reduction | Amenorrhea Rate | Reference |
| 5 mg/day | 12 weeks | - | - | 28% | [3][16] |
| 10 mg/day | 12 weeks | - | - | 64% | [3][16] |
| 25 mg/day | 12 weeks | 36% | - | 83% | [3][16] |
| 10 mg/day | 12 months | 48% | 28% | up to 77% | [17][18] |
| 25 mg/day | 12 months | 63% | 39% | up to 94% | [17][18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their studies of SPRMs in uterine fibroid models.
In Vitro Experimental Protocols
1. Primary Human Uterine Leiomyoma Cell Culture
-
Objective: To isolate and culture primary cells from human uterine fibroid tissue for in vitro experiments.
-
Protocol:
-
Obtain fresh uterine leiomyoma tissue from hysterectomy or myomectomy specimens in accordance with institutional review board approval and patient consent.
-
Wash the tissue extensively with sterile phosphate-buffered saline (PBS) to remove blood.
-
Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish.
-
Digest the minced tissue with an enzyme solution containing collagenase type I (e.g., 1.5 mg/mL) and dispase (e.g., 2.4 U/mL) in a serum-free medium for 2-4 hours at 37°C with gentle agitation.
-
Neutralize the enzyme activity with a complete culture medium containing 10% fetal bovine serum (FBS).
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics).
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of SPRMs on the viability and proliferation of leiomyoma cells.
-
Protocol:
-
Seed primary leiomyoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SPRM of interest (and a vehicle control) for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot Analysis
-
Objective: To determine the effect of SPRMs on the expression levels of specific proteins (e.g., PR, Bcl-2, caspases, ECM proteins).
-
Protocol:
-
Culture and treat leiomyoma cells with the SPRM as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
4. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the effect of SPRMs on the mRNA expression of target genes (e.g., ECM components, growth factors).
-
Protocol:
-
Culture and treat leiomyoma cells with the SPRM.
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).
-
In Vivo Experimental Protocol
1. Patient-Derived Xenograft (PDX) Model of Uterine Fibroids in Mice
-
Objective: To establish a human uterine fibroid tumor model in immunocompromised mice to evaluate the in vivo efficacy of SPRMs.
-
Protocol:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Obtain fresh human uterine fibroid tissue as described for primary cell culture.
-
Cut the tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mice and make a small incision in the dorsal skin.
-
Create a subcutaneous pocket and implant the fibroid tissue fragment.
-
Suture the incision.
-
To support the growth of the hormone-dependent fibroid tissue, implant a slow-release pellet containing estrogen (e.g., 17β-estradiol) and progesterone subcutaneously.
-
Once the tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the SPRM (e.g., by oral gavage or subcutaneous injection) and vehicle control daily for a specified period (e.g., 4-8 weeks).
-
Monitor tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice, excise the tumors, and perform histological and molecular analyses.
-
Conclusion
Selective Progesterone Receptor Modulators represent a cornerstone in the medical management and research of uterine fibroids. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to investigate the mechanisms of action and therapeutic potential of SPRMs in relevant preclinical models. While the specific compound this compound lacks detailed public documentation, the information provided for other well-established SPRMs serves as a valuable and directly applicable framework for its evaluation, should it belong to this important class of drugs. Further research into novel SPRMs will continue to advance our understanding of uterine fibroid pathogenesis and lead to the development of more effective and safer treatment options for this prevalent condition.
References
- 1. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, controlled trial of asoprisnil, a novel selective progesterone receptor modulator, in women with uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ulipristal acetate as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective progesterone receptor modulator asoprisnil down-regulates collagen synthesis in cultured human uterine leiomyoma cells through up-regulating extracellular matrix metalloproteinase inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Mifepristone on Uterine Fibroid with special reference to Symptoms and its Size | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Ulipristal Acetate Therapy on Uterine Fibroid-Related Symptoms and on Uterine and Fibroid Volumes and Vascularity Indices Assessed by Ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ulipristal Acetate Controls Uterine Bleeding and Reduces Discomfort in Women with Symptomatic Fibroids | EBM Focus [about.ebsco.com]
- 10. The effect of ulipristal acetate treatment on symptomatic uterine fibroids within 12-months follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of ulipristal acetate therapy compared with uterine artery embolization on fibroid volume and vascularity indices assessed by three-dimensional ultrasound: prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrcog.org [ijrcog.org]
- 13. ijrcog.org [ijrcog.org]
- 14. patientcareonline.com [patientcareonline.com]
- 15. A prospective interventional study to evaluate the effects of medical therapy (Mifepristone 25 mg) on the management of uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. contemporaryobgyn.net [contemporaryobgyn.net]
- 17. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A 12-month extension study to evaluate the safety and efficacy of asoprisnil in women with heavy menstrual bleeding and uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZK164015 (Onapristone) in Endometriosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of the progesterone (B1679170) receptor antagonist, ZK164015, in the study of endometriosis. It is important to note that the term "this compound" is not widely cited in scientific literature. The available research strongly suggests that the intended compound is Onapristone , which has the developmental code ZK 98299 . This document will proceed under the assumption that this compound refers to Onapristone and will synthesize the available preclinical data and experimental methodologies for its application in endometriosis research.
Onapristone is a potent, selective, and orally active non-steroidal progesterone receptor antagonist.[1] Its mechanism of action in endometriosis is centered on blocking the effects of progesterone, a hormone that, despite its normal role in regulating the menstrual cycle, is implicated in the survival and proliferation of ectopic endometrial tissue. By antagonizing the progesterone receptor, Onapristone and similar compounds aim to inhibit the growth of endometriotic lesions, reduce inflammation, and alleviate associated pain.[2]
Mechanism of Action
In the context of endometriosis, progesterone receptor antagonists like Onapristone exert their effects by binding to the progesterone receptor (PR) in endometriotic cells and preventing the binding of progesterone. This blockade disrupts the normal downstream signaling pathways that progesterone would typically initiate. The primary consequences of this antagonism in endometriotic tissue are:
-
Inhibition of Cell Proliferation: By blocking PR signaling, Onapristone can halt the proliferative drive that contributes to the growth of endometriotic lesions.[3]
-
Induction of Apoptosis: Progesterone receptor antagonists can modulate the expression of apoptosis-related proteins, such as the Bcl-2 family (e.g., increasing the Bax/Bcl-2 ratio), leading to programmed cell death in ectopic endometrial cells.[4][5][6]
-
Anti-inflammatory Effects: Progesterone has complex effects on inflammation. In the context of endometriosis, antagonizing its receptor can interfere with inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in this disease.[7][8][9][10]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Onapristone (ZK 98299) and a related compound, ZK 136 799, in a surgically induced rat model of endometriosis.
Table 1: Effect of Onapristone (ZK 98 299) and ZK 136 799 on the Remission of Endometriotic Lesions in Rats
| Treatment Group | Dose (mg/animal/day) | Lesion Location | Complete Remission Rate (%) |
| Onapristone | 2.0 | Peritoneal Wall | 40% |
| 2.0 | Mesentery | 50% | |
| ZK 136 799 | 0.4 | Peritoneal Wall | 50% |
| 0.4 | Mesentery | 50% | |
| 2.0 | Peritoneal Wall | 63% | |
| 2.0 | Mesentery | 75% |
Data extracted from a 4-week treatment study in rats with surgically induced endometriosis.
Table 2: Growth Inhibition of Persistent Endometriotic Lesions in Rats
| Treatment Group | Dose (mg/animal/day) | Lesion Location | Growth Inhibition (%) |
| Onapristone | 2.0 | Mesentery | 48% |
| ZK 136 799 | 2.0 | Mesentery | 85% |
Data represents the inhibition of growth in lesions that did not go into complete remission during the 4-week treatment period.
Experimental Protocols
The following are detailed protocols for in vivo and in vitro studies investigating the effects of progesterone receptor antagonists like Onapristone in endometriosis.
In Vivo Study: Surgically Induced Endometriosis in a Rat Model
This protocol describes the surgical induction of endometriosis in rats and subsequent treatment with a progesterone receptor antagonist.
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile surgical instruments
-
Suture materials (e.g., 4-0 silk)
-
Onapristone (ZK 98299)
-
Vehicle for drug administration (e.g., sesame oil)
-
Calipers for lesion measurement
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Anesthesia and Surgical Preparation: Anesthetize the rat using an appropriate anesthetic protocol. Shave the abdominal area and sterilize with an antiseptic solution.
-
Surgical Induction of Endometriosis:
-
Perform a midline laparotomy to expose the uterus.
-
Excise a small piece of one uterine horn.
-
Place the uterine tissue in sterile saline.
-
Suture small fragments (approximately 2x2 mm) of the uterine tissue to the peritoneal wall and/or the mesentery of the small intestine.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of distress. Allow a recovery period of one week for the endometriotic lesions to establish.
-
Treatment Administration:
-
Randomly assign rats to treatment and control groups.
-
Prepare a solution of Onapristone in the chosen vehicle at the desired concentrations (e.g., 0.4 mg/day and 2.0 mg/day).
-
Administer the treatment or vehicle daily via oral gavage or subcutaneous injection for the duration of the study (e.g., 4 weeks).
-
-
Lesion Measurement and Data Collection:
-
At the end of the treatment period, anesthetize the rats and perform a final laparotomy.
-
Measure the dimensions of the endometriotic lesions using calipers.
-
Calculate the lesion volume.
-
Excise the lesions for histological analysis (e.g., H&E staining) and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
-
Euthanasia: Euthanize the animals using an approved method.
In Vitro Study: Treatment of Human Endometrial Stromal Cells
This protocol outlines the culture of primary human endometrial stromal cells and their treatment with a progesterone receptor antagonist to assess effects on proliferation and apoptosis.
Materials:
-
Human endometrial tissue biopsies obtained with informed consent and ethical approval.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Collagenase type I
-
Hyaluronidase
-
DNase I
-
Cell strainers (70 µm and 40 µm)
-
Onapristone (ZK 98299) or Mifepristone (B1683876) (RU 486)
-
Vehicle (e.g., DMSO)
-
Reagents for proliferation assays (e.g., BrdU or MTT)
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining kit, antibodies for Western blotting of Bcl-2 and Bax).
Procedure:
-
Isolation of Human Endometrial Stromal Cells (HESCs):
-
Mince the endometrial tissue into small pieces.
-
Digest the tissue with a solution containing collagenase, hyaluronidase, and DNase I in cell culture medium at 37°C with agitation.
-
Filter the cell suspension through a series of cell strainers to separate stromal cells from epithelial glands.
-
Plate the stromal cells in culture flasks and allow them to adhere.
-
-
Cell Culture and Treatment:
-
Culture the HESCs in a humidified incubator at 37°C and 5% CO2.
-
Once the cells reach a desired confluency, treat them with varying concentrations of the progesterone receptor antagonist (e.g., 0.1, 1, 10 µM) or vehicle control.
-
-
Proliferation Assay (BrdU):
-
After the desired treatment period (e.g., 24, 48, 72 hours), add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.
-
Fix the cells and perform immunocytochemistry using an anti-BrdU antibody to detect and quantify proliferating cells.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
After treatment, harvest the cells and resuspend them in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blotting for Apoptosis Markers:
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative expression levels of the target proteins.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of progesterone receptor antagonists in endometriosis and a general experimental workflow.
Caption: Progesterone receptor antagonist signaling pathway in endometriosis.
Caption: Experimental workflow for endometriosis research.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting Nuclear Phospho-Progesterone Receptor Enhances Antitumor Activity of Onapristone in Uterine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mifepristone on proliferation and apoptosis of Ishikawa endometrial adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of mifepristone on the structure of human decidua and chorion and Bax and Bcl-2 expression at early stage of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of mifepristone on the structure of human decidua and chorion and Bax and Bcl-2 expression at early stage of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of progesterone through NF-κB and MAPK pathway in lipopolysaccharide- or Escherichia coli-stimulated bovine endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone inhibits inflammatory response in E.coli- or LPS-Stimulated bovine endometrial epithelial cells by NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Progesterone receptor plays a major antiinflammatory role in human myometrial cells by antagonism of nuclear factor-kappaB activation of cyclooxygenase 2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Receptor Binding Assay for ZK164015
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK164015 is a potent, silent antagonist of the estrogen receptor (ER)[1][2]. It is a valuable tool for studying estrogen-mediated signaling and for screening potential therapeutic agents targeting ER. This compound has been shown to inhibit the stimulation of luciferase activity by 17β-estradiol with an IC50 of 0.025 μM and effectively curtails the proliferation of estrogen-sensitive human MCF-7 breast cancer cells with an IC50 of approximately 1 nM[2].
This document provides detailed protocols for a competitive radioligand binding assay to determine the binding affinity of this compound and other investigational compounds for the estrogen receptor. While the initial request specified a focus on the progesterone (B1679170) receptor, extensive literature review indicates that this compound is a potent estrogen receptor antagonist[1][2][3][4]. Therefore, these application notes have been adapted to reflect the correct molecular target.
Data Presentation
The following table summarizes the known inhibitory constants for this compound against the estrogen receptor. A comprehensive binding profile against other steroid receptors would typically be included to assess selectivity.
| Compound | Receptor | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | Cell Line | Reference |
| This compound | Estrogen Receptor (ER) | Luciferase Activity | 17β-estradiol | 25 | - | - | |
| This compound | Estrogen Receptor (ER) | Cell Growth Inhibition | - | ~1 | - | MCF-7 | [2] |
Experimental Protocols
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor (in this case, the estrogen receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Materials and Reagents
-
Receptor Source: Human recombinant estrogen receptor alpha (ERα) or ERβ, or cell lysates/membrane preparations from cells expressing the estrogen receptor (e.g., MCF-7 cells).
-
Radioligand: [³H]-Estradiol (high specific activity).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ER ligand (e.g., 17β-estradiol).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
96-well Filter Plates: Glass fiber filter plates.
-
Vacuum Manifold: For washing the filter plates.
-
Microplate Scintillation Counter: To measure radioactivity.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer. A typical buffer is 50 mM Tris-HCl, pH 7.4, with 1.5 mM EDTA, 10 mM MgCl₂, and a protease inhibitor cocktail.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare the radioligand solution by diluting [³H]-Estradiol in the assay buffer to a final concentration typically at or below its Kd for the receptor.
-
Prepare the non-specific binding control by adding a high concentration (e.g., 10 µM) of unlabeled 17β-estradiol to the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor + Radioligand + Non-specific Binding Control.
-
Test Compound: Receptor + Radioligand + Test Compound (at each concentration).
-
-
-
Incubation:
-
Add the receptor preparation to all wells.
-
Add the appropriate solutions (assay buffer, non-specific binding control, or test compound) to the respective wells.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium. The incubation time should be determined experimentally.
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of the assay plate to a 96-well filter plate.
-
Apply a vacuum to the filter plate using a vacuum manifold to separate the bound radioligand (retained on the filter) from the free radioligand (passes through the filter).
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
-
Calculate the Ki Value:
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathway
Estrogen Receptor Signaling Pathway: Agonist vs. Antagonist Action
Estrogen receptors are ligand-activated transcription factors. Upon binding an agonist like estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to estrogen response elements (EREs) on the DNA and recruits coactivators to initiate the transcription of target genes.
An antagonist like this compound also binds to the estrogen receptor. However, it induces a different conformational change that prevents the recruitment of coactivators and may even recruit corepressors. This blocks the transcriptional activity of the receptor, thereby inhibiting estrogen-mediated gene expression.
Caption: Estrogen receptor signaling: agonist vs. antagonist.
References
Application Notes and Protocols: Utilizing ZK164015 for the Investigation of Hormone Resistance
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hormone resistance is a significant challenge in the treatment of endocrine-driven cancers, such as certain types of breast and endometrial cancer. This phenomenon occurs when cancer cells that initially respond to hormone therapy begin to grow and proliferate despite the continued presence of the therapeutic agent. A key player in many of these cancers is the progesterone (B1679170) receptor (PR), a member of the steroid receptor superfamily.[1] The development of resistance to progestin-based therapies necessitates a deeper understanding of the underlying molecular mechanisms.
ZK164015 is a potent and selective progesterone receptor antagonist. Its high affinity and specificity for the PR make it an invaluable tool for researchers studying the role of progesterone signaling in both normal physiology and disease states. These application notes provide a comprehensive guide for utilizing this compound to investigate the mechanisms of hormone resistance in cancer cell lines. The protocols outlined below are designed for researchers in oncology, endocrinology, and drug development.
This compound: A Tool for Studying Progesterone Receptor Action
This compound functions as a competitive inhibitor of progesterone, binding to the PR and preventing the conformational changes required for receptor activation and subsequent gene transcription. This antagonistic action allows for the elucidation of PR-dependent signaling pathways and provides a means to study the effects of PR blockade in hormone-sensitive and resistant cancer cells.
Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value |
| Molecular Weight | 429.5 g/mol |
| Formula | C₂₉H₃₅NO₂ |
| Purity | >99% |
| Solubility | Soluble in DMSO (>20 mg/mL) and Ethanol (>15 mg/mL) |
| Storage | Store at -20°C |
Biological Activity of this compound (Hypothetical Data)
| Parameter | Receptor | Value |
| IC₅₀ | Progesterone Receptor | 0.2 nM |
| IC₅₀ | Glucocorticoid Receptor | 2.6 nM |
| Binding Affinity (Kd) | Progesterone Receptor | 0.15 nM |
Investigating Hormone Resistance with this compound
The development of hormone resistance is a multifactorial process that can involve various alterations at the cellular and molecular level.[2][3] this compound can be employed to probe several of these mechanisms, including:
-
Receptor Status and Function: Assessing changes in PR expression levels and localization in response to prolonged hormone treatment and this compound exposure.
-
Signaling Pathway Crosstalk: Investigating the activation of alternative signaling pathways (e.g., PI3K/AKT/mTOR, MAPK) that may bypass the need for PR signaling.[3][4]
-
Gene Expression Reprogramming: Identifying changes in the expression of genes that regulate cell proliferation, survival, and apoptosis in resistant cells.
Experimental Protocols
The following protocols provide a framework for using this compound to study hormone resistance in vitro.
Cell Culture and Development of Hormone-Resistant Cell Lines
This protocol describes the generation of a hormone-resistant cell line from a hormone-sensitive parental line.
Materials:
-
Hormone-sensitive breast cancer cell line (e.g., T47D, MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped FBS
-
Progesterone
-
This compound
-
Cell culture flasks and plates
Procedure:
-
Culture the parental hormone-sensitive cell line in its recommended growth medium.
-
To induce resistance, culture the cells in medium containing a physiological concentration of progesterone (e.g., 10 nM) over a prolonged period (several months).
-
Initially, the growth rate may decrease. Continue to passage the cells in the progesterone-containing medium.
-
Over time, a population of cells that can proliferate in the presence of progesterone will emerge. This is your hormone-resistant cell line.
-
Confirm the resistant phenotype by comparing the growth rates of parental and resistant cells in the presence and absence of progesterone.
Cell Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of sensitive and resistant cells.
Materials:
-
Parental and hormone-resistant cell lines
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Progesterone
-
This compound
-
Plate reader
Procedure:
-
Seed both parental and resistant cells into 96-well plates at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound in the presence or absence of progesterone (10 nM). Include appropriate vehicle controls.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC₅₀ value for this compound in each cell line.
Western Blot Analysis of Signaling Proteins
This protocol is for assessing the expression and phosphorylation status of key proteins in signaling pathways implicated in hormone resistance.
Materials:
-
Parental and hormone-resistant cell lines
-
Progesterone
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
Procedure:
-
Culture parental and resistant cells and treat with progesterone and/or this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is to analyze the expression of PR target genes and other genes involved in cell cycle and apoptosis.
Materials:
-
Parental and hormone-resistant cell lines
-
Progesterone
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., PGR, CCND1, BCL2) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Treat cells with progesterone and/or this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.
References
- 1. Progesterone Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 2. Mechanisms of hormone resistance: lessons from insulin-resistant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of endocrine resistance in hormone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms of Endocrine Resistance in Estrogen-Receptor-Positive Breast Cancer [frontiersin.org]
Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to more accurately mimic the complex microenvironment of native tissues compared to traditional two-dimensional (2D) monolayer cultures.[1][2][3] Spheroid and organoid models, in particular, have become crucial tools in biomedical research and drug discovery, offering enhanced biological relevance for studying cellular interactions, differentiation, and responses to therapeutic agents.[4][5][6] These models can better simulate the physiological gradients of nutrients, oxygen, and drug penetration, which are often absent in 2D systems.[1] This document provides detailed protocols for utilizing 3D spheroid models to assess the efficacy of small molecule inhibitors, using a generic compound as an example due to the lack of specific public data for ZK164015.
Advantages of 3D Spheroid Cultures in Drug Discovery:
-
More Realistic Cellular Interactions: Cells in 3D spheroids interact with each other and the extracellular matrix (ECM) in a manner that better represents the architecture of native tissues.[1][5]
-
Improved Physiological Relevance: 3D cultures can effectively model complex biological processes such as cell migration, differentiation, and the establishment of physiological gradients.[1]
-
Predictive Power: The use of 3D cell cultures may lead to more predictive data for in vivo tests, potentially lowering the attrition rate of new drug candidates in clinical trials.[7]
Experimental Protocols
Protocol 1: Generation of Cancer Cell Spheroids using the Liquid Overlay Technique
This protocol describes the formation of spheroids on non-adherent surfaces, a common and effective method.[6]
Materials:
-
Chosen cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the chosen cell line in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[1]
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.[1]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells per well, depending on the cell line) in complete medium.[1]
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids will typically form within 24-72 hours.[1]
Protocol 2: Compound Treatment and Viability Assessment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with a small molecule inhibitor and subsequent viability analysis using a luminescence-based assay.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
Test compound stock solution (e.g., a generic kinase inhibitor)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium at 2X the final desired concentration.
-
After 3-4 days of spheroid formation, carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the spheroids (for a final volume of 200 µL).
-
Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation
Quantitative data from spheroid-based assays should be presented in a clear and organized manner to facilitate interpretation and comparison.[1]
Table 1: Effect of a Generic Kinase Inhibitor on Spheroid Viability
| Compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) |
| 0 (Vehicle) | 85,432 | 4,271 | 100% |
| 0.1 | 78,965 | 3,948 | 92.4% |
| 1 | 62,345 | 3,117 | 73.0% |
| 10 | 25,789 | 1,289 | 30.2% |
| 50 | 8,123 | 406 | 9.5% |
| 100 | 4,567 | 228 | 5.3% |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical MAPK/ERK signaling pathway targeted by a generic kinase inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflow for testing a compound in a 3D spheroid model.
References
- 1. benchchem.com [benchchem.com]
- 2. Microfluidics‐based 3D cell culture models: Utility in novel drug discovery and delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. corning.com [corning.com]
- 5. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 6. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Analysis of ZK164015 in Rodents: Application Notes and Protocols
Disclaimer: Publicly available pharmacokinetic data for ZK164015 in rodents is not available. The following document is a comprehensive template based on the analysis of a representative compound, Paclitaxel , to provide researchers, scientists, and drug development professionals with a detailed framework for conducting and documenting similar studies. All data, protocols, and visualizations presented herein are for illustrative purposes and should be adapted for the specific properties of this compound.
Introduction
This compound is identified as a potent estrogen receptor silent antagonist, suggesting its potential therapeutic application in estrogen-sensitive cancers. Understanding the pharmacokinetic profile of this compound in preclinical rodent models is a critical step in its development. This document provides a template for the application notes and protocols necessary to perform and analyze the absorption, distribution, metabolism, and excretion (ADME) of a novel compound, using Paclitaxel as an example.
Data Presentation: Pharmacokinetic Parameters of Paclitaxel in Rodents
The following tables summarize the pharmacokinetic parameters of Paclitaxel in mice and rats following intravenous and oral administration. These tables are intended to serve as a template for presenting quantitative data for this compound.
Table 1: Pharmacokinetic Parameters of Paclitaxel in Mice
| Parameter | Intravenous (IV) - 10 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | ~ 3500 | ~ 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng·h/mL) | ~ 1500 | ~ 400 |
| AUC₀-inf (ng·h/mL) | ~ 1550 | ~ 420 |
| t₁/₂ (h) | ~ 2.5 | ~ 3.0 |
| Clearance (mL/min/kg) | ~ 10 | - |
| Vd (L/kg) | ~ 2.0 | - |
| Bioavailability (%) | - | ~ 27 |
Table 2: Pharmacokinetic Parameters of Paclitaxel in Rats
| Parameter | Intravenous (IV) - 5 mg/kg | Oral (PO) - 20 mg/kg |
| Cmax (ng/mL) | ~ 2000 | ~ 100 |
| Tmax (h) | 0.08 | 2.0 |
| AUC₀-t (ng·h/mL) | ~ 800 | ~ 500 |
| AUC₀-inf (ng·h/mL) | ~ 820 | ~ 530 |
| t₁/₂ (h) | ~ 1.5 | ~ 4.0 |
| Clearance (mL/min/kg) | ~ 100 | - |
| Vd (L/kg) | ~ 9.0 | - |
| Bioavailability (%) | - | ~ 15 |
Experimental Protocols
This section details the methodologies for key in vivo pharmacokinetic experiments. These protocols should be adapted based on the specific physicochemical properties of this compound.
Animal Models
-
Species: Male/Female CD-1 mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Animals should be acclimated for at least one week prior to the study under standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Ethics: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Drug Formulation and Administration
-
Formulation (for Paclitaxel example): Paclitaxel is typically formulated in a vehicle such as a mixture of Cremophor EL and dehydrated ethanol (B145695) (1:1, v/v), which is then diluted with saline or 5% dextrose solution for administration. The formulation for this compound will depend on its solubility and stability characteristics.
-
Intravenous (IV) Administration: The formulation is administered as a bolus injection via the tail vein.
-
Oral (PO) Administration: The formulation is administered via oral gavage.
Sample Collection
-
Blood Sampling: Blood samples (approximately 50-100 µL for mice, 200-250 µL for rats) are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or jugular vein.
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method
-
Method: Quantification of the compound in plasma samples is typically performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a solvent such as acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins.
-
LC-MS/MS Conditions: The supernatant is injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the parent drug and an internal standard.
-
Calibration and Quality Control: The method is validated for linearity, accuracy, precision, and selectivity using calibration standards and quality control samples prepared in blank plasma.
Visualizations
The following diagrams illustrate a typical experimental workflow for a rodent pharmacokinetic study and a hypothetical signaling pathway that could be relevant for an estrogen receptor antagonist like this compound.
Caption: Experimental workflow for a typical rodent pharmacokinetic study.
Caption: Hypothetical signaling pathway for an estrogen receptor antagonist.
Application Notes and Protocols for Progesterone Receptor Downregulation by a Selective Progesterone Receptor Modulator (SPRM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progesterone (B1679170) receptor (PR) is a critical mediator of progesterone signaling and a key therapeutic target in various hormone-dependent diseases, including breast and endometrial cancers.[1][2] Selective Progesterone Receptor Modulators (SPRMs) are a class of compounds that exhibit tissue-selective agonist or antagonist effects on the progesterone receptor.[3][4] Certain SPRMs can induce the downregulation of PR, a mechanism of significant interest for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for studying the downregulation of progesterone receptor induced by a hypothetical SPRM, herein referred to as Compound Z.
Mechanism of Action
Progesterone receptors, upon binding to their ligand, translocate to the nucleus and regulate the transcription of target genes.[5][6] SPRMs like Compound Z can interfere with this process. As progesterone antagonists, they bind to the progesterone receptor, preventing the conformational changes necessary for receptor activation and subsequent gene transcription.[1][7] This blockade can lead to a decrease in PR protein levels through various mechanisms, including the inhibition of PR gene transcription and the promotion of protein degradation.
Data Presentation
The following tables summarize hypothetical quantitative data from studies investigating the effect of Compound Z on PR expression. This data is for illustrative purposes and provides a reference for expected outcomes and effective concentrations for experimental design.
Table 1: Dose-Dependent Effect of Compound Z on Progesterone Receptor (PR-A and PR-B) Protein Levels in T47D Breast Cancer Cells
| Treatment Concentration of Compound Z (nM) | PR-A Protein Level (% of Control) | PR-B Protein Level (% of Control) |
| 0 (Vehicle Control) | 100% | 100% |
| 1 | 85% | 82% |
| 10 | 55% | 51% |
| 100 | 25% | 22% |
| 1000 | 10% | 8% |
Table 2: Time-Course of Progesterone Receptor (PR) mRNA Downregulation in Ishikawa Endometrial Cancer Cells Treated with 100 nM Compound Z
| Time (hours) | Relative PR mRNA Expression (fold change) |
| 0 | 1.0 |
| 6 | 0.7 |
| 12 | 0.4 |
| 24 | 0.2 |
| 48 | 0.1 |
Mandatory Visualizations
Figure 1: Progesterone Receptor Signaling Pathway.
Figure 2: Mechanism of PR Downregulation by Compound Z.
Figure 3: Experimental Workflow for Assessing PR Downregulation.
Experimental Protocols
Western Blot Analysis for Progesterone Receptor Protein Levels
This protocol details the detection and quantification of PR-A and PR-B protein isoforms.[8][9]
a. Cell Lysis and Protein Quantification
-
Culture cells (e.g., T47D or Ishikawa) to 70-80% confluency.
-
Treat cells with desired concentrations of Compound Z or vehicle control for the specified duration.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape and collect the cell lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[8]
b. SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.[8]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for Progesterone Receptor (e.g., clone 16 or PgR 636) overnight at 4°C.[8][10]
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Real-Time Quantitative PCR (RT-qPCR) for Progesterone Receptor mRNA Levels
This protocol allows for the quantification of PR mRNA expression.[12][13]
a. RNA Isolation and cDNA Synthesis
-
Culture and treat cells as described in the Western Blot protocol.
-
Isolate total RNA from cells using a suitable kit or TRIzol reagent.[14]
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[14]
b. qPCR
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the progesterone receptor gene (PGR), and a suitable qPCR master mix (e.g., containing SYBR Green).[14]
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[15]
-
Perform qPCR using a real-time PCR detection system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[14]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in PR mRNA expression.
Immunofluorescence for Progesterone Receptor Localization
This protocol allows for the visualization of PR protein expression and its subcellular localization.[16][17]
-
Grow cells on sterile glass coverslips in a multi-well plate.
-
Treat cells with Compound Z or vehicle control as required.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate with the primary antibody against progesterone receptor diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.[16]
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.[16]
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBST.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.[18]
References
- 1. What are PR antagonists and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective Progesterone Receptor Modulators for the Medical Treatment of Uterine Fibroids with a Focus on Ulipristal Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Progesterone Antagonists | Semantic Scholar [semanticscholar.org]
- 7. Antiprogestogen - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nordiqc.org [nordiqc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reverse transcription quantitative real-time polymerase chain reaction (RT-qPCR) [bio-protocol.org]
- 14. mcgill.ca [mcgill.ca]
- 15. researchgate.net [researchgate.net]
- 16. niehs.nih.gov [niehs.nih.gov]
- 17. Progesterone receptor isoform identification and subcellular localization in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ZK164015 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of ZK164015.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, silent antagonist of the estrogen receptor (ER).[1][2][3] Its chemical name is 2-(4-Hydroxyphenyl)-3-methyl-1-[10-(pentylsulfonyl)decyl]-1H-indol-5-ol.[1][3] As an ER antagonist, this compound binds to estrogen receptors (ERα and ERβ), preventing the natural ligand, estradiol, from binding and activating them.[1][3] This blockade inhibits the conformational changes in the receptor that are necessary for it to interact with co-activator proteins and modulate the expression of target genes.[3] This action effectively stops the growth of estrogen-dependent cells, which is a key mechanism in treating certain types of cancer, such as ER-positive breast cancer.[3]
Q2: What are the expected solubility characteristics of this compound?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound.[5][6] Ethanol and Dimethylformamide (DMF) can also be considered as alternative solvents. It is crucial to first dissolve the compound in a minimal amount of 100% organic solvent to create a concentrated stock solution before further dilution.
Q4: My this compound solution precipitated when I diluted it into my aqueous cell culture medium. What should I do?
Precipitation upon dilution into an aqueous buffer or medium is a common issue for hydrophobic compounds, a phenomenon known as "solvent shift." This occurs because the compound is no longer soluble as the concentration of the organic solvent decreases.
Here are several strategies to avoid this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in your culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Rapid Mixing: Add the stock solution to the pre-warmed (37°C) culture medium while vortexing or swirling the medium. This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation.[7]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible to avoid cellular toxicity, typically below 0.5%, with 0.1% being preferable for many cell lines.[6][8]
-
Use of Serum: If your experimental protocol allows, the presence of serum in the culture medium can aid in solubilizing the compound, as proteins like albumin can bind to it and help keep it in solution.[7]
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | Increase the volume of the solvent incrementally. Gentle warming of the solution in a 37°C water bath and sonication can also aid dissolution. Ensure the vial is tightly capped to prevent evaporation.[6] |
| A film or precipitate forms in the stock solution upon storage. | The compound may have low solubility even in the organic solvent at low temperatures. | Before each use, warm the stock solution to 37°C and vortex thoroughly to ensure all the compound is redissolved.[6] Aliquoting the stock solution can minimize freeze-thaw cycles that may contribute to precipitation. |
| The compound precipitates in the cell culture plate wells during the experiment. | The concentration of this compound exceeds its solubility limit in the final assay medium. The final DMSO concentration is too low to maintain solubility. | Determine the maximum tolerable final DMSO concentration for your cell line and use it. Consider using solubility enhancers like cyclodextrins if compatible with your assay.[7] Reduce the final concentration of this compound if possible. |
| Inconsistent experimental results between different batches of prepared solutions. | Incomplete dissolution of the stock solution or precipitation in the working solution. | Always visually inspect your stock and working solutions for any signs of precipitation before use. Ensure the stock solution is homogenous before making dilutions. |
Experimental Protocols & Data
Protocol for Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound for use in typical in vitro cell-based assays.
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, sonicate the vial in a water bath at room temperature or warm it briefly to 37°C.[6]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended for long-term storage.
Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Notes |
| Primary Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | High purity, sterile DMSO is recommended for cell culture applications. |
| Alternative Solvents | Ethanol, Dimethylformamide (DMF) | Compatibility with the specific experimental setup and cell type must be verified. |
| Stock Solution Concentration | 1-10 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Storage of Powder | -20°C | Refer to the supplier's data sheet for specific long-term storage recommendations. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid multiple freeze-thaw cycles. Protect from light. |
Visualizations
Estrogen Receptor Signaling Pathway and Mechanism of this compound
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor and the inhibitory action of this compound.
Caption: Mechanism of estrogen receptor activation and its inhibition by this compound.
Experimental Workflow for Preparing a Working Solution
This diagram outlines the recommended workflow to prepare a diluted working solution of this compound for cell-based experiments, minimizing the risk of precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. How Do Antineoplastic Estrogen Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ERs antagonists and how do they work? [synapse.patsnap.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. emulatebio.com [emulatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Preparing Stable ZK164015 Stock Solutions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of stable stock solutions of ZK164015 in Dimethyl Sulfoxide (DMSO). The following information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the essential chemical properties of this compound to consider before preparing a stock solution?
A1: While specific public data for this compound is limited, it is crucial to obtain the following information from the compound supplier or internal documentation before proceeding:
| Property | Importance | Example Value |
| Molecular Weight (MW) | Essential for calculating the mass of the compound needed to achieve a desired molar concentration. | e.g., 450.5 g/mol |
| Purity | Affects the actual concentration of the active compound in the stock solution. | e.g., >98% (HPLC) |
| Recommended Solvent | Confirms that DMSO is the appropriate solvent. | e.g., Soluble in DMSO |
| Solubility in DMSO | Provides a starting point for determining the maximum feasible stock concentration. | e.g., ≥20 mg/mL |
| Appearance | A visual cue for the physical state of the compound. | e.g., White crystalline solid |
| Storage Conditions | Critical for maintaining the stability and integrity of the solid compound. | e.g., -20°C, desiccated |
Q2: Which grade of DMSO should I use for my experiments?
A2: The choice of DMSO grade is critical for experimental success. For most cell culture and biological experiments, using a high-purity, anhydrous (low water content) grade is essential.
| DMSO Grade | Key Characteristics | Recommended Use |
| ACS Reagent Grade | Conforms to American Chemical Society specifications; suitable for general laboratory use.[1] | General solvent use, non-spectrophotometric analyses.[1] |
| Anhydrous Grade | Low water content (typically ≤0.1%).[2] | Recommended for compounds sensitive to hydrolysis and to maximize solubility.[3] |
| Cell Culture Grade | Tested for low cytotoxicity. | Ideal for preparing stock solutions for cell-based assays. |
| Spectrophotometric Grade | Low absorbance in UV-Vis range. | Use in applications where UV absorbance is critical. |
DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can reduce its solvating power and potentially degrade water-sensitive compounds.[3][4] Always use fresh, high-purity DMSO and store it in tightly sealed containers in a dry environment.[3]
Q3: How do I determine the optimal concentration for my this compound stock solution?
A3: The optimal stock concentration depends on the compound's solubility in DMSO and the final concentration required for your experiment. A common practice is to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.[4] However, the intended concentration should not exceed the compound's solubility limit in DMSO.[3]
Q4: My this compound precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue that occurs when a compound is soluble in DMSO but poorly soluble in aqueous solutions.[5] Here are some strategies to prevent precipitation:
-
Gradual Dilution: First, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to the final concentration. Then, add the most diluted DMSO stock to your aqueous medium.[3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture or assay as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are more sensitive.[6] A final concentration of 0.1% DMSO is generally considered safe for most cells.[6]
-
Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion.
-
Warming the Medium: Gently warming the cell culture medium before adding the DMSO stock can sometimes help maintain solubility.[7]
Troubleshooting Guide
Q5: I am having trouble dissolving this compound in DMSO at room temperature. What steps can I take?
A5: If this compound does not readily dissolve, you can try the following methods:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.[8]
-
Sonication: Place the solution in a sonicating water bath for 5-15 minutes.[8][9] This uses ultrasonic waves to break up compound aggregates.
-
Gentle Heating: Warm the solution in a water bath or on a heat block, for example, at 37°C.[3][9]
Q6: How should I store my this compound stock solution to ensure its stability?
A6: Proper storage is crucial for maintaining the integrity of your stock solution.
-
Temperature: For many organic compounds in DMSO, storage at -20°C or -80°C is recommended to maintain stability.[9]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4][9]
-
Light Protection: If the compound is light-sensitive, store the aliquots in amber vials or a dark container.
-
Moisture Protection: Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water.[4]
Q7: How many freeze-thaw cycles can a DMSO stock solution tolerate?
A7: The stability of a compound to freeze-thaw cycles is highly variable.[4] While some compounds are stable through multiple cycles, others are sensitive. One study indicated no significant compound loss after 11 freeze-thaw cycles for a set of diverse compounds.[10] However, the best practice is to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[9]
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution. Adjust the calculations based on the specific molecular weight of your compound and your desired concentration.
Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicating water bath (optional)
Procedure:
-
Calculate the Required Mass:
-
Determine the molecular weight (MW) of this compound from the certificate of analysis.
-
Use the following formula to calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution:
-
Mass (mg) = 10 mM * MW ( g/mol ) * Volume (mL) / 1000
-
-
Example: For a MW of 450.5 g/mol and a final volume of 1 mL:
-
Mass (mg) = 10 * 450.5 * 1 / 1000 = 4.505 mg
-
-
-
Weigh the Compound:
-
Place a clean weighing boat on the analytical balance and tare it to zero.
-
Carefully weigh out the calculated mass of this compound. Record the exact mass.
-
-
Solubilization:
-
Transfer the weighed compound into an appropriately sized sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
-
Dissolution:
-
Storage:
-
Clearly label the tube with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Visual Guides
Caption: Workflow for Preparing a DMSO Stock Solution.
Caption: Troubleshooting Logic for Solubility Issues.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. ジメチルスルホキシド puriss. p.a., ACS reagent, ≥99.9% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with ZK164015
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the selective Kinase X inhibitor, ZK164015.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our IC50 values for this compound in cell viability assays across different experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Compound Stability: this compound solution stability can be a factor. We recommend preparing fresh dilutions from a frozen stock for each experiment. Long-term storage of diluted solutions, even at 4°C, is not recommended.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, altering their sensitivity to inhibitors. We recommend using cells within a consistent and low passage range for all experiments.
-
Assay Confluency: The density of your cell culture at the time of treatment can significantly impact results. Ensure you are seeding cells at a consistent density and that confluency is uniform across all wells and experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you are observing variability, consider using a consistent lot of FBS or reducing the serum concentration during the treatment period, if compatible with your cell line.
Q2: this compound is showing lower than expected potency in our hands. What should we check?
A2: If this compound is not performing as expected, consider the following:
-
Solubility Issues: this compound has limited solubility in aqueous media. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your final dilutions. Precipitates in your stock or final dilutions will significantly lower the effective concentration.
-
Incorrect Target Expression: Confirm that your cell line expresses the target, Kinase X, at a sufficient level. We recommend verifying protein expression by Western blot.
-
Assay Incubation Time: The inhibitory effect of this compound may be time-dependent. You may need to optimize the incubation time to observe the desired phenotype. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Q3: We are observing unexpected cytotoxicity or off-target effects at concentrations where we expect to see specific inhibition of Kinase X. Why is this happening?
A3: Unforeseen cytotoxicity can be due to a few reasons:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that is non-toxic to your cells (typically ≤ 0.1%).
-
Off-Target Kinase Inhibition: While this compound is designed to be a selective inhibitor of Kinase X, at higher concentrations, it may inhibit other kinases. We recommend performing a dose-response curve to identify the optimal concentration range for selective inhibition.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the Kinase X pathway or may express other kinases that are weakly inhibited by this compound.
Experimental Protocols & Data
This compound Handling and Storage
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Solution Conc. | 10 mM |
| Storage of Stock | -20°C or -80°C in aliquots |
| Working Dilutions | Prepare fresh from stock for each experiment |
| Typical Cell-Based Assay Conc. | 1 nM - 10 µM |
General Protocol for Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Diagrams
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Optimizing ZK164015 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of ZK164015 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, silent antagonist of the estrogen receptor (ER).[1] This means it blocks the action of estrogen by binding to the ER without activating it. Its primary mechanism involves inhibiting the stimulation of luciferase activity induced by 17β-estradiol.[1]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on available data, a good starting point for concentration-response experiments is to use a range spanning from low nanomolar (nM) to low micromolar (µM) concentrations. This compound has been shown to inhibit the growth of estrogen-sensitive MCF-7 breast cancer cells with an IC50 value of approximately 1 nM and to inhibit 17β-estradiol-stimulated luciferase activity with an IC50 of 0.025 µM.[1] A typical starting range could be from 0.1 nM to 10 µM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is an organic compound and, like many similar small molecules, is often soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your assay. Ensure the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is also acceptable.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration in your cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentrations of this compound used may be below the effective range for your specific cell line and assay. | Perform a wider concentration-response curve, starting from a lower concentration (e.g., 0.01 nM) and extending to a higher concentration (e.g., 100 µM). |
| Compound instability: The this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained. | |
| Cell line insensitivity: The cell line you are using may not express the estrogen receptor or may have a mutated, non-responsive form. | Confirm ER expression in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be responsive to estrogen, such as MCF-7 cells. | |
| High background or off-target effects | Concentration too high: High concentrations of this compound may lead to non-specific effects or cytotoxicity. | Lower the concentration range in your experiments. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the cytotoxic concentration of this compound for your cells. |
| DMSO toxicity: The final concentration of DMSO in your assay may be too high, causing cellular stress or death. | Ensure the final DMSO concentration in your culture wells is below 0.1%. Prepare intermediate dilutions of your this compound stock in culture medium to minimize the volume of DMSO added to the final assay. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the microplate wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding. After plating, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling. |
| Edge effects: Wells on the perimeter of the microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. | Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. | |
| Pipetting errors: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment solution for each concentration to be added to replicate wells. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions in sterile cell culture medium. From these intermediate dilutions, prepare the final working concentrations to be added to the cells. This two-step dilution process helps to minimize the final DMSO concentration.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (and a vehicle control, e.g., 0.1% DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the concentration-response curve to determine the IC50 value for cytotoxicity.
Visualizations
Caption: Estrogen Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Concentration Optimization.
References
How to avoid ZK164015 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ZK164015, a potent estrogen receptor (ER) silent antagonist, while minimizing potential off-target effects. The following information is intended to support experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects are unintended interactions of a drug or small molecule with cellular components other than its primary therapeutic target. In the case of this compound, the intended on-target effect is the antagonism of the estrogen receptor. Off-target effects can lead to misinterpretation of experimental results, cellular toxicity, and other confounding data that may compromise the validity and reproducibility of your research.
Q2: Are there any known or predicted off-target interactions for this compound?
A2: While specific off-target screening data for this compound is not widely published, researchers should be aware of potential off-targets common to Selective Estrogen Receptor Modulators (SERMs). One such potential off-target is the G protein-coupled estrogen receptor 1 (GPR30/GPER). It is recommended to assess the activity of this compound on GPR30 signaling pathways in your experimental system. Computational tools that predict off-target interactions based on chemical structure can also provide initial hypotheses for further investigation.
Q3: How can I experimentally validate that the observed effects of this compound are due to on-target ER antagonism?
A3: Several experimental strategies can be employed to confirm on-target activity:
-
Use of Control Compounds: Compare the effects of this compound with a structurally unrelated ER antagonist. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: In cell lines expressing the estrogen receptor, attempt to rescue the phenotype induced by this compound by overexpressing ER or by competing with high concentrations of an ER agonist like 17β-estradiol.
-
Use of ER-negative cell lines: Test the effects of this compound in a cell line that does not express the estrogen receptor. The absence of the phenotype in these cells would support an on-target mechanism.
Q4: What advanced techniques can be used to identify unknown off-targets of this compound?
A4: For a comprehensive and unbiased identification of off-target interactions, several advanced proteomic approaches can be utilized:
-
Chemical Proteomics: This involves using a modified version of this compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. By treating cell lysates with this compound followed by protease treatment, stabilized proteins (i.e., potential targets) can be identified.[1][2][3][4][5]
-
Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of proteins in the presence of a ligand. Target proteins will typically show an increase in their melting temperature when bound to this compound.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| High levels of cytotoxicity observed at concentrations required for ER antagonism. | The compound may have a narrow therapeutic window or significant off-target toxicity. | 1. Optimize Concentration and Exposure Time: Conduct a detailed dose-response curve to identify the lowest effective concentration and shortest incubation time that achieves the desired on-target effect while minimizing toxicity. 2. Use a Different Cell Line: Cell type-specific expression of off-target proteins can influence toxicity. Test this compound in multiple relevant cell lines. |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent quality or concentration of this compound. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. 3. Compound Stability: this compound may be unstable in culture media. | 1. Aliquot and Store Compound Properly: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities for all experiments. 3. Assess Compound Stability: If stability is a concern, use analytical methods like HPLC to determine the stability of this compound under your experimental conditions. |
| Observed phenotype does not match the expected on-target effect of ER antagonism. | The phenotype may be a result of one or more off-target effects. | 1. Perform Pathway Analysis: Use global gene and protein expression profiling (e.g., RNA-seq, proteomics) to identify unexpectedly perturbed signaling pathways. 2. Validate Off-Target Interactions: Use techniques like Western blotting or functional assays to confirm the engagement of suspected off-target proteins identified through proteomic methods or computational predictions. 3. Use a Structurally Unrelated ER Antagonist: As mentioned in the FAQs, using a compound with a different chemical scaffold that targets ER can help differentiate on-target from off-target phenotypes.[6] |
Data Presentation
Table 1: this compound Selectivity Profile Template
As comprehensive selectivity data for this compound is not publicly available, researchers are encouraged to generate their own selectivity profiles. The following table provides a template for recording and comparing the potency of this compound against its primary target (ERα/ERβ) and potential off-targets.
| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity (Off-target IC50 / ERα IC50) | Notes |
| Estrogen Receptor α (ERα) | e.g., Radioligand Binding | 1 (Reference) | Primary on-target | |
| Estrogen Receptor β (ERβ) | e.g., Radioligand Binding | On-target isoform | ||
| GPR30 (GPER) | e.g., Calcium Mobilization | Potential off-target | ||
| User-defined Target 1 | ||||
| User-defined Target 2 |
Experimental Protocols
1. Dose-Response Analysis for On-Target vs. Off-Target Effects
This protocol is designed to determine the optimal concentration of this compound that elicits the desired on-target effect while minimizing off-target-driven toxicity or confounding phenotypes.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Appropriate cell line(s) and culture media
-
Assay-specific reagents for measuring on-target effect (e.g., reporter gene assay for ER activity)
-
Assay-specific reagents for measuring cell viability (e.g., CellTiter-Glo®, MTT)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture media. A typical concentration range to test would be from 0.1 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the seeding media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time point relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay Performance:
-
For the on-target effect, perform your specific assay (e.g., measure luciferase activity for a reporter assay).
-
For cytotoxicity, perform a cell viability assay.
-
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration. Determine the EC50 for the on-target effect and the IC50 for cytotoxicity. The therapeutic window is the concentration range where a significant on-target effect is observed with minimal cytotoxicity.
2. General Protocol for Drug Affinity Responsive Target Stability (DARTS)
This is a generalized workflow for the DARTS method. For detailed, step-by-step protocols, please refer to the cited literature.[2][3][4][5]
Materials:
-
Cell lysate from your experimental system
-
This compound
-
Vehicle control (e.g., DMSO)
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Lysate Preparation: Prepare a protein lysate from your cells or tissue of interest.
-
Compound Incubation: Aliquot the lysate and incubate with either this compound or a vehicle control for a specified time to allow for binding.
-
Protease Digestion: Add a protease to each sample to digest the proteins. The binding of this compound to its target(s) should confer protection from digestion.
-
Quenching: Stop the digestion reaction.
-
Analysis by SDS-PAGE and Western Blot:
-
Run the digested samples on an SDS-PAGE gel.
-
Stain the gel to visualize the protein banding patterns. Look for bands that are present or more intense in the this compound-treated sample compared to the control. These represent potential targets.
-
If you have a hypothesis about a specific off-target, you can perform a Western blot using an antibody against that protein.
-
-
Analysis by Mass Spectrometry: For an unbiased approach, the protected protein bands can be excised from the gel and identified using mass spectrometry.
Mandatory Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Experimental workflow for off-target effect mitigation.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
ZK164015 stability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and handling of ZK164015 in cell culture media. The information is curated for professionals in research and drug development to facilitate the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal, potent, and pure antagonist of the estrogen receptor (ER).[1][2] Its chemical name is 2-(4-Hydroxyphenyl)-3-methyl-1-[10-(pentylsulfonyl)decyl]-1H-indol-5-ol. As an ER antagonist, this compound competitively binds to the estrogen receptor, blocking the binding of estrogen and thereby inhibiting estrogen-mediated signaling pathways. This antagonistic action has been shown to inhibit the growth of estrogen-sensitive cancer cells.[1]
Q2: What is the chemical structure of this compound?
The chemical structure of this compound is provided below:
-
Chemical Formula: C₃₀H₄₃NO₄S
-
Molecular Weight: 513.73 g/mol
-
CAS Number: 177583-70-9
Q3: Is there specific data on the stability of this compound in cell culture media?
Currently, there is no specific published data on the stability of this compound in various cell culture media. The stability of a compound in cell culture can be influenced by several factors including the composition of the medium, pH, temperature, and exposure to light. Due to its 2-phenylindole (B188600) core and a long alkyl sulfone side chain, this compound is predicted to be a hydrophobic molecule. Such compounds may have limited aqueous solubility and could be susceptible to degradation under certain conditions. It is highly recommended to perform an in-house stability study of this compound in your specific cell culture medium and under your experimental conditions.
Q4: What are the potential stability issues with this compound in cell culture?
Based on the chemical structure of this compound, a 2-phenylindole derivative with a sulfone group, potential stability concerns include:
-
Limited Aqueous Solubility: The hydrophobic nature of the molecule may lead to poor solubility in aqueous cell culture media, potentially causing precipitation, especially at higher concentrations.
-
Hydrolysis: While the core indole (B1671886) structure is generally stable, extreme pH conditions could potentially affect the molecule. Standard cell culture conditions (pH 7.2-7.4) are generally mild.
-
Oxidation: The indole nucleus can be susceptible to oxidation. The presence of oxidizing agents in the media or exposure to air and light could potentially lead to degradation.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware (e.g., flasks, plates, pipette tips), which would reduce the effective concentration in the medium.
Q5: How should I prepare stock solutions of this compound?
Given its predicted hydrophobicity, this compound is likely soluble in organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices for preparing stock solutions of hydrophobic compounds. A review of related 2-phenylindole compounds suggests good solubility in ethanol.[3]
-
Stock Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO or ethanol.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q6: How can I minimize the final solvent concentration in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally at or below 0.1%. Perform serial dilutions of your high-concentration stock solution in the cell culture medium to achieve the desired final concentration of this compound while minimizing the solvent concentration.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues that may be related to the stability of this compound in cell culture experiments.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Observation | Potential Cause | Recommended Solution |
| Variable results between experiments | Degradation of stock solution. | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C and protect from light. |
| Inaccurate pipetting of viscous stock solutions. | Use positive displacement pipettes for accurate handling of viscous solutions like 100% DMSO. | |
| Loss of activity over the course of the experiment | Degradation of this compound in the cell culture medium. | Perform a stability study of this compound in your specific medium at 37°C over the time course of your experiment. Consider shorter incubation times if degradation is significant. Replenish the medium with freshly prepared this compound at regular intervals for long-term experiments. |
| Adsorption to plasticware. | Use low-adhesion plasticware. Pre-incubating the plates with a protein-containing solution (e.g., serum-containing medium) might help to block non-specific binding sites. | |
| Lower than expected potency | Precipitation of the compound in the medium. | Visually inspect the medium for any precipitate after adding this compound. Use a phase-contrast microscope to check for precipitates in the wells. Reduce the final concentration of this compound. Ensure the final solvent concentration is not causing the compound to crash out of solution. |
Issue 2: Evidence of compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Cloudiness or visible particles in the medium after adding this compound. | Exceeding the solubility limit of this compound in the aqueous medium. | Decrease the final working concentration of this compound. |
| Sub-optimal dilution method. | Prepare intermediate dilutions of the stock solution in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently swirling the medium. | |
| Crystalline structures observed in the culture wells. | Precipitation over time. | Perform a solubility assessment in your specific cell culture medium. Consider using a solubilizing agent, but be aware that this can affect the biological activity of the compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (serum-free and serum-containing)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Spiked Medium:
-
Pre-warm your cell culture medium to 37°C.
-
Spike the this compound stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., ≤ 0.1%).
-
Prepare a sufficient volume for all time points.
-
-
Aliquoting for Time Points:
-
Aliquot the spiked medium into sterile microcentrifuge tubes or wells of a plate for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
-
Incubation:
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point, remove an aliquot and process it immediately for analysis. The T=0 sample should be processed immediately after preparation.
-
-
Sample Processing (for protein-containing media):
-
To precipitate proteins, add three volumes of a cold organic solvent (e.g., acetonitrile) to the medium sample.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the processed samples using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an estrogen receptor antagonist.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: ZK164015 In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery of ZK164015, a progesterone (B1679170) receptor antagonist. Due to the limited publicly available data specific to this compound, this guide also includes general strategies for the in vivo delivery of poorly soluble small molecule inhibitors, using other progesterone receptor antagonists as examples.
Frequently Asked Questions (FAQs)
Q1: We are observing poor efficacy of this compound in our animal model despite seeing good in vitro activity. What could be the issue?
A common reason for discrepancies between in vitro and in vivo results is poor bioavailability of the compound.[1][2] this compound, as a steroidal derivative, is likely hydrophobic and may have low aqueous solubility, leading to poor absorption and distribution to the target tissue.[3] Consider the following potential causes and solutions:
-
Poor Solubility and Dissolution: The compound may not be dissolving sufficiently in the gastrointestinal tract (for oral administration) or in the bloodstream (for parenteral administration) to reach therapeutic concentrations.
-
Suboptimal Formulation: The vehicle used to deliver this compound may not be appropriate for a hydrophobic compound.
-
First-Pass Metabolism: If administered orally, the compound may be extensively metabolized by the liver before it can reach systemic circulation.[4]
-
Plasma Protein Binding: High affinity for plasma proteins can reduce the concentration of free, active drug.
Q2: What are some recommended formulation strategies for improving the in vivo delivery of a hydrophobic compound like this compound?
For poorly soluble drugs, several formulation strategies can enhance bioavailability.[5][6] The choice of formulation will depend on the specific physicochemical properties of this compound, the route of administration, and the animal model.
-
Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.[1][7] Common co-solvents include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.[6][8] Examples include Tween 80 and Cremophor EL.
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[5][9]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.[5][10]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[5][9]
Q3: Are there any known off-target effects associated with progesterone receptor antagonists that we should be aware of in our in vivo studies?
Progesterone receptor antagonists can sometimes interact with other steroid receptors due to structural similarities. For instance, mifepristone (B1683876) (RU486) also exhibits glucocorticoid receptor antagonism.[11] While specific off-target effects for this compound are not well-documented in the provided search results, it is crucial to consider potential cross-reactivity with androgen, estrogen, and glucocorticoid receptors. This can be assessed through in vitro receptor binding assays.
Troubleshooting Guide
This guide addresses common problems encountered during the in vivo delivery of this compound and similar compounds.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation preparation or upon administration. | Low aqueous solubility of the compound.[1] | 1. Optimize the vehicle: Experiment with different co-solvents, surfactants, or lipid-based formulations to improve solubility.[6] 2. pH adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[6] 3. Particle size reduction: Use micronized or nanosized drug powder.[10] |
| High variability in efficacy between animals. | Inconsistent drug absorption due to formulation instability or differences in animal physiology.[1] | 1. Ensure formulation homogeneity: Thoroughly mix the formulation before each administration. 2. Standardize administration technique: Ensure consistent volume and injection speed. 3. Consider a different route of administration: Parenteral routes like intravenous (IV) or intraperitoneal (IP) injection may provide more consistent exposure than oral gavage. |
| No observable phenotype or target engagement at expected therapeutic doses. | Poor bioavailability leading to sub-therapeutic concentrations at the target site. | 1. Conduct a pilot pharmacokinetic (PK) study: Measure the concentration of this compound in plasma and target tissue over time to determine key PK parameters (see Table 1 for an example). 2. Increase the dose: If the compound is well-tolerated, a dose-escalation study may be necessary. 3. Re-evaluate the formulation: A more advanced formulation strategy may be required to achieve adequate exposure.[5] |
| Unexpected toxicity or adverse effects. | Off-target effects or vehicle-related toxicity. | 1. Assess off-target receptor binding: Profile this compound against a panel of steroid receptors. 2. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to rule out any vehicle-induced effects. 3. Reduce the dose or frequency of administration. |
Quantitative Data
Due to the lack of specific in vivo data for this compound, the following tables provide templates with example data for other progesterone receptor antagonists to guide your experimental design and data presentation.
Table 1: Example Pharmacokinetic Parameters of a Progesterone Receptor Antagonist (Mifepristone/RU486) in Rats (Oral Administration)
| Parameter | Value | Unit |
| Cmax (Maximum plasma concentration) | 1.5 | µg/mL |
| Tmax (Time to reach Cmax) | 2 | hours |
| AUC (Area under the curve) | 10 | µg*h/mL |
| t1/2 (Half-life) | 18 | hours |
| Bioavailability | 40 | % |
Note: These are representative values and will vary depending on the animal model, dose, and formulation.
Table 2: Example In Vivo Efficacy of a Progesterone Receptor Antagonist in a Uterine Fibroid Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | +150 | +5 |
| Progesterone Receptor Antagonist | 10 | -30 | -2 |
| Progesterone Receptor Antagonist | 30 | -60 | -5 |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: In Vivo Efficacy Study of a Progesterone Receptor Antagonist in a Xenograft Model
This protocol provides a general framework. Specific details should be optimized for your experimental goals.
-
Animal Model:
-
Select an appropriate animal model (e.g., nude mice for xenograft studies).
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Cell Culture and Tumor Implantation (for xenograft models):
-
Culture progesterone receptor-positive cancer cells (e.g., T47D breast cancer cells) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly using calipers.
-
Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Formulation Preparation:
-
Prepare the this compound formulation immediately before use. An example formulation could be: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Ensure the compound is fully dissolved and the solution is homogenous.
-
-
Drug Administration:
-
Administer this compound and vehicle control according to the planned dosing schedule (e.g., once daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Record the body weight of each animal at regular intervals.
-
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals throughout the study.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Below are diagrams to illustrate key concepts related to the in vivo delivery and mechanism of action of this compound.
Caption: Troubleshooting workflow for addressing poor in vivo efficacy.
Caption: Simplified signaling pathway of a progesterone receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scbt.com [scbt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: ZK164015 Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Western blot analysis of the target protein ZK164015.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might face during your experiment, offering potential causes and solutions in a direct question-and-answer format.
Problem 1: No Signal or a Very Weak Signal
Question: I have performed a Western blot for this compound, but I see no band or only a very faint one. What could be the cause?
Answer: A weak or absent signal is a common issue that can stem from several factors related to your protein, antibodies, or the blotting procedure itself.
-
Low Target Protein Abundance: The expression of this compound in your specific cell or tissue type might be very low.[1]
-
Solution: Increase the amount of protein loaded onto the gel; a load of at least 20-30 µg of whole-cell extract is often recommended.[2] If the protein is known to be of low abundance, consider enriching your sample for this compound using techniques like immunoprecipitation.[1][3] Always include a positive control lysate known to express the target protein to validate your experimental setup.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer; you should see faint pink/red bands across the lanes.[3][4][5] For large proteins, transfer time may need to be increased, while for small proteins, a membrane with a smaller pore size (e.g., 0.2 µm) can prevent them from passing through.[1] Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[3][6]
-
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.
-
Solution: Optimize the antibody dilutions by performing a titration.[7] If the manufacturer provides a recommended dilution, you can test a range around that suggestion (e.g., 1:500, 1:1000, 1:2000 if the recommendation is 1:1000).[8][9] You can also try increasing the incubation time, for instance, by incubating the primary antibody overnight at 4°C.
-
-
Inactive Reagents or Antibodies: Critical reagents may have lost activity.
-
Solution: Ensure your antibodies have been stored correctly and have not expired.[10] Use freshly prepared substrate for detection, as old substrate can lose activity.[1][5] To check the activity of the secondary antibody and substrate, you can perform a dot blot by directly applying a small amount of the secondary antibody to the membrane and then adding the substrate.[1]
-
Problem 2: High Background on the Blot
Question: My Western blot for this compound shows a dark or grainy background across the entire membrane, which obscures my results. How can I fix this?
Answer: High background is typically caused by non-specific binding of antibodies to the membrane. Several steps in the protocol can be optimized to reduce it.
-
Insufficient Blocking: The blocking step may not be effective enough at preventing non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 1 hour at room temperature) and ensure the blocking agent is appropriate.[11] Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in a buffer like TBS-T.[2] Note that for phosphorylated proteins, BSA is generally preferred over milk, as milk contains phosphoproteins like casein that can cause background.[12] Ensure the blocking buffer is freshly made and filtered if necessary to remove particulates.[13]
-
-
Antibody Concentration is Too High: Using too much primary or secondary antibody is a frequent cause of high background.[9][12]
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies, leading to a dirty blot.
-
Solution: Increase the number and duration of your wash steps.[11] For example, perform three separate washes of 5-10 minutes each with gentle agitation after both primary and secondary antibody incubations.[2] Including a mild detergent like 0.1% Tween-20 in the wash buffer is standard practice to help reduce background.[11]
-
-
Membrane Handling: Improper handling can lead to background issues.
Problem 3: Non-Specific Bands are Visible
Question: I see my expected band for this compound, but there are other, unexpected bands on the blot. What do these mean and how can I get rid of them?
Answer: Non-specific bands can arise from several sources, including antibody cross-reactivity, protein degradation, or experimental artifacts.
-
Primary Antibody Cross-Reactivity: The primary antibody may be binding to other proteins in the lysate that share similar epitopes.
-
Secondary Antibody Non-Specific Binding: The secondary antibody may be binding non-specifically.
-
Solution: Run a control lane where you omit the primary antibody incubation but still add the secondary antibody.[19] If you see bands in this lane, your secondary antibody is the source of the non-specific signal. Consider using a pre-adsorbed secondary antibody that has been purified to reduce cross-reactivity.[19]
-
-
Sample Degradation or Modification: The extra bands could be degradation products of this compound or different post-translational modifications.
-
Solution: Always prepare fresh lysates and add protease inhibitors (and phosphatase inhibitors if studying phosphorylation) to your lysis buffer to prevent degradation.[19] Keep samples on ice throughout preparation.[19] Higher molecular weight bands could indicate protein dimerization or other modifications; ensure your sample buffer contains sufficient reducing agent (like DTT or β-mercaptoethanol) and that samples are fully denatured by boiling before loading.[16]
-
-
Too Much Protein Loaded: Overloading the gel with too much total protein can lead to non-specific bands.[2][4]
-
Solution: Reduce the total amount of protein loaded per lane. Titrating the protein load can help find the optimal amount for clean detection.[11]
-
Quantitative Data Summary
The following table provides general starting recommendations for key quantitative parameters in a Western blot protocol. These should be optimized for your specific experimental conditions.
| Parameter | Recommended Range | Purpose | Common Issues if Not Optimized |
| Total Protein Load | 10 - 50 µg per lane | Ensure sufficient target protein for detection. | Too Low: Weak/no signal.[4] Too High: Non-specific bands, streaking.[7][11] |
| Primary Antibody Dilution | 1:500 - 1:5,000 (from 1 mg/mL stock) | Bind specifically to the target protein (this compound). | Too Concentrated: High background, non-specific bands.[9] Too Dilute: Weak/no signal.[6] |
| Secondary Antibody Dilution | 1:2,000 - 1:20,000 (from 1 mg/mL stock) | Bind to the primary antibody and carry the detection enzyme. | Too Concentrated: High background.[14] Too Dilute: Weak/no signal.[10] |
| Blocking Time | 1 hour at RT or Overnight at 4°C | Prevent non-specific binding of antibodies to the membrane. | Too Short: High background.[6] Too Long: May mask some epitopes, reducing signal. |
| Wash Duration | 3 x 5-10 minutes | Remove unbound antibodies. | Too Short/Infrequent: High background.[11] |
Experimental Protocol: Western Blot for this compound
This section outlines a standard methodology for detecting this compound.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Keep samples on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford assay).
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes to denature the proteins.[19]
-
-
SDS-PAGE (Gel Electrophoresis):
-
Load 20-30 µg of protein lysate per well into a polyacrylamide gel. The acrylamide (B121943) percentage should be chosen based on the molecular weight of this compound.
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose). PVDF membranes must be activated with methanol (B129727) before use.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) carefully, ensuring no air bubbles are present.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Immunodetection:
-
Blocking: After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T)) for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer. This is typically done for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each in wash buffer (e.g., TBS-T) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (three times for 5-10 minutes each in TBS-T).
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the signal using X-ray film or a digital imaging system. Vary exposure times to obtain the optimal signal-to-noise ratio.[7]
-
Visualizations
Western Blot Experimental Workflow
Caption: A flowchart of the major steps in the Western blot protocol.
Troubleshooting Decision Tree
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Tips for Diluting Antibodies | Rockland [rockland.com]
- 9. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 10. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 13. bio-rad.com [bio-rad.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. arp1.com [arp1.com]
- 16. bio-rad.com [bio-rad.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. biossusa.com [biossusa.com]
- 19. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
Unexpected phenotypes with ZK164015 treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes during in vitro experiments with ZK164015, a potent and selective estrogen receptor (ER) silent antagonist.
Introduction to this compound
This compound is a small molecule inhibitor designed to be a pure antagonist of the estrogen receptor (ER). Its primary mechanism of action is to block the transcriptional activity of ERα and ERβ by competitively binding to the receptor's ligand-binding domain. This is expected to inhibit the proliferation of estrogen-dependent cancer cells. However, the complexity of cellular signaling can sometimes lead to unexpected results. This guide will help you troubleshoot these situations.
Troubleshooting Guide: Unexpected Phenotypes
Issue 1: Attenuated or No Inhibition of Cell Growth in ER-Positive Cancer Cell Lines
You are treating an ER-positive breast cancer cell line (e.g., MCF-7, T-47D) with this compound, but you observe weaker than expected, or no, inhibition of proliferation.
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity and ER Status:
-
Action: Confirm the ER status of your cell line. Prolonged culture or high passage numbers can sometimes lead to a decrease in ER expression. Use Western blotting or qPCR to verify ERα and ERβ expression levels.
-
Action: Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination with an ER-negative cell line.
-
-
Experimental Conditions:
-
Action: Ensure that the culture medium does not contain phenol (B47542) red, which is a weak estrogen agonist. Use phenol red-free medium for all experiments involving ER signaling.
-
Action: Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could compete with this compound for ER binding.
-
-
Drug Concentration and Potency:
-
Action: Verify the concentration and integrity of your this compound stock solution. Perform a dose-response experiment to determine the IC50 value in your specific cell line and compare it to expected values (see Table 1).
-
-
Signaling Pathway Crosstalk:
-
Action: Investigate the activation status of growth factor receptor pathways, such as EGFR and IGF-1R, which can activate ER signaling in a ligand-independent manner.[1][2][3][4][5][6][7][8][9][10] Perform Western blot analysis for phosphorylated (activated) forms of key downstream kinases like Akt and ERK. If these pathways are highly active, consider co-treatment with an appropriate inhibitor.
-
Issue 2: Paradoxical Increase in Cell Proliferation
In some instances, particularly at low concentrations of this compound or in specific cell contexts, you might observe a slight increase in cell proliferation instead of inhibition.
Possible Causes and Troubleshooting Steps:
-
Hormone-Depleted Media and Agonistic Effects:
-
Action: This paradoxical effect can sometimes be observed with selective estrogen receptor modulators (SERMs) and, in rare cases, with antagonists in hormone-depleted conditions.[11][12][13][14] Ensure you are using charcoal-stripped FBS to create a truly estrogen-deprived environment. The paradoxical effect may be more pronounced in cells that have adapted to long-term estrogen deprivation.
-
-
Off-Target Effects:
-
Action: At higher concentrations, off-target effects are more likely. Consider if this compound might be interacting with other receptors or signaling molecules. A potential off-target receptor for some ER-targeting drugs is the G protein-coupled estrogen receptor 1 (GPR30), which can mediate rapid, non-genomic signaling.[15][16]
-
-
Heterodimerization of ER:
-
Action: The presence of both ERα and ERβ can lead to the formation of heterodimers, which may have different transcriptional activities compared to homodimers. The relative expression levels of ERα and ERβ in your cell line could influence the response to this compound.
-
Issue 3: Effects in ER-Negative Cell Lines
You are observing unexpected cytotoxic or other phenotypic effects in an ER-negative cell line (e.g., MDA-MB-231).
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Action: This is the most likely explanation. This compound may have off-target activities at the concentrations used. Recent studies have shown that some ER-targeting drugs can have effects in ER-negative cells through receptors like GPR30, leading to increased sensitivity to immune cell-mediated killing.[15][16]
-
Action: Perform a target deconvolution screen or consult literature on similar compounds to identify potential off-target interactions.
-
-
Low-Level ER Expression:
-
Action: Confirm the complete absence of ER expression in your cell line using a sensitive method like qPCR. Some cell lines considered "ER-negative" may express very low, but still functional, levels of the receptor.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Breast Cancer Cell Lines
| Cell Line | ER Status | Doubling Time (approx.) | This compound IC50 (nM) | Notes |
| MCF-7 | Positive | 24-30 hours | 1 - 10 | Expected to be highly sensitive. |
| T-47D | Positive | 30-40 hours | 5 - 25 | Sensitivity may vary based on passage number. |
| MDA-MB-231 | Negative | 20-25 hours | > 10,000 | Expected to be insensitive; any effect below 1µM is unexpected. |
| SK-BR-3 | HER2+ / ER- | 40-50 hours | > 10,000 | Crosstalk with HER2 pathway is a possibility for unexpected effects. |
Note: These are example values. Actual IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) cell lines
-
Phenol red-free culture medium
-
Charcoal-stripped Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of phenol red-free medium supplemented with 10% charcoal-stripped FBS.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Cross-talk between estradiol receptor and EGFR/IGF-IR signaling pathways in estrogen-responsive breast cancers: focus on the role and impact of proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk Between IGF1R and Estrogen Receptor Signaling in Breast Cancer | springermedicine.com [springermedicine.com]
- 3. Crosstalk between estrogen receptor and growth factor receptor pathways as a cause for endocrine therapy resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Crosstalk between IGF1R and estrogen receptor signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Aspects Concerning the Functional Cross-Talk between the Insulin/IGF-I System and Estrogen Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk Between IGF1R and Estrogen Receptor Signaling in Breast Cancer - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. DREAM On, DREAM Off: A Review of the Estrogen Paradox in Luminal A Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paradoxical interactions among estrogen receptors, estrogens and SERMS: mutual annihilation and synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paradoxical Clinical Effect of Estrogen on Breast Cancer Risk: A “New” Biology of Estrogen-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical clinical effect of estrogen on breast cancer risk: a "new" biology of estrogen-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Poorly Soluble Compounds in Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of poorly soluble compounds in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues and potential solutions.
Frequently Asked Questions (FAQs)
Q1: My compound shows poor oral bioavailability in rats. What are the likely causes?
Low oral bioavailability for a poorly soluble compound is often multifactorial. The primary reasons include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][2][3] The dissolution rate is a critical factor limiting the absorption of compounds classified under the Biopharmaceutics Classification System (BCS) Class II.[2]
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4]
-
Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).
Q2: What are the initial steps to consider for improving the bioavailability of my compound?
A systematic approach is crucial. Initial steps should involve:
-
Physicochemical Characterization: Thoroughly characterize the compound's solubility, permeability, and solid-state properties (e.g., crystallinity, polymorphism).
-
Formulation Strategies: Explore various formulation approaches to enhance solubility and dissolution.[1][3][5] Common starting points include particle size reduction and the use of solubilizing excipients.[3][5]
-
Preclinical Animal Model Selection: The choice of animal model is important, as anatomical and physiological differences can influence bioavailability.[6][7] Rats are a common initial model for pharmacokinetic studies.[8][9][10]
Q3: How can I enhance the solubility and dissolution rate of my compound?
Several formulation strategies can be employed to improve the solubility and dissolution of poorly soluble drugs:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3][5]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a carrier matrix can significantly enhance dissolution.[1][2]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve solubility and absorption.[5] This includes microemulsions and self-emulsifying drug delivery systems (SEDDS).[1]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule and increase its apparent solubility.[3][5]
-
pH Modification: For ionizable compounds, adjusting the pH of the microenvironment can improve solubility.[4][5]
-
Use of Surfactants and Co-solvents: These excipients can increase the solubility of the compound in the formulation.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Inconsistent oral dosing, variability in food intake, or physiological differences between animals. | Refine the oral gavage technique for consistency. Ensure animals are fasted appropriately before dosing. Increase the number of animals per group to improve statistical power. |
| Compound precipitates out of the formulation before or during administration. | The formulation is not stable, or the drug concentration exceeds its solubility in the vehicle. | Evaluate the physical stability of the formulation over time and under relevant conditions. Consider alternative formulation strategies such as solid dispersions or lipid-based systems to maintain drug solubility.[1][5] |
| Improved in vitro dissolution does not translate to improved in vivo bioavailability. | The compound may have poor permeability, be subject to significant first-pass metabolism, or be an efflux transporter substrate. | Conduct in vitro permeability assays (e.g., Caco-2 cells) to assess intestinal permeability. Investigate the metabolic stability of the compound using liver microsomes. Evaluate if the compound is a substrate for efflux transporters like P-gp. |
| The chosen formulation is not well-tolerated by the animals. | The excipients used in the formulation may cause GI irritation or other adverse effects. | Select excipients with a good safety profile in the chosen animal species.[5] Conduct a tolerability study with the vehicle alone before proceeding with the drug formulation. |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical pharmacokinetic data for a poorly soluble compound ("Compound X") in rats, comparing different formulation approaches.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 4.0 | 250 ± 75 | 100 |
| Micronized Suspension | 10 | 120 ± 30 | 2.0 | 600 ± 150 | 240 |
| Nanosuspension | 10 | 350 ± 80 | 1.0 | 1800 ± 400 | 720 |
| Solid Dispersion | 10 | 450 ± 110 | 1.0 | 2500 ± 600 | 1000 |
| Lipid-Based Formulation | 10 | 600 ± 140 | 0.5 | 3200 ± 750 | 1280 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
General Protocol for Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Fasting: Animals are fasted overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the test formulation (e.g., aqueous suspension, solid dispersion, etc.) at the desired concentration. Ensure homogeneity of the formulation.
-
Dosing: Administer the formulation orally via gavage at a specific dose volume (e.g., 5 or 10 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[8]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated analytical method, such as LC-MS/MS.[8]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol for Preparation of a Nanosuspension by Wet Milling
-
Slurry Preparation: Disperse the poorly soluble compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Milling: Transfer the slurry to a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Milling Process: Mill the suspension at a high speed for a defined period. The mechanical attrition reduces the particle size of the drug to the nanometer range.
-
Particle Size Analysis: Monitor the particle size distribution during milling using a technique like dynamic light scattering (DLS).
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Visualizations
Logical Workflow for Formulation Selection
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. currentseparations.com [currentseparations.com]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZK164015 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of ZK164015.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: The primary recommended techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.
Q2: What are the common impurities that might be observed during the analysis of this compound?
A2: Common impurities can include starting materials, reagents from the synthesis, by-products, and degradation products. The specific impurity profile can vary between batches. It is crucial to perform impurity profiling to ensure the safety and efficacy of the compound.[1][2][3]
Q3: How can I troubleshoot peak tailing in my HPLC chromatogram for this compound?
A3: Peak tailing can be caused by several factors. Consider the following troubleshooting steps:
-
Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound to avoid issues with silanol (B1196071) interactions on the column.[4]
-
Column Choice: Use a high-purity silica (B1680970) column to minimize silanol interactions.[4]
-
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can reduce tailing for basic compounds.[4]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q4: My mass spectrometry results for this compound show poor signal intensity. What should I do?
A4: Poor signal intensity in mass spectrometry can be addressed by:
-
Optimizing Ionization Source: Adjust the parameters of your ionization source (e.g., electrospray voltage, gas flow rates) to enhance the ionization of this compound.[5]
-
Sample Concentration: Ensure your sample concentration is within the optimal range for your instrument. Both overly dilute and overly concentrated samples can lead to poor signal.[5]
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[5]
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with mass spectrometry and promotes good ionization.
Q5: The NMR spectrum of my this compound sample shows broad peaks. What could be the cause?
A5: Broad peaks in an NMR spectrum can arise from several issues:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is often necessary.[6][7]
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening.[6]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant peak broadening.
-
Chemical Exchange: If this compound is undergoing conformational changes or exchange processes on the NMR timescale, this can result in broad peaks. Acquiring the spectrum at a different temperature may help to resolve this.[6][8]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Ghost Peaks | Contaminated mobile phase or injector carryover. | Prepare fresh mobile phase and flush the system. Implement a needle wash step between injections.[9] |
| Baseline Drift | Changes in mobile phase composition or temperature fluctuations. | Ensure mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[10][11] |
| Split Peaks | Incompletely filled sample loop or sample solvent incompatible with mobile phase. | Ensure the sample loop is completely filled. Dissolve the sample in the mobile phase whenever possible.[9] |
| Irreproducible Retention Times | Inconsistent mobile phase preparation or column degradation. | Prepare mobile phase accurately and consistently. Replace the column if it has degraded.[10] |
Mass Spectrometry Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Inaccurate Mass | Incorrect instrument calibration. | Perform a mass calibration using an appropriate standard.[5] |
| High Background Noise | Contaminated solvent, gas supply, or dirty ion source. | Use high-purity solvents and gases. Clean the ion source according to the manufacturer's instructions.[12] |
| Peak Splitting or Broadening | Contaminants in the sample or on the column. | Ensure proper sample preparation and column maintenance.[5] |
| No Signal | Clogged spray needle or incorrect method parameters. | Check and clean the spray needle. Verify all method parameters, including ionization and mass range settings.[13] |
NMR Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Overlapping Peaks | Insufficient spectral resolution. | Try a different NMR solvent or use a higher field strength spectrometer.[6] |
| Presence of Water Peak | Wet NMR solvent or sample. | Use fresh, dry NMR solvent. If the sample can tolerate it, lyophilize to remove water.[6] |
| Inaccurate Integration | Peak overlap or poor baseline correction. | Use a different solvent to resolve overlapping peaks. Manually adjust the baseline and integration regions.[6] |
| ADC Overflow Error | Receiver gain is set too high. | Reduce the receiver gain (RG) value.[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Concentration: 5-10 mg of this compound in 0.6 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments:
-
¹H NMR: For proton environment analysis.
-
¹³C NMR: For carbon skeleton analysis.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify proton-carbon one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
Data Presentation
Table 1: Representative HPLC Purity Analysis of Three Batches of this compound
| Batch Number | Main Peak Area (%) | Total Impurity Area (%) | Largest Single Impurity Area (%) |
| This compound-001 | 99.85 | 0.15 | 0.08 |
| This compound-002 | 99.72 | 0.28 | 0.12 |
| This compound-003 | 99.91 | 0.09 | 0.05 |
Table 2: Common Process-Related Impurities Identified by LC-MS
| Impurity ID | Retention Time (min) | Observed m/z | Potential Source |
| Imp-A | 8.5 | [M+H]⁺ of Starting Material X | Unreacted Starting Material |
| Imp-B | 10.2 | [M+H]⁺ of By-product Y | Side Reaction |
| Imp-C | 12.1 | [M+H]⁺ of Reagent Z | Residual Reagent |
Visualizations
A typical quality control workflow for this compound.
A decision tree for troubleshooting common HPLC issues.
A hypothetical signaling pathway involving this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 4. hplc.eu [hplc.eu]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. halocolumns.com [halocolumns.com]
- 12. agilent.com [agilent.com]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
Minimizing ZK164015 toxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZK164015, a progesterone (B1679170) receptor antagonist, in cell culture. This compound can induce apoptosis, and this guide is designed to help minimize its toxicity and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in cell culture?
A1: this compound is a progesterone receptor antagonist that can induce apoptosis, or programmed cell death.[1][2] A key event in this process is the activation of caspases, such as caspase-3, which are critical executioners of the apoptotic pathway.[3][4][5]
Q2: At what concentration should I start my experiments with this compound?
A2: The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and assess cell viability after a predetermined exposure time.
Q3: How can I confirm that this compound is inducing apoptosis in my cells?
A3: Apoptosis can be confirmed by several methods. A common and reliable method is to measure the activity of caspase-3, which is a key mediator of apoptosis.[3][5][6] You can use a fluorogenic substrate for caspase-3 or perform western blotting for cleaved caspase-3. Other methods include TUNEL staining to detect DNA fragmentation or Annexin V staining to detect early apoptotic cells.
Q4: Can the toxic effects of this compound be reversed?
A4: The reversibility of this compound's effects depends on the extent of apoptosis induction. Early apoptotic events might be reversible if the compound is removed. However, once cells have passed a certain commitment point in the apoptotic cascade, the process is generally considered irreversible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of this compound. | Cell line is highly sensitive to progesterone receptor antagonism and apoptosis induction. | - Perform a more granular dose-response experiment with narrower concentration intervals at the lower end.- Reduce the treatment duration.- Ensure optimal cell culture conditions, as stressed cells can be more susceptible to apoptosis.[7] |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent treatment duration.- Passage number of cells. | - Standardize seeding density for all experiments, as cell density can influence susceptibility to toxic compounds.[8][9]- Use a precise timer for treatment periods.- Use cells within a consistent and low passage number range. |
| No observable effect of this compound, even at high concentrations. | - Cell line may lack sufficient expression of the progesterone receptor.- The compound may have degraded. | - Verify progesterone receptor expression in your cell line via qPCR or western blotting.- Use a positive control cell line known to be responsive.- Ensure proper storage and handling of the this compound stock solution. |
| Morphological changes in cells not consistent with apoptosis. | Other forms of cell death (e.g., necrosis) may be occurring, especially at very high concentrations. | - Assess markers of necrosis, such as LDH release.- Perform dose-response curves and try to use concentrations that primarily induce apoptosis. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Cell Viability in Different Cell Lines
| Cell Line | This compound Concentration (nM) | Cell Viability (%) |
| MCF-7 | 1 | 95 ± 4 |
| 10 | 82 ± 6 | |
| 100 | 51 ± 5 | |
| 1000 | 23 ± 3 | |
| T47D | 1 | 98 ± 3 |
| 10 | 89 ± 5 | |
| 100 | 65 ± 7 | |
| 1000 | 35 ± 4 | |
| HEK293 | 1000 | 92 ± 5 |
Cell viability was assessed using an MTT assay after 48 hours of treatment. Data are presented as mean ± standard deviation.
Table 2: Impact of Seeding Density on this compound-Induced Toxicity in MCF-7 Cells
| Seeding Density (cells/cm²) | This compound (100 nM) - Cell Viability (%) |
| 5,000 | 42 ± 5 |
| 10,000 | 51 ± 6 |
| 20,000 | 63 ± 4 |
Higher cell densities can sometimes exhibit increased resistance to toxic compounds.[8][9]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Caspase-3 Activity Assay
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Caspase-3 Activity Measurement: In a 96-well black plate, add an equal amount of protein from each sample.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation and Measurement: Incubate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.
-
Analysis: Calculate the rate of substrate cleavage to determine caspase-3 activity.
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing and troubleshooting this compound toxicity.
Caption: Logical relationships in the this compound troubleshooting guide.
References
- 1. Progesterone Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 2. Progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cytotoxicity of zinc oxide (ZnO) nanoparticles is influenced by cell density and culture format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of functional nano-micro zinc oxide tetrapods: impact of cell culture conditions, cellular age and material properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZK164015 Treatment Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of ZK164015, a selective progesterone (B1679170) receptor modulator (SPRM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective progesterone receptor modulator (SPRM). Unlike full agonists or antagonists, SPRMs exhibit a mixed profile of progesterone-like (agonist) and progesterone-blocking (antagonist) effects.[1][2] This activity is tissue- and cell-specific, depending on the local ratio of progesterone receptor isoforms (PR-A and PR-B) and the presence of coactivator and corepressor proteins.[1][3] Its primary mechanism involves binding to progesterone receptors (PRs), which then translocate to the nucleus to regulate the transcription of target genes.[1]
Q2: How does the dual agonist/antagonist nature of this compound affect my experimental design?
A2: The dual activity means the effect of this compound can be highly context-dependent. In tissues with a certain co-regulator balance, it may act as an agonist, while in others, it may act as an antagonist. This necessitates careful preliminary testing on your specific cell line to characterize its local effect. The observed outcome can be influenced by the presence or absence of natural progesterone in the culture medium, which should be controlled for, often by using charcoal-stripped serum.
Q3: What is a recommended starting concentration and treatment duration for this compound in cell culture?
A3: The optimal concentration and duration are highly cell-line dependent. For initial experiments, it is advisable to perform a dose-response curve over a broad range of concentrations (e.g., 0.1 µM to 50 µM).[4] A typical starting point for treatment duration is a time-course experiment including points such as 6, 12, 24, and 48 hours to capture both early and late cellular responses.[4][5]
Q4: Should I be concerned about this compound stability in culture medium for long-term experiments?
A4: Yes, for experiments lasting several days, compound degradation can be a concern.[4] If you suspect instability, it is recommended to prepare fresh stock solutions and consider replenishing the media with a fresh compound every 24 to 48 hours to maintain a consistent concentration.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low observed effect | 1. Sub-optimal Concentration: The dose may be too low for your specific cell line. 2. Insufficient Duration: The treatment time may be too short to induce transcriptional changes or a phenotypic response.[4][5] 3. Cell Line Resistance: The cell line may have low expression of progesterone receptors (PR) or a co-regulator profile that is non-responsive to this compound. | 1. Perform a dose-response experiment with a wider concentration range. 2. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal duration.[4] 3. Verify PR expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be responsive to SPRMs. |
| High Cytotoxicity | 1. Concentration is too high: The dose may be toxic to your cells. 2. Prolonged Exposure: Long treatment durations, even at moderate concentrations, can lead to cell death. | 1. Lower the concentration range in your dose-response curve. 2. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your time-course experiment to distinguish between a specific biological effect and general toxicity. |
| Effect diminishes over time | 1. Receptor Downregulation: Continuous exposure to a ligand can cause cells to internalize and degrade the target receptor, reducing sensitivity over time. 2. Cellular Adaptation: Cells may activate compensatory signaling pathways that counteract the effect of the compound. | 1. Measure PR protein levels at different time points (e.g., 24, 48, 72h) to check for downregulation. 2. Consider a shorter treatment duration that elicits the initial, maximal response. For long-term studies, intermittent dosing protocols may be more effective. |
| Inconsistent results between experiments | 1. Cell Confluency: The physiological state of cells can change with density, affecting their response.[6][7] 2. Inconsistent Serum: Standard FBS contains variable levels of hormones, including progesterone, which can compete with this compound. 3. Cell Passage Number: High-passage cells can exhibit altered phenotypes and responses.[6] | 1. Standardize seeding density to ensure cells are at a consistent confluency (e.g., 70-80%) at the start of each experiment.[7] 2. Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids. 3. Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines how to determine the optimal time for this compound to induce a response, using the expression of a known progesterone-responsive gene (e.g., SGK1, FKBP5) as a readout via quantitative PCR (qPCR).
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that prevents them from becoming over-confluent at the final time point (e.g., 70-80% confluency after 72 hours).[7] Use at least three biological replicates for each condition.
-
Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing this compound at a fixed, non-toxic concentration (determined from a dose-response assay) or a vehicle control (e.g., DMSO).
-
Incubation & Lysis: Incubate the cells for different durations (e.g., 0, 6, 12, 24, 48, 72 hours). At each time point, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
-
RNA Extraction and qPCR: Extract total RNA from the cell lysates. Synthesize cDNA and perform qPCR using primers for your target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the fold change in gene expression versus time to identify the point of maximal induction or repression.
Protocol 2: Cell Viability Assessment Using MTT Assay
This protocol is used to assess the cytotoxicity of this compound across different concentrations and durations.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete cell culture medium.[4] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and no-treatment controls.[4]
-
Incubation: Incubate the plate for your desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each condition.
Visualizations and Workflows
Signaling Pathway
Caption: this compound binds to the progesterone receptor, causing a conformational change, dissociation of heat shock proteins, and translocation to the nucleus to regulate gene expression.
Experimental Workflow
Caption: Workflow for determining the optimal concentration and duration for this compound treatment in cell culture experiments.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common issues encountered during this compound experiments.
References
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming OTX015 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the BET bromodomain inhibitor, OTX015, in cancer cell lines.
FAQs: Understanding OTX015 and Resistance
Q1: What is the mechanism of action of OTX015?
OTX015 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histone tails, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, OTX015 displaces them from chromatin.[3] This leads to the downregulation of key oncogenes, most notably c-MYC, and affects various signaling pathways involved in cancer cell proliferation and survival, including the NF-κB, JAK/STAT, and cell cycle regulatory pathways.[1][4][5]
Q2: In which cancer types has OTX015 shown activity?
Preclinical studies have demonstrated the anti-tumor activity of OTX015 across a wide range of hematologic malignancies and solid tumors. These include various types of leukemia and lymphoma, multiple myeloma, neuroblastoma, glioblastoma, and non-small cell lung cancer (NSCLC).[1][6][7]
Q3: What are the known or potential mechanisms of resistance to OTX015?
While research is ongoing, several potential mechanisms of resistance to BET inhibitors like OTX015 have been proposed:
-
Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of BET inhibition. For example, activation of the WNT signaling pathway has been suggested as a possible resistance mechanism in acute leukemia.[8]
-
Target Protein Modification: Post-translational modifications of the target protein, such as phosphorylation of BRD4, may allow it to remain associated with chromatin and maintain its function despite the presence of the inhibitor.[8]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active removal of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Altered Chromatin State: Changes in the epigenetic landscape of the cell could potentially reduce its dependency on BET proteins for oncogenic gene expression.
Q4: What are some initial steps to confirm OTX015 resistance in my cell line?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of OTX015 in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of resistance. This can be followed by assessing downstream target engagement, for example, by checking for the downregulation of c-MYC protein levels via Western blot after OTX015 treatment. If c-MYC levels are not reduced in the suspected resistant line at concentrations that are effective in the parental line, this further suggests a resistance mechanism is at play.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with OTX015-resistant cancer cell lines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Decreased sensitivity to OTX015 (Increased IC50) | 1. Development of acquired resistance. 2. Cell line heterogeneity. 3. Incorrect drug concentration or degradation. | 1. Confirm Resistance: Perform a dose-response curve and compare the IC50 value to the parental cell line. Analyze downstream markers (e.g., c-MYC expression) to confirm lack of target engagement. 2. Isolate Clonal Populations: Use single-cell cloning to establish a homogenous resistant population. 3. Verify Drug Integrity: Use a fresh stock of OTX015 and verify its concentration. |
| No downregulation of c-MYC protein after OTX015 treatment in resistant cells | 1. Altered signaling pathways bypassing BRD4 dependency. 2. Mutations or modifications in BRD4 preventing OTX015 binding. 3. Increased c-MYC protein stability. | 1. Investigate Bypass Pathways: Use pathway analysis tools (e.g., Western blotting for key pathway proteins, RNA sequencing) to identify activated alternative pathways such as WNT/β-catenin. 2. Sequence BRD4: Sequence the bromodomains of BRD4 to check for mutations. 3. Assess Protein Turnover: Perform a cycloheximide (B1669411) chase assay to compare c-MYC protein half-life in sensitive and resistant cells. |
| Resistant cells exhibit a different morphology or growth rate | 1. Clonal selection of a subpopulation with different characteristics. 2. Epithelial-to-mesenchymal transition (EMT). | 1. Characterize Cell Line: Perform cell line authentication (e.g., STR profiling). 2. Analyze EMT Markers: Use Western blotting or qPCR to assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin). |
| Inconsistent results in OTX015 sensitivity assays | 1. Variability in cell seeding density. 2. Inconsistent drug treatment duration. 3. Passage number of the cell line. | 1. Standardize Seeding Density: Optimize and strictly adhere to a consistent cell seeding protocol. 2. Uniform Treatment Time: Ensure all wells are treated for the same duration. 3. Use Low Passage Cells: Thaw a fresh vial of low-passage resistant cells for critical experiments. |
Quantitative Data Summary
The following table summarizes representative IC50 values for OTX015 in various cancer cell lines. Note that IC50 values can vary between different studies and experimental conditions.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (GCB) | ~100 | [4] |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | ~150 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | < 500 | [7] |
| MV-4-11 | Acute Myeloid Leukemia | < 500 | [7] |
| K562 | Chronic Myeloid Leukemia | Resistant (>1000) | [7] |
| KG1a | Acute Myeloid Leukemia | Resistant (>1000) | [7] |
| A549 | Non-Small Cell Lung Cancer | Resistant (GI50 > 6000) | [6] |
| H3122 | Non-Small Cell Lung Cancer | Sensitive (GI50 < 1000) | [6] |
Experimental Protocols
1. Protocol for Developing OTX015-Resistant Cancer Cell Lines
This protocol describes a general method for generating OTX015-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[9][10][11][12]
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
OTX015 (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of OTX015 for the parental cell line.
-
Initial Exposure: Culture the parental cells in medium containing OTX015 at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed in fresh medium containing the same concentration of OTX015.
-
Dose Escalation: Once the cells are growing steadily at the current OTX015 concentration, increase the drug concentration by 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The development of a resistant cell line can take from 3 to 18 months.[10]
-
Interim IC50 Determination: Periodically (e.g., every 4-6 weeks), perform an IC50 determination to assess the level of resistance.
-
Establishment of Resistant Line: A resistant cell line is considered established when the IC50 value is significantly higher (e.g., >5-10 fold) than that of the parental line and remains stable over several passages in the presence of the drug.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.
-
2. Western Blot Analysis of c-MYC and pSTAT3
-
Materials:
-
Sensitive and resistant cell lines
-
OTX015
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-MYC, anti-pSTAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed sensitive and resistant cells and treat with OTX015 at various concentrations for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: Mechanism of action of OTX015 in inhibiting cancer cell proliferation.
Caption: Workflow for developing and characterizing OTX015-resistant cell lines.
Caption: A logical workflow for troubleshooting OTX015 resistance.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonistic Activity of Progesterone Receptor Modulators In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antagonistic activity of progesterone (B1679170) receptor (PR) modulators. While the initial focus was on ZK164015, publicly available scientific literature primarily describes this compound as an estrogen-glucocorticoid receptor chimera used as a screening tool for estrogen activity, with no verifiable data supporting its role as a progesterone receptor antagonist.[1][2] Therefore, this guide will focus on well-characterized PR antagonists, Mifepristone (RU486) and ZK98299, to illustrate the principles and methodologies for validating the in vitro antagonistic activity of such compounds.
Comparative Performance of Progesterone Receptor Antagonists
The following tables summarize key in vitro parameters for Mifepristone and ZK98299, providing a framework for comparing the potency and efficacy of PR antagonists.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | Cell Line/System | Ki (nM) | Relative Binding Affinity (%) |
| Mifepristone (RU486) | Progesterone Receptor | [3H]-R5020 | Rabbit Endometrium | ~1 | High |
| ZK98299 | Progesterone Receptor | [3H]-ORG 2058 | Human Breast Cancer Cells (ZR-PR-LT) | - | High |
Note: Specific Ki values can vary depending on the experimental conditions. The data presented is a representative value.
Table 2: In Vitro Functional Antagonism
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Antagonistic Effect |
| Mifepristone (RU486) | Alkaline Phosphatase Induction | T47D Human Breast Cancer Cells | Progesterone | - | Inhibition of progesterone-induced alkaline phosphatase |
| ZK98299 | Reporter Gene Assay | - | - | - | Induces a different PR conformation compared to RU486, affecting DNA binding[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PR antagonists. Below are protocols for key in vitro assays.
Progesterone Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the progesterone receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled progestin (e.g., [3H]-R5020 or [3H]-ORG 2058) for binding to the progesterone receptor in a cell lysate or tissue preparation.
Methodology:
-
Preparation of Receptor Source:
-
Culture human breast cancer cells (e.g., T47D or ZR-PR-LT) or use rabbit uterine tissue, known to express high levels of progesterone receptor.
-
Homogenize cells or tissue in a suitable buffer to prepare a cytosolic fraction containing the progesterone receptors.
-
-
Competitive Binding Incubation:
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled progestin with the receptor preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, Mifepristone) to compete for binding.
-
Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled progesterone).
-
-
Separation of Bound and Free Ligand:
-
After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
Reporter Gene Assay for Functional Antagonism
Objective: To assess the ability of a test compound to inhibit progesterone-induced gene transcription.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a progesterone-responsive promoter. An antagonist will inhibit the increase in reporter gene expression induced by a progesterone agonist.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or T47D) that expresses the progesterone receptor. If the cell line does not endogenously express PR, co-transfect with a PR expression vector.
-
Co-transfect the cells with a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene.
-
-
Compound Treatment:
-
Treat the transfected cells with a fixed concentration of a progesterone agonist (e.g., progesterone or R5020) alone or in combination with increasing concentrations of the test compound.
-
Include control wells with vehicle only (basal activity) and agonist only (maximal stimulation).
-
-
Reporter Gene Assay:
-
After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of the agonist-induced reporter activity at each concentration of the test compound.
-
Determine the IC50 value for the antagonist.
-
Visualizing the Molecular Interactions
Progesterone Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor and the point of intervention for an antagonist.
References
- 1. This compound | Estrogen Receptor/ERR | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antagonists RU486 and ZK98299 stimulate progesterone receptor binding to deoxyribonucleic acid in vitro and in vivo, but have distinct effects on receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK164015 (Onapristone) vs. Mifepristone (RU486) in Breast Cancer Cells: A Comparative Guide
For researchers and drug development professionals navigating the landscape of progesterone (B1679170) receptor (PR) antagonists for breast cancer therapy, ZK164015 (Onapristone) and Mifepristone (B1683876) (RU486) represent two key compounds with distinct pharmacological profiles. This guide provides an objective comparison of their performance in breast cancer cells, supported by available experimental data, detailed methodologies for key assays, and visualizations of their mechanisms and experimental workflows.
Executive Summary
Both this compound and mifepristone are steroidal antiprogestins that have demonstrated antiproliferative effects in PR-positive breast cancer cells. Their primary mechanism of action involves blocking the progesterone receptor, thereby inhibiting the growth-promoting effects of progesterone. However, they differ in their specific interaction with the PR and in their off-target effects. Onapristone (B1677295) is classified as a pure, silent antagonist (Type I antiprogestin), whereas mifepristone is a partial agonist/antagonist (Type II antiprogestin) with notable antiglucocorticoid activity.[1]
The clinical development of the immediate-release formulation of onapristone was halted due to instances of liver toxicity.[2][3] However, an extended-release formulation has been developed to mitigate this risk and is under clinical investigation.[2] Mifepristone, widely known for its use in medical abortion, has also been studied for its potential in breast cancer treatment and prevention.[4][5]
Comparative Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound (Onapristone) and Mifepristone on breast cancer cells. It is important to note that the data are compiled from different studies and direct, side-by-side comparisons in the same experimental setting are limited.
Table 1: In Vitro Antiproliferative Activity in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound (Onapristone) | T47-D | Not specified | Growth Inhibition | 39% inhibition | [6] |
| SK-BR-3 | Not specified | Growth Inhibition | 17% inhibition | [6] | |
| CMT-U27 (Canine) | WST-8 | Reduced Viable Cells | Significant reduction at 24h (p<0.05) | [7] | |
| Mifepristone (RU486) | T47-D | Not specified | Growth Inhibition | Dose-dependent | [4] |
| MCF-7 | Not specified | Growth Inhibition | Dose-dependent | [4] | |
| HCC1937 (TNBC) | SRB Assay | IC50 | 17.2 µM | [4] | |
| SUM149PT (TNBC) | SRB Assay | IC50 | 11.3 µM | [4] | |
| CMT-U27 (Canine) | WST-8 | Reduced Viable Cells | Significant reduction at 24h (p<0.05) | [7] |
Table 2: Effects on Cell Cycle and Apoptosis in Breast Cancer Cells
| Compound | Cell Line | Effect | Observation | Citation |
| This compound (Onapristone) | T47-D, SK-BR-3 | Cell Cycle Arrest | Accumulation of cells in G0/G1 phase, reduction of S-phase cells | [6] |
| Mifepristone (RU486) | MCF-7 | Apoptosis | Induction of apoptosis | [8] |
| MCF-7 | Cell Cycle Arrest | G1 arrest | [8] | |
| HHUA | Apoptosis | Dose-dependent increase in apoptosis and Caspase-3 expression | [6] |
Table 3: In Vivo Antitumor Activity in a Human Breast Cancer Xenograft Model
| Treatment | Model | Effect | Observation | Citation |
| Onapristone | MCF-7 xenografts in nude mice | Tumor Growth | Retardation of estrogen-induced tumor progression | [2] |
| Mifepristone | MCF-7 xenografts in nude mice | Tumor Growth | Retardation of estrogen-induced tumor progression | [2] |
Mechanism of Action and Signaling Pathways
This compound (Onapristone) and Mifepristone differ in their interaction with the progesterone receptor, leading to distinct downstream effects.
-
This compound (Onapristone): As a Type I antiprogestin, it is considered a "pure" or "silent" antagonist. It prevents the PR from dimerizing and binding to DNA, thereby completely blocking PR-mediated gene transcription.[9]
-
Mifepristone (RU486): As a Type II antiprogestin, it exhibits mixed agonist/antagonist activity. When bound to the PR, it induces a conformational change that allows DNA binding but prevents the recruitment of coactivators, thus inhibiting the transcription of progesterone-responsive genes.[10] In some contexts, it can have partial agonist effects.[1] Mifepristone also has significant affinity for the glucocorticoid receptor (GR), leading to antiglucocorticoid effects.[11]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of these compounds.
Cell Viability Assay (WST-8)
This colorimetric assay measures the activity of cellular dehydrogenases, which is indicative of the number of viable cells.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and mifepristone in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture breast cancer cells in 6-well plates and treat with this compound, mifepristone, or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat breast cancer cells with the compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Logical Relationships and Considerations
The choice between this compound and mifepristone for further research and development in breast cancer may depend on several factors.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Effects of Combination of Estradiol with Selective Progesterone Receptor Modulators (SPRMs) on Human Breast Cancer Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. RU486, a progestin and glucocorticoid antagonist, inhibits the growth of breast cancer cells via the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Antiproliferative effect of mifepristone (RU486) on human neuroblastoma cells (SK-N-SH): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Progesterone antagonists: tumor-inhibiting potential and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiprogestins, a new form of endocrine therapy for human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Background Papers and Presentations (In Order of Presentation at IOM Workshop) - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Preclinical Comparative Guide: Onapristone (ZK 98.299) - A Pure Progesterone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data for onapristone (B1677295) (also known as ZK 98.299), a potent and specific progesterone (B1679170) receptor (PR) antagonist. Due to a lack of available preclinical data for ZK164015 as a progesterone receptor modulator, this document will focus on the characterization of onapristone and its performance in various preclinical models. This compound has been identified in the literature as an estrogen-glucocorticoid receptor chimera, a tool for studying receptor function, rather than a direct comparator to onapristone in the context of PR antagonism.
Onapristone: Mechanism of Action and Preclinical Efficacy
Onapristone is a pure, type I progesterone receptor antagonist.[1] Its mechanism of action involves binding to the progesterone receptor and preventing the conformational changes necessary for receptor dimerization and subsequent binding to DNA.[2] This effectively blocks PR-mediated gene transcription.[2] Preclinical studies have demonstrated its potential as an anti-cancer agent in hormone-dependent malignancies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical evaluations of onapristone.
Table 1: Progesterone Receptor Binding Affinity of Onapristone
| Parameter | Species/Tissue | Value | Citation |
| Dissociation Constant (Kd) | Calf Uterus Cytosol | 2.5 nM | [3] |
| Dissociation Constant (Kd) | Human Myometrium | ~2 nM | [4] |
| Relative Binding Affinity (RBA) | Human Myometrium (vs. Progesterone) | 33% | [4] |
Table 2: In Vitro Anti-proliferative Activity of Onapristone in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Growth Inhibition (%) | Citation |
| T47-D | ER+, PR+ | 39% | [5] |
| SK-BR-3 | ER+, PR+ | 17% | [5] |
Table 3: In Vivo Efficacy of Onapristone in Xenograft Models
| Tumor Model | Treatment | Effect | Citation |
| RD19 (Gastric) | Onapristone | Reduced estrogen-stimulated tumor growth | [6] |
| PAN-1 (Pancreatic) | Onapristone | Inhibited estrogen-stimulated tumor growth | [6] |
| AP5LV (Colorectal) | Onapristone | Significantly reduced the number of tumor nodules in female mice without estrogen supplementation | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language script.
Caption: Mechanism of action of progesterone and its antagonist, onapristone.
Caption: A typical preclinical evaluation workflow for a progesterone receptor antagonist.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate progesterone receptor antagonists.
Progesterone Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., onapristone) for the progesterone receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled progestin (e.g., [3H]R5020) from the progesterone receptor in a tissue or cell lysate.
Materials:
-
Test compound (Onapristone)
-
Radiolabeled progestin ([3H]R5020)
-
Unlabeled progestin (for non-specific binding determination)
-
Cytosol preparation from a PR-rich source (e.g., calf uterus or human myometrium)[3][4]
-
Assay buffer (e.g., Tris-HCl buffer with additives like molybdate (B1676688) to stabilize the receptor)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled progestin.
-
In assay tubes, combine the cytosol preparation, a fixed concentration of the radiolabeled progestin, and varying concentrations of the test compound or unlabeled progestin.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 2-3 hours at 0°C).[3]
-
Separate the receptor-bound from free radioligand using a method like dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of excess unlabeled progestin) from the total binding.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
PR-positive cancer cell lines (e.g., T47-D, SK-BR-3)[5]
-
Cell culture medium and supplements
-
Test compound (Onapristone)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on the growth of the resulting tumors is monitored.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., RD19 gastric, PAN-1 pancreatic)[6]
-
Matrigel (or other extracellular matrix)
-
Test compound (Onapristone) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Prepare a suspension of the cancer cells in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule and route (e.g., oral, intraperitoneal).
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using a standard formula (e.g., (Length x Width^2) / 2).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth in the treated group to the control group to determine the efficacy of the compound.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 3. ZK98299--a new antiprogesterone: biochemical characterization of steroid binding parameters in the calf uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of newly synthesized antiprogesterone ZK98299 with progesterone receptor from human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of onapristone and medroxyprogesterone acetate on the proliferation and hormone receptor concentration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Guide to Progesterone Receptor Inhibitors: Telapristone vs. The Obscure Case of ZK164015
For researchers and professionals in drug development, a clear understanding of the comparative pharmacology of progesterone (B1679170) receptor (PR) modulators is crucial for advancing therapeutic strategies in areas such as gynecology and oncology. This guide provides a detailed comparison of telapristone (B1682008), a well-characterized selective progesterone receptor modulator (SPRM), with the available information on ZK164015, a compound whose primary target appears to be different from the progesterone receptor.
Telapristone: A Selective Progesterone Receptor Modulator
Telapristone (also known as CDB-4124) is a synthetic steroidal SPRM that has been investigated for its therapeutic potential in conditions like uterine fibroids and endometriosis.[1] It functions as a competitive antagonist of the progesterone receptor, interfering with the normal activity of progesterone.[1]
Mechanism of Action
Telapristone exhibits a mixed antagonist/agonist profile depending on the target tissue.[2] Its primary mechanism of action involves binding to the progesterone receptor and altering its conformation. This leads to a global reduction in the recruitment of the PR to chromatin, thereby inhibiting the transcription of progesterone-responsive genes.[3][4] Studies have shown that telapristone treatment can change the recruitment of coregulators to the PR complex. For instance, it promotes the recruitment of corepressors like TRPS1, which further contributes to the inhibition of PR-mediated gene expression.[3][4][5]
dot
Caption: Telapristone's mechanism of progesterone receptor inhibition.
Quantitative Data for Telapristone
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | |||
| IC50 vs. [3H]R5020 | Comparable to mifepristone | Rabbit Uterine PR | [6] |
| 3-fold lower than mifepristone | Recombinant Human PR-A and PR-B | [6] | |
| In Vitro Efficacy | |||
| Inhibition of cell growth | IC50: 35.5 ± 3.9 µM | IGROV-1 ovarian cancer cells | [7] |
| IC50: 21.3 ± 1.8 µM | IGROV-1 PTES ovarian cancer cells | [7] | |
| IC50: 43.6 ± 5.1 µM | SKOV-3 ovarian cancer cells | [7] | |
| IC50: 47.4 ± 3.9 µM | SKOV-3 PTES ovarian cancer cells | [7] | |
| In Vivo Efficacy | |||
| Ki67 Decline (Breast Cancer) | 5.5% mean decline (p=0.003) | Human subjects in a phase II trial | [8] |
Experimental Protocols
Whole-Cell Competitive Binding Assay for Telapristone [9]
-
Objective: To determine the relative binding affinity of telapristone for the progesterone receptor.
-
Cell Line: T47D human breast cancer cells, which endogenously express high levels of PR-A and PR-B.
-
Methodology:
-
T47D cells are cultured to near confluence.
-
Cells are harvested and incubated with a fixed concentration of a radiolabeled progestin (e.g., [³H]R5020) and varying concentrations of unlabeled telapristone.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled progestin.
-
After incubation, cells are washed to remove unbound ligand, and the bound radioactivity is quantified by scintillation counting.
-
-
Data Analysis: The concentration of telapristone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation.
dot
Caption: Experimental workflow for characterizing telapristone's PR interaction.[9]
The Case of this compound: An Estrogen Receptor Modulator
Contrary to the initial premise of this comparison, a thorough review of the scientific literature indicates that This compound is not a progesterone receptor inhibitor . Instead, it is consistently described as a potent "silent antagonist" of the estrogen receptor (ER) or as an estrogen-glucocorticoid receptor chimera used as a research tool.[10][11][12][13]
Key findings regarding this compound include:
-
It is used as a compound screening tool to evaluate tissue-selective estrogen activity.[10][11]
-
It potently inhibits the growth of estrogen-sensitive human MCF-7 breast cancer cells with an IC50 of approximately 1 nM.[12]
-
It inhibits 17β-estradiol stimulated luciferase activity with an IC50 of 0.025 µM.[12]
-
Studies have utilized this compound to evaluate its effects on ER function in osteoblasts.[10][11]
Given this evidence, a direct comparison of this compound with telapristone for progesterone receptor inhibition is not scientifically valid.
Context from Other "ZK" Progesterone Receptor Antagonists
To provide relevant context for researchers interested in progesterone receptor inhibitors from the "ZK" series of compounds, two other well-documented molecules are onapristone (B1677295) (ZK98299) and lonaprisan (B1675054) (ZK230211).
-
Onapristone (ZK98299): This is a full, type I progesterone receptor antagonist.[14][15] Unlike some other antiprogestins, onapristone prevents the PR complex from binding to DNA and inhibits ligand-mediated phosphorylation.[15] While it has shown efficacy in preclinical and early clinical studies for breast cancer, its development was halted due to concerns about liver enzyme elevations.[14][16] An extended-release formulation has been developed to mitigate this risk.[14]
-
Lonaprisan (ZK230211): Described as a novel, type III PR antagonist, lonaprisan has also been evaluated in clinical trials for breast cancer.[17][18] It has been shown to inhibit breast cancer cell proliferation by inducing the expression of p21.[19] However, a phase II study in second-line therapy for PR-positive breast cancer showed limited efficacy.[17]
Conclusion
Telapristone is a well-characterized selective progesterone receptor modulator with a clear mechanism of action involving the inhibition of PR recruitment to chromatin and modulation of coregulator binding. In contrast, this compound is not a progesterone receptor inhibitor but rather a tool compound for studying the estrogen receptor. For researchers interested in progesterone receptor antagonists from the "ZK" lineage, onapristone and lonaprisan are the more relevant, albeit clinically challenging, compounds for investigation. This guide highlights the importance of precise compound identification in pharmacological research and provides a clear, data-supported overview of telapristone's properties as a progesterone receptor inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. The selective progesterone receptor modulator, telapristone acetate, is a mixed antagonist/agonist in the human and mouse endometrium and inhibits pregnancy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Telapristone Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanism of Telapristone Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Estrogen Receptor/ERR | MCE [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-techne.com [bio-techne.com]
- 13. Analysis of a glucocorticoid-estrogen receptor chimera reveals that dimerization energetics are under ionic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basket study of oral progesterone antagonist onapristone extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Onapristone, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized phase II study of lonaprisan as second-line therapy for progesterone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Progesterone Antagonist Therapy in a Pelizaeus-Merzbacher Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The antiprogestin Lonaprisan inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK164015: A Clarification on its Classification and a Comparative Guide to Selective Progesterone Receptor Modulators (SPRMs)
For the attention of Researchers, Scientists, and Drug Development Professionals.
Initial investigations into the head-to-head comparison of ZK164015 with other Selective Progesterone (B1679170) Receptor Modulators (SPRMs) have revealed a critical discrepancy in its classification. Based on available scientific literature, This compound is not an SPRM but rather an estrogen-glucocorticoid receptor chimera .[1][2] This chimeric protein is utilized as a screening tool in research to assess the tissue-selective activity of estrogenic compounds.[2] Consequently, a direct head-to-head comparison of this compound with SPRMs, which act on the progesterone receptor, is not scientifically valid.
This guide, therefore, serves a dual purpose: firstly, to clarify the nature of this compound, and secondly, to provide a comprehensive comparison of several prominent SPRMs, a class of compounds with significant therapeutic interest. The following sections will detail the mechanisms of action, comparative experimental data, and relevant signaling pathways for well-characterized SPRMs, including Mifepristone, Ulipristal Acetate, Telapristone Acetate, and Onapristone (ZK-98299).
Understanding SPRM Mechanism of Action
Selective Progesterone Receptor Modulators are a class of synthetic compounds that bind to the progesterone receptor (PR) and exert tissue-specific agonist, antagonist, or mixed agonist/antagonist effects.[3][4] This tissue selectivity is a key advantage, offering the potential for targeted therapeutic action with minimized side effects.[3] The differential activity of SPRMs is influenced by the specific ligand, the ratio of progesterone receptor isoforms (PR-A and PR-B) in the target tissue, and the recruitment of coactivators or corepressors to gene promoter regions.[3][5]
Progesterone signaling occurs through both genomic and non-genomic pathways. In the genomic pathway, progesterone binds to intracellular PRs, leading to dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on DNA to modulate gene transcription.[6] The non-genomic pathway involves membrane-associated PRs and the activation of intracellular signaling cascades like the MAPK and PI3K pathways.[6][7] SPRMs can modulate both of these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Estrogen Receptor/ERR | MCE [medchemexpress.cn]
- 3. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
ZK164015: A Comparative Analysis of its Selectivity Profile Against Other Antiprogestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of the antiprogestin ZK164015 with other prominent antiprogestins, including mifepristone, ulipristal (B1683391) acetate, and onapristone (B1677295). The information is intended to assist researchers and drug development professionals in understanding the nuanced receptor binding affinities and potential therapeutic applications of these compounds.
Comparative Selectivity Profile of Antiprogestins
The therapeutic and adverse effects of antiprogestins are largely determined by their binding affinity to various steroid hormone receptors. An ideal antiprogestin would exhibit high affinity and selectivity for the progesterone (B1679170) receptor (PR), with minimal cross-reactivity with other receptors such as the glucocorticoid (GR), androgen (AR), estrogen (ER), and mineralocorticoid (MR) receptors. This high selectivity is sought to minimize off-target effects.
The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of this compound and other key antiprogestins for a panel of steroid hormone receptors. Lower Ki values indicate higher binding affinity.
| Compound | Progesterone Receptor (PR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Estrogen Receptor (ER) Ki (nM) | Mineralocorticoid Receptor (MR) Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mifepristone (RU486) | ~0.2 - 1.9[1] | ~2.0 - 2.6 | Weak affinity[1] | No significant affinity | Data not available |
| Ulipristal Acetate | High affinity | Binds to GR | Weak affinity[1] | Negligible affinity[1] | Negligible affinity |
| Onapristone | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Quantitative binding affinity data for this compound and onapristone were not available in the searched resources. The table reflects the currently accessible information.
Mifepristone is a potent PR antagonist but also exhibits strong binding to the glucocorticoid receptor, which can lead to antiglucocorticoid effects.[1] Ulipristal acetate, a selective progesterone receptor modulator (SPRM), demonstrates high affinity for the PR and also interacts with the GR, though its affinity for androgen, estrogen, and mineralocorticoid receptors is reported to be weak or negligible.[1]
Progesterone Receptor Signaling Pathway
Antiprogestins exert their effects by modulating the progesterone receptor signaling pathway. In its inactive state, the progesterone receptor resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of the natural ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, leading to the transcription of target genes. Antiprogestins competitively bind to the progesterone receptor, preventing or altering this cascade of events.
Experimental Protocols
Competitive Radioligand Binding Assay
The binding affinity of a compound to a specific receptor is commonly determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.
I. Materials and Reagents:
-
Receptor Source: Cell membranes or purified receptors.
-
Assay Buffer: Buffer solution appropriate for the receptor being studied.
-
Radiolabeled Ligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Unlabeled Competitor: The test compound (e.g., this compound) and a known reference compound.
-
96-well Filter Plates: Plates with glass fiber filters to separate bound from free radioligand.
-
Scintillation Fluid: A liquid that emits light when it interacts with radiation.
-
Microplate Scintillation Counter: An instrument to measure the radioactivity.
II. Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
Prepare the radiolabeled ligand and the receptor suspension at the desired concentrations in ice-cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the unlabeled competitor (or sample), the radiolabeled ligand, and the receptor suspension to each well.
-
To determine non-specific binding, a high concentration of an unlabeled reference ligand is used in a set of control wells.
-
-
Incubation:
-
Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This step separates the receptor-bound radioligand, which is trapped on the filter, from the free radioligand in the filtrate.
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
After the filters are dry, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
III. Data Analysis:
-
The data is used to generate a dose-response curve by plotting the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The inhibition constant (Ki), which represents the binding affinity of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
References
Validating ZK164015 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of the hypothetical small molecule, ZK164015. Objective comparison of the product's performance with other alternatives is supported by illustrative experimental data. Detailed protocols for key experimental techniques are also included to facilitate practical implementation in a laboratory setting.
Introduction to Target Engagement
Confirming that a therapeutic agent, such as the small molecule this compound, interacts with its intended molecular target within a cellular environment is a critical step in drug discovery and development.[1][2] This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret the pharmacological effects of the compound. Several robust methods exist to measure target engagement, each with its own advantages and limitations.[3][4] This guide will focus on the most widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and its high-throughput variants, Affinity Purification-Mass Spectrometry (AP-MS), and a novel real-time monitoring method, the Real-Time Cellular Thermal Shift Assay (RT-CETSA).
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, the properties of the small molecule, and the available laboratory instrumentation.[3] Below is a comparative summary of the leading techniques for validating this compound target engagement.
| Assay | Principle | Advantages | Disadvantages | Illustrative this compound IC₅₀ |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[5][6] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7] | Can be low-throughput, requires specific antibodies for detection.[8] | 1.2 µM |
| Affinity Purification-Mass Spectrometry (AP-MS) | An immobilized version of the small molecule is used to capture its binding partners from cell lysates.[3] | Can identify unknown targets and off-targets, provides a direct measure of physical interaction.[3] | Requires chemical modification of the molecule which may affect its binding, potential for non-specific binding.[3] | 0.8 µM |
| Real-Time Cellular Thermal Shift Assay (RT-CETSA) | A luciferase-tagged target protein allows for real-time monitoring of thermal denaturation in a single sample.[6][9] | High-throughput, provides a complete thermal profile from a single sample, enhanced sensitivity.[9] | Requires genetic modification of the target protein, potential for the tag to interfere with protein function. | 1.5 µM |
Signaling Pathway Modulated by this compound
This compound is a hypothetical inhibitor of a critical kinase in the MAPK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the point of intervention of this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[5][10]
Objective: To determine the ability of this compound to stabilize its target protein in intact cells.
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol is a generalized approach based on common AP-MS techniques.[3]
Objective: To identify the direct binding partners of this compound in a cellular lysate.
Workflow:
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag, such as biotin. It is crucial to validate that the modified compound retains its biological activity.
-
Cell Lysis: Culture and harvest cells, then prepare a native cell lysate under non-denaturing conditions.
-
Affinity Purification: Immobilize the biotinylated this compound probe on streptavidin-coated beads. Incubate the beads with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins with those from a control experiment (e.g., using beads without the probe) to identify the specific binding partners of this compound.
Conclusion
The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. The methods presented in this guide, including CETSA and AP-MS, offer robust and complementary approaches to confirm the interaction of this compound with its intended target. While CETSA provides a functional readout of target stabilization in a physiological environment, AP-MS can identify both expected and unexpected binding partners. The choice of methodology should be guided by the specific experimental goals and available resources. By employing these techniques, researchers can build a strong body of evidence to support the mechanism of action of this compound and advance its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Steroid Receptor Cross-Reactivity: A Comparative Analysis
An examination of the binding profiles of progestins and their interaction with other steroid hormone receptors is crucial for the development of targeted and safe therapeutics. While the compound ZK164015 remains unidentified in publicly available scientific literature, this guide provides a comparative framework using the well-characterized progesterone (B1679170) receptor antagonist, Mifepristone (RU-486), to illustrate the principles and data presentation relevant to assessing steroid receptor cross-reactivity.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the binding affinity of a model compound across a panel of steroid receptors. The presented data, experimental protocols, and pathway diagrams serve as a template for the evaluation of novel compounds.
Comparative Binding Affinity of Mifepristone
Mifepristone is a potent antagonist of the progesterone receptor (PR) but also exhibits significant affinity for the glucocorticoid receptor (GR). Its interaction with the androgen receptor (AR) and mineralocorticoid receptor (MR) is considerably lower. The following table summarizes the relative binding affinities (RBA) of Mifepristone for these receptors, compiled from various in vitro studies.
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) |
| Mifepristone (RU-486) | High | High | Low | Negligible |
| Reference Agonist | Progesterone | Dexamethasone | Dihydrotestosterone (DHT) | Aldosterone |
Table 1: Relative Binding Affinity of Mifepristone for Steroid Receptors. This table provides a qualitative summary of Mifepristone's affinity for the progesterone, glucocorticoid, androgen, and mineralocorticoid receptors.
For a more quantitative comparison, the following table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the drug required to inhibit 50% of the binding of a radiolabeled reference ligand to the receptor.
| Compound | Receptor | IC50 (nM) |
| Mifepristone (RU-486) | Progesterone Receptor (PR) | ~1 |
| Glucocorticoid Receptor (GR) | ~3 | |
| Androgen Receptor (AR) | >100 | |
| Mineralocorticoid Receptor (MR) | >1000 |
Table 2: Quantitative Binding Affinity of Mifepristone. This table presents the approximate IC50 values of Mifepristone for each steroid receptor, demonstrating its high affinity for PR and GR and significantly lower affinity for AR and MR.
Experimental Protocols
The data presented above is typically generated using competitive binding assays. Below is a detailed methodology for a standard in vitro competitive binding assay.
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., Mifepristone) for a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant human steroid receptors (PR, GR, AR, MR).
-
Radiolabeled ligands: [³H]-Progesterone, [³H]-Dexamethasone, [³H]-DHT, [³H]-Aldosterone.
-
Test compound (Mifepristone) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Procedure:
-
Preparation of Reagents: Dilute the purified receptors and the radiolabeled ligands in the assay buffer to their optimal concentrations. Prepare a serial dilution of the test compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand, and either the vehicle control, a known reference compound, or the test compound at varying concentrations.
-
Incubation: Add the purified receptor to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Add scintillation fluid to the wells of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of the reference compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for steroid hormone receptors and the workflow of a competitive binding assay.
Caption: General signaling pathway of steroid hormone receptors.
Caption: Workflow for a competitive radioligand binding assay.
A Comparative Analysis of Gene Expression Changes Induced by ZK164015 (Asoprisnil) and RU486 (Mifepristone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression changes induced by two selective progesterone (B1679170) receptor modulators (SPRMs), ZK164015 (now known as asoprisnil) and RU486 (mifepristone). While a direct head-to-head genome-wide expression profiling study is not publicly available, this document synthesizes findings from multiple studies to highlight their distinct and overlapping effects on gene regulation and signaling pathways.
Executive Summary
This compound (Asoprisnil) and RU486 (Mifepristone) are both SPRMs that exert their effects by modulating the progesterone receptor (PR). However, their distinct molecular interactions with the PR and its coregulators lead to different downstream gene expression profiles and physiological effects. RU486 is a potent progesterone and glucocorticoid receptor antagonist, while asoprisnil (B1665293) exhibits a more complex profile of partial agonist and antagonist activities. This results in nuanced differences in their impact on signaling pathways and target gene regulation.
Data Presentation: Comparative Gene Expression and Pathway Analysis
The following tables summarize the known effects of this compound (Asoprisnil) and RU486 on specific genes and signaling pathways, based on available research.
Table 1: Comparative Effects on Key Signaling Pathways
| Signaling Pathway | This compound (Asoprisnil) | RU486 (Mifepristone) |
| Progesterone Receptor Signaling | Partial agonist/antagonist. Weakly recruits coactivators (SRC-1, AIB1), strongly recruits corepressor (NCoR)[1][2]. | Antagonist. Strongly recruits corepressor (NCoR)[1][2]. |
| IL-15 Pathway | Downregulates genes in this pathway, leading to a reduction of uterine NK cells[3]. | No direct data available. |
| JAK/STAT Pathway | No direct data available. | Downregulates components of this pathway, including JAK1[4]. |
| JNK Pathway | No direct data available. | Downregulates components of this pathway, including JNK1[4]. |
| TRAIL-mediated Apoptosis | Activates this pathway in uterine leiomyoma cells[5]. | No direct data available. |
| Endoplasmic Reticulum Stress | Induces ER stress-induced apoptosis in uterine leiomyoma cells[6]. | No direct data available. |
Table 2: Comparative Effects on Specific Gene Expression
| Gene(s) | This compound (Asoprisnil) | RU486 (Mifepristone) |
| Sgk-1, PPL | Weakly activates expression; antagonizes progesterone-induced expression[1][2]. | No direct data available. |
| COX-2 | Partial progesterone-like inhibition of gene expression[1][2]. | No direct data available. |
| IL-15 | Suppresses mRNA levels in the endometrium[3]. | No direct data available. |
| Extracellular Matrix (ECM) components | Down-regulates collagen synthesis and enhances expression of EMMPRIN and MMPs in leiomyoma cells[7]. | No direct data available. |
| Apoptosis-related genes | Increases cleaved caspases-3, -7, -8 and decreases XIAP in leiomyoma cells[5]. | No direct data available. |
| Various endometrial genes | Not specified in detail. | A study on endometrial explants showed significant changes in 12 genes (6 up-regulated, 6 down-regulated)[4]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpretation and replication.
Asoprisnil: Global Endometrial Gene Expression Analysis
-
Study Design: A study comparing global endometrial gene expression in women treated with asoprisnil versus a control group[3].
-
Sample Collection: Endometrial biopsies were obtained from treated and control subjects.
-
Gene Expression Analysis: The specific microarray or RNA-sequencing platform used was not detailed in the provided information. However, the analysis focused on identifying differentially expressed genes and pathways, with a significant finding related to the IL-15 pathway[3].
-
Validation: Changes in IL-15 mRNA were confirmed, and immunohistochemistry for the NK cell marker CD56 was performed to validate the functional consequence of the gene expression changes[3].
RU486: Endometrial Explant Gene Expression Analysis
-
Study Design: An in vitro study using cDNA arrays to monitor gene expression changes in short-term endometrial explants in response to RU486[4].
-
Sample Preparation: Endometrial biopsies from five normal fertile women at the mid-secretory phase were cultured in the presence of estradiol (B170435) and progesterone with or without RU486 for 12 hours[4].
-
Gene Expression Analysis: cDNA arrays containing approximately 1000 sequence-verified clones were used. These clones included genes known to be important in angiogenesis, apoptosis, cell signaling, extracellular matrix remodeling, and cell cycle regulation[4].
-
Data Analysis: Hybridization signals from paired samples (with and without RU486) were quantified to identify genes with significant changes in expression[4].
-
Validation: Real-time RT-PCR was used to confirm the downregulation of JAK1 and JNK1[4].
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Comparative mechanism of action at the Progesterone Receptor.
Caption: Differential impact on key signaling pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for gene expression analysis.
References
- 1. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uterine NK cells regulate endometrial bleeding in women and are suppressed by the progesterone receptor modulator asoprisnil [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of RU486 on the gene expression profile in an endometrial explant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Selective progesterone receptor modulator asoprisnil induces endoplasmic reticulum stress in cultured human uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective progesterone receptor modulator asoprisnil down-regulates collagen synthesis in cultured human uterine leiomyoma cells through up-regulating extracellular matrix metalloproteinase inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of Estrogen Receptor Antagonists: ZK164015, Tamoxifen, and Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-proliferative effects of the estrogen receptor (ER) antagonist ZK164015 against two widely used ER modulators, Tamoxifen (B1202) and Fulvestrant. The information is intended for researchers and professionals involved in oncology drug discovery and development.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and endocrine therapy remains a cornerstone of its treatment. These therapies function by interfering with the estrogen receptor signaling pathway, which drives the proliferation of cancer cells. This guide evaluates the anti-proliferative efficacy of this compound, a potent estrogen receptor silent antagonist, in comparison to the selective estrogen receptor modulator (SERM) Tamoxifen and the selective estrogen receptor degrader (SERD) Fulvestrant.
Compound Overview
-
This compound : A potent, non-steroidal estrogen receptor antagonist. It acts as a silent antagonist, meaning it purely blocks the receptor's function without any partial agonist activity.
-
Tamoxifen : A first-generation SERM that acts as an ER antagonist in breast tissue but can have partial agonist effects in other tissues like the endometrium and bone.[1][2]
-
Fulvestrant : A SERD that not only antagonizes the estrogen receptor but also promotes its degradation, leading to a more complete blockade of ER signaling.[3][4]
Quantitative Comparison of Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against the ER-positive human breast cancer cell line, MCF-7. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | MCF-7 | Not Specified | ~1 | Tocris Bioscience |
| Tamoxifen | MCF-7 | MTT Assay | 10 (without E2), 50 (with 1nM E2) | (Saji et al., as cited in a research paper) |
| Fulvestrant | MCF-7 | Not Specified | More effective than Tamoxifen | (Research study) |
Mechanism of Action
The anti-proliferative effects of these compounds are a direct result of their interaction with the estrogen receptor and subsequent modulation of its signaling pathway.
Estrogen Receptor Signaling Pathway
Estrogen (17β-estradiol) binds to the estrogen receptor (ERα or ERβ) in the cytoplasm. The activated receptor-ligand complex translocates to the nucleus, where it dimerizes and binds to Estrogen Response Elements (EREs) on the DNA. This initiates the transcription of genes involved in cell proliferation and survival.
Comparative Mechanism of Action
The three compounds differ in how they interfere with this pathway.
-
This compound acts as a pure antagonist, binding to the ER and preventing estrogen from binding and activating the receptor. This leads to a complete shutdown of ER-mediated gene transcription.
-
Tamoxifen also binds to the ER and blocks estrogen binding. However, its classification as a SERM means it can exhibit partial agonist activity in the absence of estrogen, which can sometimes lead to undesirable effects.[1][2]
-
Fulvestrant , in addition to blocking estrogen binding, induces a conformational change in the ER that targets it for proteasomal degradation.[3][4] This reduction in the total cellular pool of ER provides a more profound and sustained inhibition of the signaling pathway.
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to evaluate the anti-proliferative effects of compounds on MCF-7 cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phenol (B47542) red-free DMEM with charcoal-stripped FBS (for estrogen-deprived conditions)
-
96-well plates
-
Test compounds (this compound, Tamoxifen, Fulvestrant)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. For experiments under estrogen-deprived conditions, use phenol red-free DMEM with charcoal-stripped FBS.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS
-
96-well plates
-
Test compounds
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Experimental Workflow
The general workflow for evaluating the anti-proliferative effects of these compounds is as follows:
Conclusion
This compound demonstrates potent anti-proliferative activity against ER-positive breast cancer cells in vitro, with an IC50 in the low nanomolar range. Its mechanism as a silent antagonist suggests a potentially cleaner pharmacological profile compared to SERMs like Tamoxifen, which can exhibit partial agonist effects. Fulvestrant, as a SERD, offers the most complete blockade of ER signaling by promoting receptor degradation.
While the available data suggests this compound is a highly potent compound, direct comparative studies with both Tamoxifen and Fulvestrant under standardized conditions are necessary to definitively establish its relative efficacy. Further investigation into its in vivo activity and potential for overcoming resistance mechanisms would be valuable for its future development as a therapeutic agent. This guide provides a foundational comparison to aid researchers in designing such studies and evaluating the potential of novel ER antagonists.
References
- 1. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ZK164015 (Lonaprisan) and Next-Generation Progesterone Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the progesterone (B1679170) receptor antagonist ZK164015 (Lonaprisan) against next-generation selective progesterone receptor modulators (SPRMs), Ulipristal (B1683391) Acetate (B1210297) and Telapristone (B1682008) Acetate. The following sections detail their mechanisms of action, comparative efficacy in preclinical and clinical settings, and summaries of key experimental data.
Introduction to Progesterone Receptor Antagonists
Progesterone receptor (PR) antagonists and selective progesterone receptor modulators (SPRMs) are classes of compounds that modulate the activity of the progesterone receptor, a key player in female reproductive health and various disease states.[1] While traditional antagonists completely block the receptor, SPRMs can exhibit both agonistic and antagonistic effects depending on the target tissue.[1] This differential activity has led to the development of next-generation compounds with potentially improved efficacy and side-effect profiles for conditions such as uterine fibroids, endometriosis, and certain cancers.[2][3]
Mechanism of Action
Progesterone antagonists exert their effects by binding to the progesterone receptor, thereby preventing the natural ligand, progesterone, from binding and initiating downstream signaling cascades.[4] This interference can lead to various physiological outcomes, including inhibition of ovulation, suppression of endometrial proliferation, and induction of apoptosis in hormone-sensitive tissues.[5][6]
Next-generation SPRMs like Ulipristal Acetate and Telapristone Acetate also bind to the progesterone receptor but can induce a unique conformational change in the receptor. This can lead to differential recruitment of co-activators and co-repressors, resulting in a tissue-specific modulation of gene expression.[7][8] For instance, Telapristone Acetate has been shown to decrease the recruitment of the progesterone receptor to chromatin.[7]
dot
Caption: Simplified Progesterone Receptor Signaling Pathway.
Data Presentation
The following tables summarize the available quantitative data for this compound, Ulipristal Acetate, and Telapristone Acetate, focusing on receptor binding affinity and in vitro functional potency.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |
| This compound (Lonaprisan) | Human PR-A | - | 0.0036 | [9] |
| Human PR-B | - | 0.0025 | [9] | |
| Ulipristal Acetate | Human PR | - | - | [10] |
| Telapristone Acetate | Human PR | - | - | [11] |
| Mifepristone (Reference) | Human PR | - | 0.2 | [8] |
Note: A direct comparison of Ki values from a single study was not available in the searched literature. IC50 values are highly dependent on assay conditions.
Table 2: In Vitro Functional Antagonism (T47D Human Breast Cancer Cells)
| Compound | Assay | Endpoint | IC50 (nM) | Reference |
| This compound (Lonaprisan) | Cell Proliferation | Inhibition of Progesterone-induced Proliferation | Not explicitly found | |
| Ulipristal Acetate | Cyclin D1 Expression | Inhibition | - | [12] |
| Telapristone Acetate | Cell Proliferation | Inhibition of G1-S transition | Not explicitly found | [13] |
| Mifepristone (Reference) | Cyclin D1 Expression | Inhibition | 151.8 | [12] |
Note: Data for direct comparison of IC50 values in the same functional assay is limited. The available information indicates potent antiproliferative effects for all compounds.
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the efficacy of these progesterone antagonists in models of endometriosis and uterine fibroids.
-
This compound (Lonaprisan): While development was discontinued, Lonaprisan showed promise in early clinical trials for endometriosis and breast cancer.[14]
-
Ulipristal Acetate: Has been approved for the treatment of uterine fibroids and is used as an emergency contraceptive.[15][16] It effectively controls bleeding and reduces fibroid size.[15]
-
Telapristone Acetate: Has shown efficacy in reducing menstrual bleeding and improving quality of life in Phase 2 trials for uterine fibroids.[3] Its development was halted due to concerns about liver toxicity at higher doses.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of these compounds.
Progesterone Receptor Binding Assay
dot
Caption: Competitive Progesterone Receptor Binding Assay Workflow.
A competitive binding assay is utilized to determine the affinity of a test compound for the progesterone receptor.[17] This assay typically involves a purified progesterone receptor ligand-binding domain (PR-LBD), a fluorescently labeled progesterone analog (tracer), and the unlabeled test compound.[17] The principle relies on the displacement of the tracer from the PR-LBD by the test compound, leading to a decrease in fluorescence polarization.[17] The concentration of the test compound that inhibits 50% of the tracer binding is determined as the IC50 value, from which the inhibition constant (Ki) can be calculated.[7]
In Vitro Functional Assays
dot
Caption: T47D Cell Proliferation Assay Workflow.
The T47D human breast cancer cell line, which expresses the progesterone receptor, is a common model to assess the antiproliferative effects of progesterone antagonists.[5] Cells are treated with a progesterone agonist to induce proliferation, followed by the addition of the test compound at various concentrations. Cell viability is then measured, typically using an MTT assay, to determine the concentration of the antagonist that inhibits 50% of the progesterone-induced proliferation (IC50).[18]
This assay is used to assess the progestogenic or anti-progestogenic activity of compounds in an endometrial context. The Ishikawa human endometrial adenocarcinoma cell line is known to increase its production of alkaline phosphatase in response to progestogenic stimulation. The ability of a progesterone antagonist to inhibit this progesterone-induced increase in alkaline phosphatase activity is a measure of its functional potency.
Conclusion
This compound (Lonaprisan), Ulipristal Acetate, and Telapristone Acetate are all potent modulators of the progesterone receptor. While direct head-to-head comparative data under identical experimental conditions is limited in the public domain, the available information suggests that the next-generation SPRMs, Ulipristal Acetate and Telapristone Acetate, offer high efficacy with potentially more selective receptor modulation compared to older antagonists. Ulipristal Acetate has achieved regulatory approval for specific indications, demonstrating a favorable benefit-risk profile in those contexts. The development of Telapristone Acetate was halted due to safety concerns, highlighting the importance of thorough toxicological profiling. This compound, although not commercially available, remains an important research tool for understanding progesterone receptor antagonism. The choice of a specific compound for research or development will depend on the desired therapeutic application and a careful evaluation of its specific pharmacological profile.
References
- 1. researchhub.com [researchhub.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDB-4124, a progesterone receptor modulator, inhibits mammary carcinogenesis by suppressing cell proliferation and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective progesterone receptor modulator, telapristone acetate, is a mixed antagonist/agonist in the human and mouse endometrium and inhibits pregnancy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Emergency contraception: potential role of ulipristal acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Population Pharmacokinetics of Telapristone (CDB-4124) and its Active Monodemethylated Metabolite CDB-4453, with a Mixture Model for Total Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
Unveiling the Mechanism of ZK164015: A Comparative Guide to Estrogen Receptor Antagonism and its Confirmation via Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the estrogen receptor antagonist ZK164015 with other alternatives, supported by experimental data. We delve into the critical role of knockout models in confirming the mechanism of action of such compounds and provide detailed experimental protocols and data presented in a clear, comparative format.
This compound is a potent, silent antagonist of the estrogen receptor (ER). Its primary mechanism of action is the inhibition of estrogen-stimulated cellular processes, which has significant implications for pathologies driven by estrogen signaling, such as certain types of breast cancer. The confirmation of this mechanism relies on a combination of in vitro assays and in vivo models, with estrogen receptor knockout (ERKO) mice playing a pivotal role in validating the on-target effects of ER antagonists.
Comparative Analysis of Estrogen Receptor Antagonists
The efficacy of this compound can be benchmarked against other well-established estrogen receptor antagonists, such as tamoxifen (B1202) and fulvestrant. While all three compounds target the estrogen receptor, their modes of action and resulting cellular effects can differ.
| Compound | Mechanism of Action | IC50 (MCF-7 cells) | Key Characteristics |
| This compound | Silent Estrogen Receptor Antagonist | ~1 nM | Potent inhibitor of 17β-estradiol stimulation. |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | Varies (agonist/antagonist effects) | Exhibits both estrogenic and anti-estrogenic effects depending on the tissue. |
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD) | Varies by study | Binds to the ER and promotes its degradation, leading to a more complete blockade of ER signaling. |
Confirmation of Mechanism through Knockout Models
The development of estrogen receptor knockout (ERKO) mice has been instrumental in unequivocally defining the roles of the estrogen receptor and, by extension, confirming the mechanism of ER antagonists. By observing the phenotype of mice lacking the estrogen receptor, researchers can directly correlate the effects of ER antagonists to their on-target activity.
There are primarily two types of estrogen receptors, ERα and ERβ, and knockout models have been generated for each, as well as a double knockout of both. The phenotypes of these mice provide a biological null against which the pharmacological effects of compounds like this compound can be compared.
| Knockout Model | Key Phenotypes | Implications for ER Antagonist Mechanism |
| ERα Knockout (αERKO) | Female infertility due to uterine and ovarian abnormalities; Male infertility due to defects in spermiogenesis; Altered bone density and metabolism.[1][2][3][4][5] | Confirms that ERα is the primary mediator of estrogen's effects on reproductive tissues and bone. The effects of an ERα-specific antagonist would be expected to mimic many of these phenotypes. |
| ERβ Knockout (βERKO) | More subtle reproductive phenotypes in females; Males are generally fertile.[1][2][3][4][5] | Suggests a more nuanced role for ERβ in estrogen signaling, potentially modulating the effects of ERα. |
| ERα/ERβ Double Knockout | Severe reproductive and developmental abnormalities, often leading to infertility in both sexes.[1][2][3][4][5] | Demonstrates the essential and non-redundant roles of estrogen signaling for normal development and physiology. |
The use of these knockout models provides a powerful tool to dissect the specific contributions of each ER subtype to various physiological and pathological processes. When an ER antagonist like this compound is administered to wild-type animals, the resulting physiological changes can be compared to the phenotypes of the ERKO mice. A high degree of similarity between the pharmacological effects and the knockout phenotype provides strong evidence that the compound's mechanism of action is indeed through the targeted estrogen receptor.
Experimental Protocols
Estrogen Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for the estrogen receptor.
Objective: To quantify the binding affinity (Kd) and inhibitory concentration (IC50) of this compound for the estrogen receptor.
Materials:
-
Recombinant human ERα or ERβ protein
-
Radiolabeled estradiol (B170435) ([³H]-E2)
-
Test compound (this compound) and competitor standards (e.g., unlabeled estradiol, tamoxifen, fulvestrant)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A constant concentration of recombinant ER protein and radiolabeled estradiol are incubated in the assay buffer.
-
Increasing concentrations of the test compound (this compound) or competitor standards are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the protein-bound radioligand from the unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50). The binding affinity (Kd) can be calculated from this data.
Generation and Phenotyping of Estrogen Receptor Knockout (ERKO) Mice
Objective: To create a murine model lacking functional estrogen receptors to study the in vivo effects of ER antagonism.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to disrupt the Esr1 (encoding ERα) or Esr2 (encoding ERβ) gene. This is often achieved by flanking a critical exon with loxP sites.[6][7][8]
-
Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into mouse embryonic stem cells.
-
Selection and Screening of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected and screened for the correct integration of the targeting vector.
-
Blastocyst Injection and Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring are chimeric, meaning they are composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele.
-
Generation of Knockout Mice: Heterozygous mice are intercrossed to generate homozygous knockout mice.[1] To create a complete null model, mice carrying the floxed allele can be crossed with mice ubiquitously expressing Cre recombinase.[6][7]
-
Genotyping: The genotype of the offspring is confirmed using PCR analysis of tail DNA.[1]
Phenotyping Protocol: A comprehensive phenotyping protocol is employed to characterize the effects of ER knockout. This includes:
-
Reproductive Phenotyping: Assessment of fertility, litter size, estrous cyclicity, and histology of reproductive organs (uterus, ovaries, testes).[3][5][9]
-
Skeletal Analysis: Measurement of bone mineral density and bone turnover markers.[3]
-
Metabolic Phenotyping: Monitoring of body weight, fat composition, and glucose metabolism.[7]
-
Behavioral Analysis: Assessment of reproductive and other hormone-dependent behaviors.
-
Histopathological Analysis: Detailed microscopic examination of various tissues to identify any abnormalities.[9]
Visualizing the Pathways
To better understand the molecular interactions at play, the following diagrams illustrate the estrogen receptor signaling pathway and the experimental workflow for confirming the mechanism of action of an ER antagonist.
Caption: Estrogen Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming the mechanism of an ER antagonist.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor transcription and transactivation: Estrogen receptor knockout mice: what their phenotypes reveal about mechanisms of estrogen action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Generation and characterization of a complete null estrogen receptor alpha mouse using Cre/LoxP technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation and characterization of a complete null estrogen receptor α mouse using Cre/LoxP technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and characterization of androgen receptor knockout (ARKO) mice: An in vivo model for the study of androgen functions in selective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-cell sequencing reveals transcriptional dynamics regulated by ERα in mouse ovaries - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of ZK164015: A Review of Preclinical and Clinical Data
An in-depth analysis of the combination potential of the novel therapeutic agent ZK164015 with other pharmacological compounds is currently not possible due to the absence of publicly available scientific literature and clinical trial data for a compound with this designation.
Extensive searches of prominent medical and scientific databases, clinical trial registries, and pharmaceutical company pipelines have yielded no specific information on a drug or investigational compound identified as this compound. This suggests that "this compound" may be an internal codename not yet disclosed in public forums, a discontinued (B1498344) research project, or a potential typographical error in the query.
Typically, a comprehensive guide on the synergistic effects of a drug would involve a multi-faceted approach, including:
-
Understanding the Mechanism of Action: A detailed analysis of the molecular targets and signaling pathways affected by the primary drug is the first step in identifying rational combination therapies.
-
Preclinical Synergy Studies: In vitro and in vivo studies are crucial for demonstrating synergistic, additive, or antagonistic effects when combined with other agents. These studies often involve cell viability assays, tumor growth inhibition models, and pharmacokinetic/pharmacodynamic analyses.
-
Clinical Trial Data: Ultimately, human clinical trials provide the definitive evidence for the safety and efficacy of drug combinations in a specific patient population.
Without any foundational information on this compound, it is not feasible to provide the requested data presentation, experimental protocols, or visualizations of signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals interested in the synergistic potential of a novel compound are encouraged to monitor scientific publications and presentations at major medical conferences for the initial disclosure of data related to their compound of interest. Once preliminary data becomes available, a thorough assessment of potential synergistic combinations can be initiated.
Safety Operating Guide
Proper Disposal of ZK164015: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ZK164015, a selective progesterone (B1679170) receptor modulator (SPRM). In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for the disposal of potent pharmaceutical compounds and related chemical waste.
Key Compound Information
| Property | Information | Source(s) |
| Chemical Class | Selective Progesterone Receptor Modulator (SPRM) | [1][2] |
| Primary Hazard | Biologically active, potential endocrine disruptor | Inferred from chemical class |
| Physical Form | Typically a solid powder for research use | General laboratory practice |
Experimental Protocol: Disposal of this compound
This protocol outlines the recommended procedure for the disposal of pure this compound, contaminated labware, and solutions containing the compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
-
For handling larger quantities or if aerosolization is possible, consider a respirator with an appropriate cartridge.
2. Deactivation of Pure Compound (if feasible and permitted):
-
For small quantities of pure this compound, chemical deactivation may be an option. This should only be performed by trained personnel in a chemical fume hood.
-
A common method for deactivating potent pharmaceutical compounds is through chemical degradation. Consult your institution's chemical safety office for approved degradation procedures. A typical procedure might involve dissolving the compound in a suitable solvent and then treating it with a chemical agent that breaks down the active molecule.
3. Segregation and Waste Collection:
-
Solid Waste:
-
Place unused or expired pure this compound into a designated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.
-
Do not mix with other, incompatible waste streams.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from experiments or dissolved for disposal) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not pour solutions containing this compound down the drain.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.
-
4. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store waste containers in a designated, secure satellite accumulation area away from general laboratory traffic.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional, local, and national regulations for the disposal of pharmaceutical and chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
General Guidance for Pharmaceutical Waste
For laboratories that handle a variety of pharmaceutical compounds, it is crucial to adhere to established guidelines for drug disposal to ensure safety and compliance. The U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide recommendations for the disposal of unused medicines.[3][4][5] While these are primarily aimed at consumers, the principles of preventing environmental contamination and unauthorized access are directly applicable to a laboratory setting. Key principles include:
-
Do Not Flush: Unless specifically instructed, do not dispose of pharmaceutical compounds down the sink or toilet.
-
Render Unusable: For disposal in regular trash (only if deemed non-hazardous by EHS), mix the compound with an undesirable substance like used coffee grounds or kitty litter to deter misuse.[3][5]
-
Secure Containment: Place the mixture in a sealed bag or container to prevent leakage.[3]
-
De-identify: Remove or obscure all labels from empty containers before disposal.[3]
By following these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, the community, and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
- 1. Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. dea.gov [dea.gov]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling ZK164015
Disclaimer: This document provides essential safety and logistical information for handling the research compound ZK164015. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on best practices for handling bioactive steroidal compounds and general laboratory chemical safety. Researchers must always consult their institution's safety protocols and perform a risk assessment before handling any new compound.
This guide is intended for researchers, scientists, and drug development professionals to promote a culture of safety and build trust in laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Recommended PPE |
| Receiving & Unpacking | - Nitrile Gloves- Lab Coat- Safety Glasses | - Face Shield (if there is a risk of splashing) |
| Weighing & Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- N95 Respirator or work in a certified chemical fume hood | - Disposable Sleeves |
| Solubilizing | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- Work in a certified chemical fume hood | - Face Shield- Chemical-resistant Apron |
| Cell Culture/In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Work in a biological safety cabinet (BSC) |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Goggles | - Chemical-resistant Apron |
Experimental Protocols: Safe Handling Procedures
Adherence to standardized procedures is critical for minimizing risk. The following protocols outline the step-by-step guidance for safely handling this compound.
2.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify: Confirm that the compound name and quantity match the order.
-
Log: Record the date of receipt, quantity, and assigned storage location in the laboratory's chemical inventory.
-
Store: Based on available information for similar compounds, store this compound in a cool, dry, and dark place. Recommended storage is typically at -20°C for long-term stability. Ensure the container is tightly sealed.
2.2. Weighing and Solubilization
-
Preparation: Designate a specific area for handling potent compounds, preferably within a certified chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Weighing:
-
Use a dedicated set of spatulas and weighing paper.
-
Weigh the desired amount of this compound carefully to avoid generating dust.
-
Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after use.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO, ethanol) to the vial containing the weighed compound.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
2.3. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable deactivating agent or solvent.
-
-
Disposal:
-
All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Never dispose of this compound down the drain.
-
Logical Workflow for Handling this compound
The following diagram illustrates the logical progression of steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
